Hafnium (IV) chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
Cl4Hf |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
hafnium(4+);tetrachloride |
InChI |
InChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4 |
InChI Key |
PDPJQWYGJJBYLF-UHFFFAOYSA-J |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Preparation of Anhydrous Hafnium (IV) Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, preparation, and purification of anhydrous Hafnium (IV) chloride (HfCl₄). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the available methods for obtaining high-purity HfCl₄, a critical precursor in various chemical and material science applications.
Introduction
Anhydrous this compound is a white, crystalline solid that serves as a key starting material for the synthesis of a wide range of hafnium-containing compounds, including organometallics, advanced ceramics, and high-k dielectric materials used in the semiconductor industry.[1][2] The primary challenge in the production of HfCl₄ lies in its inherent co-occurrence with zirconium in natural ores, leading to contamination of the final product with Zirconium (IV) chloride (ZrCl₄).[1][2] Due to the very similar chemical properties of hafnium and zirconium, their separation is a non-trivial and critical step in obtaining pure HfCl₄.[1]
This guide details the principal synthetic routes to crude HfCl₄, outlines the most effective purification techniques for removing ZrCl₄ and other impurities, and provides essential safety protocols for handling the hazardous materials involved in these processes.
Synthesis of Crude this compound
Several methods have been established for the synthesis of crude this compound. The choice of method often depends on the available starting materials, desired scale of production, and acceptable impurity levels. The most common methods are detailed below.
Carbochlorination of Hafnium Oxide (HfO₂)
This is one of the most common industrial methods for producing HfCl₄. It involves the reaction of hafnium oxide with chlorine gas in the presence of a reducing agent, typically carbon.
Reaction:
HfO₂(s) + 2C(s) + 2Cl₂(g) → HfCl₄(g) + 2CO(g)[1]
General Experimental Protocol:
A mixture of finely powdered hafnium oxide and activated carbon is prepared and typically briquetted. These briquettes are then loaded into a vertical shaft furnace or a fluidized bed reactor. The reactor is heated to a high temperature, generally in the range of 800-1250°C, and a stream of dry chlorine gas is passed through the charge.[3] The volatile HfCl₄ product is carried out of the reactor with the gas stream and is collected by desublimation in a condenser. The crude HfCl₄ collected will contain ZrCl₄ as the primary impurity, along with other metal chlorides originating from the ore.
Reaction of Hafnium Oxide (HfO₂) with Carbon Tetrachloride (CCl₄)
This method provides an alternative to using chlorine gas, which can be advantageous for laboratory-scale synthesis.
Reaction:
HfO₂(s) + 2CCl₄(g) → HfCl₄(g) + 2COCl₂(g)
General Experimental Protocol:
Hafnium oxide powder is placed in a quartz or nickel reaction tube. The tube is heated to a temperature above 450°C.[4] A stream of inert gas (e.g., argon) is saturated with carbon tetrachloride vapor and passed over the heated HfO₂. The resulting HfCl₄ vapor is transported out of the reaction zone by the carrier gas and collected in a cooled trap. Phosgene (COCl₂), a highly toxic byproduct, is also formed and must be handled with extreme caution, typically by passing the exhaust gas through a caustic scrubber.
Chlorination of Hafnium Carbide (HfC)
Hafnium carbide can also serve as a starting material for the synthesis of HfCl₄.
Reaction:
HfC(s) + 4Cl₂(g) → HfCl₄(g) + CCl₄(g)
General Experimental Protocol:
Hafnium carbide powder is placed in a suitable reactor and heated to a temperature above 250°C.[1] A stream of chlorine gas is then passed over the heated HfC. The reaction is highly exothermic. The HfCl₄ produced is volatile at the reaction temperature and is carried away by the gas stream to be collected in a condenser.
Direct Chlorination of Hafnium Metal
For applications requiring very high purity HfCl₄, direct chlorination of hafnium metal is a viable, albeit more expensive, option.
Reaction:
Hf(s) + 2Cl₂(g) → HfCl₄(g)
General Experimental Protocol:
Hafnium metal, typically in the form of sponge or turnings, is placed in a reactor made of a corrosion-resistant material such as nickel or quartz. The reactor is heated to 300-400°C, and a controlled stream of dry chlorine gas is introduced. The reaction is vigorous and exothermic. The HfCl₄ product sublimes and is collected in a cooled condenser downstream.
Table 1: Comparison of Synthesis Methods for Crude this compound
| Synthesis Method | Starting Materials | Typical Reaction Temperature (°C) | Key Byproducts | Remarks |
| Carbochlorination | HfO₂, C, Cl₂ | 800 - 1250 | CO | Most common industrial method.[3] |
| Reaction with CCl₄ | HfO₂, CCl₄ | > 450 | COCl₂ (Phosgene) | Suitable for lab-scale; avoids direct use of Cl₂ gas but produces highly toxic phosgene.[4] |
| Chlorination of HfC | HfC, Cl₂ | > 250 | CCl₄ | Highly exothermic reaction.[1] |
| Direct Chlorination | Hf metal, Cl₂ | 300 - 400 | None | Can produce high-purity HfCl₄ if high-purity hafnium metal is used; generally more expensive. |
Purification of Anhydrous this compound
The crude HfCl₄ obtained from the synthesis methods described above is invariably contaminated with ZrCl₄. The separation of these two tetrachlorides is the most critical and challenging step in the production of pure HfCl₄. Several techniques have been developed to achieve this separation.
Sublimation
Sublimation is a common method for the general purification of HfCl₄ from non-volatile impurities.[5][6] However, due to the similar volatilities of HfCl₄ and ZrCl₄, simple sublimation is not effective for their separation. It is primarily used to remove less volatile metal chlorides and other contaminants.
Experimental Protocol for General Purification by Sublimation:
-
Apparatus Setup: A standard vacuum sublimation apparatus is used, consisting of a sublimation tube, a cold finger condenser, a vacuum pump, and a heating mantle. All glassware must be thoroughly dried to prevent hydrolysis of the HfCl₄.[5]
-
Sample Loading: The crude HfCl₄ is loaded into the sublimation tube under an inert atmosphere (e.g., in a glovebox) to prevent exposure to moisture.
-
Sublimation: The apparatus is evacuated to a pressure of 10⁻² to 10⁻³ torr. The cold finger is cooled with circulating water or another coolant. The bottom of the sublimation tube is then gently heated to 150-250°C.[5] The HfCl₄ sublimes and deposits as pure crystals on the cold finger.
-
Product Recovery: After the sublimation is complete, the apparatus is cooled to room temperature while still under vacuum or filled with an inert gas. The purified HfCl₄ is then collected from the cold finger in an inert atmosphere.
Fractional Distillation and Extractive Distillation
Fractional distillation under high pressure can be used to separate HfCl₄ and ZrCl₄, but this is technically challenging due to the high temperatures and pressures required.[7] A more common and effective method is extractive distillation using a molten salt as a solvent.[4][8]
Experimental Protocol for Extractive Distillation:
-
Solvent Selection: A molten salt mixture, such as KCl-AlCl₃ or NaCl-KCl, is used as the solvent.[4][8] This solvent preferentially absorbs ZrCl₄, increasing the relative volatility of HfCl₄.
-
Apparatus: A multi-tray distillation column designed for high-temperature operation is required. The crude HfCl₄/ZrCl₄ mixture is introduced into the column in a gaseous state.
-
Distillation: The molten salt flows down the column, counter-current to the rising tetrachloride vapors. The ZrCl₄ is selectively absorbed by the molten salt and is collected at the bottom of the column. The vapor phase becomes enriched in HfCl₄ and is collected from the top of the column.[9]
-
Product Recovery: The HfCl₄-rich vapor is condensed to a solid. The ZrCl₄ can be recovered from the molten salt by stripping with an inert gas at a higher temperature.[9]
Selective Reduction of ZrCl₄
This method is based on the difference in the reducibility of ZrCl₄ and HfCl₄. ZrCl₄ can be selectively reduced to the non-volatile zirconium trichloride (B1173362) (ZrCl₃), while HfCl₄ remains unreacted and can be separated by sublimation.
Experimental Protocol for Selective Reduction:
-
Reducing Agent: A suitable reducing agent, such as zirconium metal powder or aluminum, is used.[10]
-
Reaction: The crude HfCl₄/ZrCl₄ mixture is heated with the reducing agent in a sealed reactor under an inert atmosphere. The temperature is carefully controlled (around 400-450°C when using zirconium powder) to ensure the selective reduction of ZrCl₄.[11]
-
Separation: After the reaction, the volatile HfCl₄ is separated from the non-volatile ZrCl₃ by sublimation.
-
ZrCl₄ Recovery (Optional): The ZrCl₃ can be disproportionated at a higher temperature to regenerate ZrCl₄.[4]
Analytical Methods for Purity Determination
Ensuring the purity of the final HfCl₄ product, particularly the absence of zirconium, is crucial for many applications. Several analytical techniques are employed for this purpose.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting trace and ultra-trace metal impurities, including zirconium, at the parts-per-million (ppm) or even parts-per-billion (ppb) level.[12][13] The HfCl₄ sample is typically hydrolyzed and dissolved in an acidic aqueous solution before analysis.
-
X-Ray Fluorescence (XRF) Spectroscopy: XRF is a non-destructive technique that can be used for the elemental analysis of solid HfCl₄ samples to determine the concentration of zirconium and other metallic impurities.[14]
-
Emission Spectrography: This technique can also be used for the determination of trace amounts of hafnium in zirconium and vice-versa.[15]
Table 2: Purity Levels of Commercially Available this compound
| Grade | Purity (%) | Max. Zr Content | Analytical Method |
| Technical Grade | 98 - 99.5 | < 1% | - |
| High Purity | 99.9 - 99.99 | ≤ 0.1% (can be customized to 200 ppm) | ICP-MS |
| Semiconductor Grade | > 99.99 | < 50 ppm | ICP-MS |
Data compiled from various commercial supplier specifications.[16][17]
Safety Precautions
The synthesis and handling of anhydrous this compound and the reagents used in its preparation involve significant hazards. Strict adherence to safety protocols is mandatory.
-
Handling of HfCl₄: this compound is highly corrosive and moisture-sensitive. It reacts with water, including moisture in the air, to release corrosive hydrogen chloride (HCl) gas.[7][18] Therefore, all handling of anhydrous HfCl₄ must be performed in a dry, inert atmosphere, such as in a glovebox or under a stream of dry argon or nitrogen.[19]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, a face shield, and a lab coat, must be worn at all times.[7][20] For operations with a risk of dust or vapor inhalation, a NIOSH-approved respirator with acid gas cartridges is necessary.[20]
-
Chlorine Gas Safety: Chlorine is a highly toxic and corrosive gas.[19] It should only be used in a well-ventilated fume hood. Emergency preparedness for chlorine leaks is essential, and personnel must be trained in the proper use of respiratory protection and emergency procedures.[21]
-
Byproduct Hazards: The synthesis of HfCl₄ can produce hazardous byproducts. For example, the reaction with CCl₄ generates phosgene, a highly toxic gas. All exhaust gases from these reactions must be passed through appropriate scrubbers (e.g., a caustic solution) to neutralize hazardous components before release.
-
High-Temperature Operations: Many of the synthesis and purification steps involve high temperatures. Appropriate shielding and precautions against thermal burns must be in place. Reactions should be carefully monitored to control exothermic processes.
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis and purification of anhydrous this compound.
Caption: Overall workflow for the synthesis and purification of anhydrous HfCl₄.
Caption: Workflow for the carbochlorination synthesis of HfCl₄.
Caption: Logical decision process for the purification of HfCl₄.
References
- 1. CCOHS: Chlorine [ccohs.ca]
- 2. Shenzhen Zhonghafnium Technology Group Co., Ltd [hafnium.cn]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. innovation.world [innovation.world]
- 7. ijcea.org [ijcea.org]
- 8. mdpi.com [mdpi.com]
- 9. EP1773720A2 - Method for separating and purifying hafnium and zirconium - Google Patents [patents.google.com]
- 10. ias.ac.in [ias.ac.in]
- 11. chemrj.org [chemrj.org]
- 12. azom.com [azom.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. mdpi.com [mdpi.com]
- 15. Studies on the analytical chemistry of hafnium and zirconium. Part I. A review of methods for the determination of hafnium and zirconium in admixture - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. CN1993295A - Method for separating and purifying hafnium and zirconium - Google Patents [patents.google.com]
- 17. entegris.com [entegris.com]
- 18. icheme.org [icheme.org]
- 19. worksafebc.com [worksafebc.com]
- 20. Process and device for continuous introduction under pressure of zirconium tetrachloride, hafnium tetrachloride and their mixture into an extractive distillation column [inis.iaea.org]
- 21. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Hafnium (IV) Chloride
Hafnium (IV) chloride, with the chemical formula HfCl₄, is an inorganic compound that serves as a critical precursor for most organometallic hafnium compounds[1]. This colorless, crystalline solid is utilized in a variety of specialized applications, primarily in materials science and as a catalyst[1][2]. This guide provides a comprehensive overview of its chemical identifiers, properties, applications in research and drug development, and relevant experimental protocols.
Identifiers and Chemical Properties
This compound is identified by several international standards. Its key identifiers and physical properties are summarized below for easy reference.
Table 1: Identifiers for this compound
| Identifier | Value |
| CAS Number | 13499-05-3[1][2][3][4][5] |
| PubChem CID | 37715[1][6] |
| EC Number | 236-826-5[5] |
| UNII | CNZ9V5JM5H[1][4] |
| InChI Key | PDPJQWYGJJBYLF-UHFFFAOYSA-J[1] |
| Molecular Formula | HfCl₄[1][3][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molar Mass | 320.302 g/mol [1] |
| Appearance | White crystalline solid[1][2][3] |
| Density | 3.89 g/cm³[1] |
| Melting Point | 432 °C (810 °F; 705 K)[1][3] |
| Solubility in Water | Decomposes[1][3] |
| Vapor Pressure | 1 mmHg at 190 °C[1][3] |
| Crystal Structure | Monoclinic, mP10[1] |
Applications in Research and Drug Development
This compound is a versatile Lewis acid, making it a valuable catalyst in various organic synthesis reactions[1][3]. Its applications are particularly relevant to professionals in drug development and chemical research.
-
Catalysis in Organic Synthesis : HfCl₄ is an effective catalyst for reactions such as the Friedel-Crafts alkylation, 1,3-dipolar cycloadditions, and the polymerization of alkenes[1][3]. For instance, it is used to synthesize α-aminophosphonates through a one-pot, three-component reaction. It also catalyzes the direct ester condensation of carboxylic acids with alcohols. In the synthesis of fine chemicals, it can be used to prepare compounds for fragrances and pharmaceuticals[7][8].
-
Drug Development and Delivery : In the pharmaceutical industry, hafnium chloride plays a role in drug research and development as a catalyst for synthesizing and optimizing drug molecular structures[9]. It also has applications in drug stability, where it can act as an antioxidant to protect drug molecules from degradation[9]. Furthermore, it is being explored for use in drug-controlled release and delivery systems, where it can be incorporated into nanoparticles or other carriers to target specific tissues or cells[9].
-
Precursor for Advanced Materials : HfCl₄ is a key precursor for producing hafnium metal and other hafnium compounds[2]. It is widely used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create thin films of hafnium dioxide (HfO₂) and hafnium silicate (B1173343) (HfSiO)[2]. These materials are critical in the semiconductor industry for manufacturing high-performance transistors and memory devices[7].
Experimental Protocols and Methodologies
Detailed methodologies for reactions involving this compound are crucial for reproducible research. Below are examples of its use in synthesis.
1. Preparation of this compound
A common method for producing HfCl₄ involves the reaction of carbon tetrachloride with hafnium oxide at elevated temperatures[1][3].
-
Reaction : HfO₂ + 2 CCl₄ → HfCl₄ + 2 COCl₂
-
Procedure :
-
Place hafnium oxide in a reaction chamber.
-
Introduce carbon tetrachloride vapor into the chamber.
-
Heat the reaction mixture to a temperature above 450 °C.
-
The volatile HfCl₄ can be collected through sublimation.
-
2. Synthesis of α-Aminonitriles (Strecker Reaction)
Hafnium tetrachloride can act as an efficient catalyst for the three-component Strecker reaction[2].
-
Components : Aldehyde (or ketone), amine, and trimethylsilyl (B98337) cyanide (TMSCN).
-
Procedure :
-
In a suitable solvent at room temperature, combine the aldehyde or ketone, the aromatic amine, and trimethylsilyl cyanide.
-
Add a catalytic amount of this compound to the mixture.
-
Stir the reaction at room temperature until completion.
-
The resulting α-aminonitrile can be isolated using standard purification techniques.
-
3. Synthesis of a Hafnium-Oxo Cluster
This protocol describes the synthesis of a specific hafnium-oxo cluster exhibiting fluorescence[10].
-
Reactants : this compound (100 mg, 0.312 mmol), H₃pidiox (89.3 mg, 0.624 mmol), and solid KOH (35 mg, 0.624 mmol) in moist methyl alcohol (4 mL).
-
Procedure :
-
To a stirred solution of moist methyl alcohol, add H₃pidiox and HfCl₄ successively.
-
Add solid KOH in one portion, which results in the formation of a white precipitate.
-
Filter off the precipitate.
-
Allow the colorless filtrate to stand at room temperature (~20 °C) for 5–6 days.
-
White crystals of the hafnium-oxo cluster will form, which can then be filtered and collected[10].
-
Visualizations of Chemical Processes
Diagrams illustrating key processes provide a clearer understanding of the underlying chemistry.
Caption: Workflow for the synthesis of this compound.
Caption: Logical relationship of HfCl₄ as a catalyst.
References
- 1. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 2. Hafnium Tetrachloride: An Essential Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 3. Hafnium(IV)_chloride [chemeurope.com]
- 4. This compound | Cl4Hf | CID 9927068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 13499-05-3 — Ereztech [ereztech.com]
- 6. Hafnium tetrachloride | Cl4Hf | CID 37715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. News - What is hafnium tetrachloride used for? [epomaterial.com]
- 8. Shenzhen Zhonghafnium Technology Group Co., Ltd [hafnium.cn]
- 9. zeustrahub.osloop.com [zeustrahub.osloop.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical Properties of Hafnium (IV) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium (IV) chloride (HfCl₄), a colorless, crystalline solid, is a pivotal precursor in the synthesis of various hafnium-containing compounds and materials. Its physical properties, particularly its melting point and solubility, are critical parameters for its application in diverse fields, including materials science for the production of hafnium metal and high-κ dielectrics in semiconductors, and as a catalyst in organic synthesis. This technical guide provides a comprehensive overview of the melting point and solubility of this compound, complete with detailed experimental protocols and a visualization of a key application workflow.
Physical Properties of this compound
This compound is a moisture-sensitive compound that sublimes at 317°C.[1][2][3] Its physical characteristics are summarized in the table below.
| Property | Value | Notes |
| Melting Point | 432 °C (810 °F; 705 K)[1][2][4][5][6][7][8][9][10] | This is the triple point, occurring at a pressure of 33 atm.[1][2][3] |
| Solubility | ||
| Methanol | Soluble[1][2][4][9][11] | |
| Acetone | Soluble[1][2][4][9][11] | |
| Water | Reacts vigorously (hydrolyzes)[1][2][7][11][12] | |
| Acetonitrile | 25.6 g/100 g (at 25°C)[13] | |
| Diisoamyl ether | 11.7 g/100 g (at 25°C)[13] | |
| Nitrobenzene | Very soluble[13] |
Experimental Protocols
Determination of Melting Point
The melting point of this compound is determined using the capillary method. Due to the compound's high moisture sensitivity, all sample preparation must be conducted in an inert atmosphere, such as a glovebox.
Apparatus:
-
Melting point apparatus
-
Sealed capillary tubes
-
Mortar and pestle (inside a glovebox)
-
Glovebox with an inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Inside the glovebox, finely grind a small sample of this compound using a mortar and pestle.
-
Pack the powdered sample into a sealed capillary tube to a height of approximately 2-3 mm.
-
Seal the open end of the capillary tube using a flame.
-
Transfer the sealed capillary tube out of the glovebox and place it in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 20°C below the expected melting point (around 410°C).
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range represents the melting point.
Determination of Solubility
The solubility of this compound in a given solvent is determined by preparing a saturated solution and measuring the concentration of the dissolved solid. This procedure must also be performed under an inert atmosphere due to the reactivity of this compound.
Apparatus:
-
Glovebox with an inert atmosphere
-
Vials with airtight caps
-
Magnetic stirrer and stir bars
-
Syringe filters (compatible with the solvent)
-
Analytical balance
-
Volumetric flasks
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or other suitable analytical instrument.
Procedure:
-
Inside the glovebox, add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., acetonitrile, diisoamyl ether).
-
Seal the vial and place it on a magnetic stirrer. Stir the mixture at a constant temperature (e.g., 25°C) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
Allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant liquid using a syringe fitted with a filter to remove any suspended solids.
-
Transfer the filtered supernatant to a volumetric flask and dilute it to a known volume with the same solvent.
-
Remove the diluted sample from the glovebox and analyze the concentration of hafnium using a calibrated ICP-MS.
-
Calculate the mass of this compound dissolved in the original volume of the solvent to determine the solubility in g/100 g of the solvent.
Application Workflow: Chemical Vapor Deposition of Hafnium Oxide
This compound is a key precursor in the chemical vapor deposition (CVD) process for producing thin films of hafnium oxide (HfO₂), a high-κ dielectric material crucial in modern semiconductor devices. The following diagram illustrates the workflow of this process.
Caption: Workflow for Chemical Vapor Deposition of HfO₂ from HfCl₄.
References
- 1. Hafnium(IV)_chloride [chemeurope.com]
- 2. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 3. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 4. Solubility trends of metal halides | Class experiment | RSC Education [edu.rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis of Hafnium(IV) Polyaminoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. davjalandhar.com [davjalandhar.com]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. pure.tue.nl [pure.tue.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. westlab.com [westlab.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Characterization of Hafnium (IV) Chloride as a Lewis Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium (IV) chloride (HfCl₄) is a versatile and effective Lewis acid catalyst employed in a wide range of organic transformations.[1][2][3] Its utility stems from the electron-deficient nature of the hafnium center, which allows it to accept electron pairs from Lewis bases, thereby activating substrates for subsequent reactions. This technical guide provides an in-depth characterization of the Lewis acid properties of HfCl₄, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant chemical processes. This information is intended to assist researchers, scientists, and drug development professionals in optimizing existing synthetic routes and in the rational design of new catalytic systems.
Hafnium, a group 4 transition metal, shares many chemical properties with zirconium.[1][2] HfCl₄ is a colorless, crystalline solid that is a precursor to most organohafnium compounds.[2] In the solid state, it exists as a polymer with bridging chloride ligands, while in the gas phase, it adopts a monomeric tetrahedral structure. Its Lewis acidity is a key feature, driving its application in catalysis for reactions such as Friedel-Crafts acylations, aldol (B89426) reactions, and polymerization reactions.[4]
Quantitative Assessment of Lewis Acidity
The strength of a Lewis acid can be quantified using various spectroscopic techniques. The most common methods involve the use of probe molecules that interact with the Lewis acid, resulting in a measurable change in a spectroscopic parameter.
Spectroscopic Methods for Lewis Acidity Determination
Several methods are employed to quantify the Lewis acidity of a compound. These include:
-
Gutmann-Beckett Method: This technique utilizes triethylphosphine (B1216732) oxide (TEPO) as a ³¹P NMR probe. The coordination of the Lewis acid to the oxygen atom of TEPO causes a downfield shift in the ³¹P NMR signal. The magnitude of this shift is used to calculate the acceptor number (AN), a quantitative measure of Lewis acidity.[5][6]
-
Childs Method: This method employs trans-crotonaldehyde as a ¹H NMR probe. The coordination of the Lewis acid to the carbonyl oxygen of crotonaldehyde (B89634) induces a downfield shift of the vinylic protons, particularly the γ-proton. The change in the chemical shift of these protons is correlated with the Lewis acid strength.[7][8]
-
Infrared (IR) Spectroscopy: The coordination of a Lewis acid to a carbonyl-containing probe molecule (e.g., acetone, benzophenone) leads to a decrease in the C=O stretching frequency in the IR spectrum. The magnitude of this shift (Δν(C=O)) can be used to compare the relative strengths of Lewis acids.
Comparative Lewis Acidity of Group 4 Tetrachlorides
A direct comparison of the effective Lewis acidity of titanium (IV) chloride (TiCl₄), zirconium (IV) chloride (ZrCl₄), and this compound (HfCl₄) has been performed using ³¹P NMR spectroscopy with tri-n-octylphosphine oxide (TOPO) as the probe molecule. The resulting chemical shifts provide a quantitative measure of the Lewis acidity.[1][9]
| Lewis Acid | Probe Molecule | ³¹P NMR Chemical Shift (δ, ppm) | Relative Lewis Acidity |
| TiCl₄ | TOPO | 77.4 | Strongest |
| ZrCl₄ | TOPO | 72.9 | Weaker |
| HfCl₄ | TOPO | 73.0 | Weaker |
Table 1: Comparative Lewis acidity of Group 4 tetrachlorides based on ³¹P NMR chemical shifts of their adducts with tri-n-octylphosphine oxide (TOPO).[1][9]
The data indicates that TiCl₄ is a stronger Lewis acid than both ZrCl₄ and HfCl₄. The Lewis acidities of ZrCl₄ and HfCl₄ are very similar, with HfCl₄ being marginally stronger based on the slightly more downfield chemical shift.[1]
Experimental Protocols
Detailed methodologies for the characterization of Lewis acidity are crucial for obtaining reliable and reproducible data.
Gutmann-Beckett Method Protocol
Objective: To determine the acceptor number (AN) of this compound.
Materials:
-
This compound (HfCl₄), anhydrous
-
Triethylphosphine oxide (TEPO)
-
Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆)
-
NMR tubes and caps
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of the TEPO solution: In an inert atmosphere, prepare a stock solution of a known concentration of TEPO in the chosen anhydrous deuterated solvent.
-
Preparation of the HfCl₄ solution: In a separate vial under an inert atmosphere, prepare a solution of HfCl₄ in the same deuterated solvent. The concentration should be equimolar to the TEPO solution.
-
Sample Preparation for NMR:
-
In an NMR tube, add a precise volume of the TEPO stock solution.
-
Record the ³¹P NMR spectrum of the free TEPO solution. This will serve as the reference (δ_free).
-
To the same NMR tube, add an equimolar amount of the HfCl₄ solution.
-
Gently mix the solution to ensure the formation of the HfCl₄-TEPO adduct.
-
-
NMR Measurement: Acquire the ³¹P NMR spectrum of the HfCl₄-TEPO adduct solution. Record the chemical shift of the adduct (δ_adduct).
-
Calculation of Acceptor Number (AN): The acceptor number is calculated using the following formula, which is normalized to the chemical shift of TEPO in hexane (B92381) (δ = 41.0 ppm, AN = 0) and in the presence of the strong Lewis acid SbCl₅ (δ = 86.1 ppm, AN = 100).[6] AN = 2.21 × (δ_adduct - 41.0)
Childs Method Protocol
Objective: To determine the relative Lewis acidity of this compound using ¹H NMR spectroscopy.
Materials:
-
This compound (HfCl₄), anhydrous
-
trans-crotonaldehyde
-
Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆)
-
NMR tubes and caps
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of the crotonaldehyde solution: In an inert atmosphere, prepare a stock solution of a known concentration of trans-crotonaldehyde in the chosen anhydrous deuterated solvent.
-
Preparation of the HfCl₄ solution: In a separate vial under an inert atmosphere, prepare a solution of HfCl₄ in the same deuterated solvent.
-
Sample Preparation for NMR:
-
In an NMR tube, add a precise volume of the crotonaldehyde stock solution.
-
Record the ¹H NMR spectrum of the free crotonaldehyde solution. Note the chemical shifts of the vinylic protons, especially the γ-proton.
-
To the same NMR tube, add an excess of the HfCl₄ solution (typically 2-5 equivalents) to ensure complete complexation.
-
Gently mix the solution.
-
-
NMR Measurement: Acquire the ¹H NMR spectrum of the HfCl₄-crotonaldehyde adduct solution. Record the new chemical shifts of the vinylic protons.
-
Data Analysis: The change in the chemical shift (Δδ) of the γ-proton is used as a measure of Lewis acidity. A larger Δδ indicates a stronger Lewis acid.
Signaling Pathways and Experimental Workflows
The role of HfCl₄ as a Lewis acid catalyst can be visualized in various reaction mechanisms and experimental workflows.
Caption: Mechanism of HfCl₄-catalyzed Friedel-Crafts acylation.
Caption: Experimental workflow for the Gutmann-Beckett method.
Applications in Drug Development and Organic Synthesis
The Lewis acidic nature of HfCl₄ makes it a valuable catalyst in the synthesis of complex organic molecules, including pharmaceutical intermediates. Its ability to promote carbon-carbon and carbon-heteroatom bond formation under relatively mild conditions is highly advantageous.
Key applications include:
-
Friedel-Crafts Reactions: HfCl₄ is an effective catalyst for both acylation and alkylation reactions, providing an alternative to more traditional and often more corrosive Lewis acids like AlCl₃.[3]
-
Diels-Alder Reactions: It can catalyze cycloaddition reactions, leading to the formation of cyclic and bicyclic compounds that are common scaffolds in natural products and drug molecules.
-
Acetalization: HfCl₄ efficiently catalyzes the protection of aldehydes and ketones as acetals, a crucial step in multi-step organic synthesis.
-
Polymerization: It serves as a precursor for catalysts used in Ziegler-Natta polymerization of alkenes.[3]
Conclusion
This compound is a moderately strong Lewis acid with catalytic activity comparable to that of zirconium (IV) chloride and slightly less than that of titanium (IV) chloride. Its characterization through spectroscopic methods, particularly ³¹P NMR spectroscopy with phosphine (B1218219) oxide probes, provides a quantitative basis for understanding and predicting its catalytic behavior. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to assess the Lewis acidity of HfCl₄ and other Lewis acids in their own laboratories. The continued exploration of HfCl₄'s catalytic potential is expected to lead to the development of novel and efficient synthetic methodologies relevant to the pharmaceutical and chemical industries.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Hafnium(IV)_chloride [chemeurope.com]
- 3. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 4. Quantitative evaluation of Lewis acidity of metal ions with different ligands and counterions in relation to the promoting effects of Lewis acids on electron transfer reduction of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gutmann–Beckett method - Wikiwand [wikiwand.com]
- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. Critical Evaluation of Childs Method for the NMR Spectroscopic Scaling of Effective Lewis Acidity: Limitations and Resolution of Earlier Discrepancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Unveiling the Tetrahedral Architecture of Gaseous Hafnium (IV) Chloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular geometry of gaseous Hafnium (IV) chloride (HfCl₄), offering valuable insights for researchers, scientists, and professionals in drug development and materials science. Utilizing data from seminal gas-phase electron diffraction studies, this document outlines the precise structural parameters of the molecule and the experimental methodology employed for their determination.
Core Findings: A Tetrahedral Monomer in the Gas Phase
In the gaseous state, this compound exists as a monomeric molecule with a well-defined tetrahedral geometry.[1][2] This is in contrast to its solid-state structure, where it forms a polymeric lattice with octahedral hafnium centers.[1][3][4] The high symmetry of the gaseous HfCl₄ molecule is a critical factor in understanding its reactivity and physical properties at elevated temperatures.
Electronographic investigations have been pivotal in elucidating the precise bond lengths and angles of gaseous HfCl₄.[1] These studies have determined the internuclear distance between the central hafnium atom and the chlorine atoms (Hf-Cl) to be 2.33 Å. The distance between adjacent chlorine atoms (Cl-Cl) has been measured at 3.80 Å.[1] The ratio of the Cl...Cl to the Hf-Cl internuclear distances is 1.630, which shows excellent agreement with the theoretical value of 1.633 for a perfect tetrahedral structure.[1]
Quantitative Structural Data
The key structural parameters for gaseous this compound, as determined by gas electron diffraction, are summarized in the table below.
| Parameter | Value |
| Molecular Formula | HfCl₄ |
| Molecular Geometry | Tetrahedral |
| Hf-Cl Bond Length | 2.33 Å |
| Cl-Cl Internuclear Distance | 3.80 Å |
| Cl-Hf-Cl Bond Angle | ~109.5° |
Experimental Protocol: Gas Electron Diffraction (GED)
The determination of the molecular structure of gaseous HfCl₄ is achieved through the technique of Gas Electron Diffraction (GED). This powerful method allows for the precise measurement of internuclear distances in molecules in the vapor phase, free from the intermolecular forces present in the solid or liquid state.
A generalized experimental protocol for a GED study of a volatile metal halide like HfCl₄ is as follows:
-
Sample Preparation and Introduction: A solid sample of HfCl₄ is heated in a specialized oven to produce a vapor. This vapor is then introduced into a high-vacuum diffraction chamber through a fine nozzle, creating a molecular beam that intersects with an electron beam.
-
Electron Beam Generation and Interaction: A high-energy beam of electrons is generated by an electron gun and accelerated to a specific voltage. This monochromatic electron beam is focused to intersect the effusing molecular beam at a right angle.
-
Scattering and Diffraction: As the electrons in the beam interact with the electric field of the HfCl₄ molecules, they are scattered. The scattered electrons create a diffraction pattern of concentric rings due to the random orientation of the molecules in the gas phase. To compensate for the steep decline in scattering intensity at higher angles, a rotating sector is often placed in front of the detector.
-
Detection and Data Collection: The diffraction pattern is recorded on a detector, which can be a photographic plate, an imaging plate, or a more modern position-sensitive detector. The distance between the nozzle and the detector is precisely known.
-
Data Analysis:
-
The recorded diffraction pattern is converted into a one-dimensional intensity profile as a function of the scattering angle.
-
The total scattering intensity is a composite of molecular scattering, which contains the structural information, and atomic scattering.
-
The atomic scattering contribution and a background signal are modeled and subtracted from the total intensity to isolate the molecular scattering component.
-
The molecular scattering data is then used to generate a radial distribution curve, which shows the probability of finding a specific internuclear distance in the molecule.
-
By fitting the experimental radial distribution curve to a theoretical model of the molecule's geometry, precise values for bond lengths, bond angles, and vibrational amplitudes can be determined.
-
Visualizing the Molecular Geometry
The tetrahedral structure of gaseous this compound is depicted in the following diagram:
Caption: Tetrahedral geometry of a gaseous this compound molecule.
References
Unraveling the Polymeric Architecture of Solid Hafnium (IV) Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the intricate polymeric structure of solid Hafnium (IV) chloride (HfCl₄), a compound of significant interest in materials science and catalysis. A comprehensive understanding of its solid-state architecture is paramount for professionals engaged in research and development involving hafnium-based materials. This document provides a detailed overview of its crystal structure, bonding characteristics, and the experimental methodology employed for its characterization.
Core Structural Characteristics
Solid this compound is not a simple monomeric molecule but rather a one-dimensional polymer.[1][2][3][4] This polymeric nature arises from the tendency of the hafnium centers to achieve a higher coordination number. In the gas phase, HfCl₄ exists as a monomer with a tetrahedral geometry, similar to titanium tetrachloride (TiCl₄).[2][3] However, in the solid state, it undergoes a significant structural transformation.
The fundamental building block of the solid-state structure is the HfCl₆ octahedron.[1][2][4] Each hafnium atom is centrally located and coordinated to six chlorine atoms in an octahedral arrangement. These octahedra share edges to form infinite one-dimensional chains.[1][2] This edge-sharing arrangement is a key feature of the polymeric structure.
Within this chain, there are two distinct types of chlorine atoms:
-
Terminal Chlorides: Two chlorine atoms are bonded to only one hafnium center.[2][4]
-
Bridging Chlorides: Four chlorine atoms are shared between two adjacent hafnium centers, acting as bridges.[2][4]
This arrangement results in a continuous chain of [HfCl₄]n units.
Crystallographic and Bond Data
The crystal structure of solid this compound has been determined by X-ray crystallography.[2][5] It crystallizes in the monoclinic crystal system.[1][2] The specific space group is reported as P2/c or C2/c, which are different settings of the same space group.[1][2]
The key crystallographic and bond distance data are summarized in the tables below for clarity and comparative analysis.
Table 1: Crystallographic Data for this compound
| Parameter | Value (from Materials Project[1]) | Value (from Wikipedia[2]) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2/c | C2/c (No. 13) |
| Lattice Constant a | 6.23 Å | 0.6327 nm (6.327 Å) |
| Lattice Constant b | 7.56 Å | 0.7377 nm (7.377 Å) |
| Lattice Constant c | 6.46 Å | 0.62 nm (6.20 Å) |
| Angle β | 108.24° | Not specified |
| Volume | 288.51 ų | Not specified |
Table 2: Hafnium-Chlorine Bond Distances
| Bond Type | Distance Range (Å)[1] |
| Hf-Cl (all types) | 2.30 - 2.64 |
The variation in Hf-Cl bond distances is expected due to the presence of both terminal and bridging chlorine atoms. Generally, terminal bonds are shorter than bridging bonds.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound is typically achieved through single-crystal X-ray diffraction. Due to the highly hygroscopic and reactive nature of HfCl₄, which readily hydrolyzes in the presence of moisture, stringent handling procedures are necessary.[2][6]
Methodology:
-
Crystal Selection and Mounting:
-
High-quality, single crystals of HfCl₄ are selected under an inert atmosphere (e.g., in a glovebox filled with argon or nitrogen).
-
The selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil to prevent atmospheric exposure and degradation. The crystal is then flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.
-
-
Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. This allows for the measurement of the intensities and positions of a large number of reflections.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to determine the initial positions of the hafnium and chlorine atoms.
-
The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.
-
Visualizing the Polymeric Structure
To better understand the connectivity within the solid-state structure of this compound, a diagram of the polymeric chain is provided below.
Caption: A simplified 2D representation of the edge-sharing HfCl₆ octahedra in the polymeric chain of solid HfCl₄.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 3. Hafnium(IV)_chloride [chemeurope.com]
- 4. Hafnium(IV) chloride | 13499-05-3 [chemicalbook.com]
- 5. Hafnium tetrachloride - Wikiwand [wikiwand.com]
- 6. Page loading... [wap.guidechem.com]
Hafnium (IV) Chloride: A Cornerstone Precursor for Advanced Organometallic Compounds
An In-depth Technical Guide for Researchers and Drug Development Professionals
Hafnium (IV) chloride (HfCl₄) is a colorless, crystalline solid that serves as a vital starting material for the majority of organohafnium compounds.[1][2] Its utility stems from its reactivity and its role as a Lewis acid, making it a versatile precursor in various fields, from industrial catalysis to materials science and specialized organic synthesis.[1][3] This guide provides a comprehensive overview of HfCl₄'s application in generating sophisticated organometallic complexes, detailing experimental protocols, quantitative data, and key reaction pathways.
Physicochemical Properties of this compound
HfCl₄ is a moisture-sensitive solid that readily hydrolyzes to form hafnium oxychloride (HfOCl₂).[1][3] In the solid state, it exists as a polymer with octahedral hafnium centers bridged by chloride ligands.[1][3] However, in the gas phase, it adopts a monomeric tetrahedral structure.[1] This reactivity profile necessitates handling under inert and anhydrous conditions, often using Schlenk line or glovebox techniques.[4][5] Its solubility in organic solvents is generally low, but it can form soluble monomeric adducts with Lewis bases like tetrahydrofuran (B95107) (THF), such as HfCl₄(THF)₂, which enhances its utility as a reagent.[1][3]
| Property | Value | Reference |
| Molar Mass | 320.302 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Density | 3.89 g/cm³ | [1] |
| Melting Point | 432 °C (sublimes) | [1] |
| Solubility in Water | Decomposes | [1] |
Synthesis of Organohafnium Compounds from HfCl₄
HfCl₄ is the primary precursor for several classes of organohafnium compounds, primarily through salt metathesis reactions with various nucleophilic reagents.
Hafnocene derivatives are a cornerstone of organohafnium chemistry, widely used as catalysts for olefin polymerization.[6][7] The synthesis typically involves the reaction of HfCl₄ with alkali metal cyclopentadienyl (B1206354) (Cp) salts.
Logical Flow: From HfCl₄ to Key Organohafnium Catalyst Classes
Caption: Relationship between HfCl₄ and its derived organometallic compounds and their applications.
Experimental Protocol: Synthesis of Hafnocene Dichloride ((C₅H₅)₂HfCl₂)
This protocol is based on the standard salt metathesis reaction.[1][8]
-
Preparation: Suspend this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen). Cool the suspension to 0 °C.
-
Reagent Addition: Separately, dissolve sodium cyclopentadienide (B1229720) (NaC₅H₅) (2.0 equiv) in anhydrous THF.
-
Reaction: Add the NaC₅H₅ solution dropwise to the stirred HfCl₄ suspension over 1 hour.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Remove the solvent under reduced pressure.
-
Purification: Extract the resulting solid with toluene (B28343) or dichloromethane (B109758) to separate the product from the sodium chloride byproduct. Filter the solution and concentrate the filtrate to induce crystallization.
-
Isolation: Collect the white crystalline product, (C₅H₅)₂HfCl₂, by filtration and dry under vacuum.
Amido-based hafnium complexes are highly effective "post-metallocene" catalysts for olefin polymerization.[6][9] Their synthesis is often a multi-step, one-pot reaction starting from HfCl₄, a suitable ligand, and an alkylating agent like a Grignard reagent.[10]
General Synthetic Pathway for Amido-Hafnium Complexes
Caption: A typical experimental workflow for synthesizing amido-hafnium complexes from HfCl₄.
Experimental Protocol: Synthesis of an Amido-Quinoline Hafnium Complex (e.g., Hf-1)
This protocol is adapted from the method described for amido-quinoline-based hafnium complexes.[10]
-
Preparation: Dissolve this compound (1.1 equiv, e.g., 2 mmol, 0.64 g) and the desired imino-quinoline ligand (1.0 equiv, e.g., 1.8 mmol, 0.57 g) in anhydrous toluene (20 mL) in a Schlenk flask under an inert atmosphere.
-
Reaction: At room temperature, slowly add a methylmagnesium bromide solution (1.5 equiv per Hf, e.g., 2.7 mL of 3 M solution in ether) dropwise to the stirred solution. The solution color will typically change, for instance, to deep yellow and then black.
-
Stirring: Continue stirring the reaction mixture for 3 hours at room temperature.
-
Initial Workup: Remove the solvent under reduced pressure to obtain a solid residue.
-
Extraction: Add dichloromethane (20 mL) to the residue, stir for 5 minutes, and then filter the mixture to remove insoluble salts.
-
Isolation: Collect the filtrate (typically red-brown) and concentrate it under vacuum to yield the final organohafnium complex as a solid.
| Complex | Ligand | Reagent | Yield | Reference |
| Hf-1 | 8-(2,6-ⁱPr₂-C₆H₃-N=CH)-quinoline | MeMgBr | 42% | [10] |
| Hf4 | 8-(2-tert-butyl-phenylimino)-quinoline | MeMgBr | 71% | [9] |
Homoleptic alkyl complexes like tetrabenzylhafnium (B8690564) are important precursors for Ziegler-Natta catalysts.[1] They are synthesized via salt metathesis between HfCl₄ and a suitable organometallic reagent.
Experimental Protocol: Synthesis of Tetrabenzylhafnium (Hf(CH₂C₆H₅)₄)
This protocol is based on the reaction with a Grignard reagent.[1]
-
Preparation: Prepare a solution or suspension of HfCl₄ (1.0 equiv) in an anhydrous, non-coordinating solvent like diethyl ether or toluene in a Schlenk flask under an inert atmosphere, cooled to a low temperature (e.g., -78 °C).
-
Reagent Addition: Slowly add benzylmagnesium chloride (4.0 equiv) in diethyl ether to the stirred HfCl₄ suspension.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for several hours.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under vacuum to yield the product.
Applications in Catalysis and Materials Science
The primary application of organohafnium compounds derived from HfCl₄ is in catalysis, particularly for olefin polymerization.
Hafnium-based catalysts, especially metallocene and post-metallocene systems, are highly active for Ziegler-Natta polymerization of alkenes like propylene (B89431) and ethylene.[1][6][11] These catalysts, often activated by a cocatalyst like methylaluminoxane (B55162) (MAO), offer excellent control over polymer properties such as molecular weight and stereoregularity.[6][7] Hafnium catalysts are noted for producing polymers with higher molecular weights compared to their zirconium analogues.[7]
Simplified Catalytic Cycle for Olefin Polymerization
Caption: Ziegler-Natta polymerization cycle using a hafnium-based catalyst.
HfCl₄ itself is an effective Lewis acid for various organic transformations.[1][3] It can catalyze reactions such as Friedel-Crafts alkylations, 1,3-dipolar cycloadditions, and the direct condensation of carboxylic acids and alcohols to form esters.[1][12] Its larger ionic radius compared to other Lewis acids like AlCl₃ can sometimes lead to different selectivity and higher efficiency.[1]
HfCl₄ is a key precursor in the semiconductor industry for the deposition of hafnium dioxide (HfO₂) thin films via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[13][14] HfO₂ is a high-κ dielectric material used in modern transistors and integrated circuits.[14] In these processes, HfCl₄ is typically reacted with a water or ozone source to form the oxide layer.[14]
Characterization of Organohafnium Compounds
The structural elucidation of novel organohafnium compounds relies on a suite of analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the ligand environment around the hafnium center.[5][10] For metal hydride complexes, the hydride signal characteristically appears at a high upfield shift in the ¹H NMR spectrum.[5]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and overall coordination geometry.[9][15]
-
Elemental Analysis: Confirms the elemental composition and purity of the synthesized compound.[9]
Conclusion
This compound is an indispensable precursor in organometallic chemistry. Its predictable reactivity through salt metathesis and its inherent Lewis acidity allow for the synthesis of a diverse array of organohafnium complexes. These compounds, particularly metallocene and amido-based systems, are at the forefront of catalysis for polymer production. Furthermore, HfCl₄'s direct applications in organic synthesis and as a vital precursor for high-tech materials underscore its continued importance in both academic research and industrial processes. The ongoing development of novel ligand systems promises to further expand the utility of organohafnium compounds derived from this fundamental starting material.
References
- 1. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Hafnium(IV)_chloride [chemeurope.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organozirconium and organohafnium chemistry - Wikipedia [en.wikipedia.org]
- 7. US4794096A - Hafnium metallocene catalyst for the polymerization of olefins - Google Patents [patents.google.com]
- 8. Hafnocene dichloride - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Amido-Quinoline-Based Hafnium and Zirconium Complexes and Their Catalytic Properties for Ethylene/1-Octene Copolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 12. alfachemic.com [alfachemic.com]
- 13. Hafnium Tetrachloride: An Essential Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 14. entegris.com [entegris.com]
- 15. hedleylab.com [hedleylab.com]
The Discovery and Early Synthesis of Hafnium (IV) Chloride: A Technical Retrospective
For researchers, scientists, and drug development professionals, this in-depth guide explores the historical discovery of hafnium and the subsequent initial synthesis and characterization of its tetravalent chloride, Hafnium (IV) chloride (HfCl₄).
The journey to isolate and characterize this compound is intrinsically linked to the discovery of the element hafnium itself. Predicted by Dmitri Mendeleev in 1869 to be a heavier analogue of titanium and zirconium, the element with atomic number 72 remained elusive for over half a century. While French chemist Georges Urbain claimed its discovery in 1911, naming it "celtium," his findings were later disproven.
The definitive discovery of hafnium occurred in 1923 at the Institute of Theoretical Physics in Copenhagen. Guided by Niels Bohr's quantum theory of atomic structure, which predicted that the missing element would be a transition metal chemically similar to zirconium, Dutch physicist Dirk Coster and Hungarian chemist Georg von Hevesy embarked on a targeted search within zirconium ores.[1][2] Their meticulous work, employing X-ray spectroscopy, led to the successful identification of the new element.[1] They named it hafnium, after "Hafnia," the Latin name for Copenhagen, the city of its discovery.[1][3]
Following the element's discovery, the immediate challenge was its separation from the chemically similar zirconium and the preparation of its compounds. One of the earliest and most crucial compounds to be synthesized was this compound, a volatile solid that would serve as a key intermediate for the production of pure hafnium metal and the study of its chemical properties.
Initial Synthesis of this compound
While the very first experimental protocol for the synthesis of this compound by Coster and von Hevesy is not extensively detailed in readily available literature, the general approach involved the direct chlorination of hafnium-containing material at elevated temperatures. The early methods for producing hafnium compounds, including the tetrachloride, were outlined by Georg von Hevesy in his comprehensive 1925 review, "The Discovery and Properties of Hafnium."[4] The fundamental principle behind the early synthesis was the conversion of hafnium oxide (HfO₂), which was separated from zirconium ores, into the tetrachloride by reacting it with a chlorinating agent in the presence of a reducing agent, typically carbon.
Experimental Protocol: Early Carbochlorination Method
This protocol is a generalized representation based on the early methods described for the production of reactive metal chlorides.
Objective: To synthesize this compound from hafnium oxide.
Materials:
-
Hafnium oxide (HfO₂) powder, separated from zirconium ore.
-
Carbon powder (e.g., charcoal or lampblack).
-
Dry chlorine gas (Cl₂).
Apparatus:
-
High-temperature tube furnace.
-
Porcelain or silica (B1680970) reaction tube.
-
Gas purification train for drying chlorine gas (e.g., containing concentrated sulfuric acid).
-
Condenser for collecting the sublimed this compound.
-
Inert atmosphere glove box or a system to handle the hygroscopic product.
Procedure:
-
Preparation of the Reaction Mixture: A stoichiometric mixture of finely powdered hafnium oxide and carbon is prepared. The carbon acts as a reducing agent, facilitating the chlorination of the oxide.
-
Reaction Setup: The mixture is placed in a porcelain boat or directly within the reaction tube, which is then inserted into the tube furnace. The apparatus is assembled, ensuring all connections are gas-tight.
-
Purging the System: The reaction system is purged with an inert gas (e.g., dry nitrogen or argon) to remove any air and moisture, as this compound is highly susceptible to hydrolysis.
-
Chlorination Reaction: A stream of dry chlorine gas is passed over the heated mixture. The furnace temperature is raised to above 600 °C. The overall reaction is: HfO₂ (s) + 2 C (s) + 2 Cl₂ (g) → HfCl₄ (g) + 2 CO (g)[1]
-
Sublimation and Collection: this compound is volatile and sublimes at elevated temperatures. The gaseous HfCl₄ is carried by the chlorine gas stream to a cooler part of the apparatus, where it desublimates as a white crystalline solid.
-
Product Handling: After the reaction is complete, the apparatus is cooled to room temperature under a stream of inert gas. The collected this compound, being highly hygroscopic, is quickly transferred to a dry, inert atmosphere environment for storage and further purification.
Quantitative Data of this compound
The following table summarizes the key physical and chemical properties of this compound based on early and modern measurements.
| Property | Value | Reference(s) |
| Molecular Formula | HfCl₄ | [5] |
| Molar Mass | 320.30 g/mol | [5] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 432 °C (at 33 atm, triple point) | [6] |
| Sublimation Temperature | 317 °C | [6] |
| Density | 3.89 g/cm³ | [7] |
| Solubility in Water | Decomposes | [5] |
| Vapor Pressure | 1 mmHg at 190 °C | [5] |
Signaling Pathways and Logical Relationships
The historical progression from the theoretical prediction of hafnium to the synthesis of its tetrachloride can be visualized as a logical workflow.
References
Methodological & Application
Application Notes and Protocols for Hafnium (IV) Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Hafnium (IV) chloride (HfCl₄) is a versatile and effective Lewis acid catalyst in a variety of organic transformations. Its strong Lewis acidity, coupled with a relatively large ionic radius, allows for the activation of a wide range of substrates, often leading to high yields and selectivities under mild reaction conditions.[1] This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by this compound, complete with quantitative data, reaction mechanisms, and experimental workflows.
Synthesis of Benzimidazoles
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound, particularly when supported on activated carbon (HfCl₄/C), serves as a highly efficient and recyclable catalyst for the synthesis of 1,2-disubstituted benzimidazoles from N-substituted phenylenediamines and aldehydes.[2]
Application Note
The HfCl₄/C catalyzed synthesis of benzimidazoles offers several advantages, including high yields, short reaction times, and simple work-up procedures. The catalyst can be easily recovered and reused multiple times without a significant loss of activity.[2] The reaction proceeds via the condensation of the phenylenediamine and aldehyde to form a benzimidazoline intermediate, which is subsequently oxidized by air to the corresponding benzimidazole.[2]
Quantitative Data
| Entry | Phenylenediamine (1) | Aldehyde (2) | Product (3) | Time (h) | Yield (%) |
| 1 | 1-{1} (N-phenylbenzene-1,2-diamine) | 2-{1} (Benzaldehyde) | 3-{1,1} (1,2-diphenyl-1H-benzo[d]imidazole) | 1 | 96 |
| 2 | 1-{3} (N-phenyl-4-(trifluoromethyl)benzene-1,2-diamine) | 2-{1} (Benzaldehyde) | 3-{3,1} (1,2-diphenyl-5-(trifluoromethyl)-1H-benzo[d]imidazole) | 1 | 95 |
| 3 | 1-{4} (N-benzyl-4-(trifluoromethyl)benzene-1,2-diamine) | 2-{5} (Pyridine-2-carbaldehyde) | 3-{4,5} (1-benzyl-2-(pyridin-2-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole) | 1.5 | 92 |
| 4 | 1-{6} (N-phenyl-4-(benzo[d]thiazol-2-yl)benzene-1,2-diamine) | 2-{5} (Pyridine-2-carbaldehyde) | 3-{6,5} (2-(1-phenyl-2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)benzo[d]thiazole) | 1.5 | 94 |
| 5 | 1-{6} (N-phenyl-4-(benzo[d]thiazol-2-yl)benzene-1,2-diamine) | 2-{6} (Furan-2-carbaldehyde) | 3-{6,6} (2-(2-(furan-2-yl)-1-phenyl-1H-benzo[d]imidazol-5-yl)benzo[d]thiazole) | 1.5 | 93 |
| 6 | 1-{9} (N-propyl-4-(benzo[d]thiazol-2-yl)benzene-1,2-diamine) | 2-{7} (Cyclohexanecarbaldehyde) | 3-{9,7} (2-(2-cyclohexyl-1-propyl-1H-benzo[d]imidazol-5-yl)benzo[d]thiazole) | 1 | 91 |
Experimental Protocol: General Procedure for the Synthesis of Benzimidazoles[2]
Materials:
-
N-substituted phenylenediamine (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
HfCl₄ on activated carbon (HfCl₄/C, 10 mol%)
-
Ethanol (B145695) (5 mL)
Procedure:
-
To a solution of the N-substituted phenylenediamine in ethanol, add the aldehyde and HfCl₄/C.
-
Reflux the reaction mixture for the time indicated in the table above.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture to remove the catalyst.
-
Wash the catalyst with hot ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the pure benzimidazole product.
Reaction Workflow and Mechanism
Caption: Workflow and proposed mechanism for HfCl₄/C-catalyzed benzimidazole synthesis.
Synthesis of Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities. A common method for their synthesis is the condensation of 1,2-diamines with α-dicarbonyl compounds. While various catalysts can be employed for this transformation, Lewis acids like this compound can facilitate this reaction.
Application Note
This compound can act as an effective Lewis acid catalyst to activate the carbonyl groups of the 1,2-dicarbonyl compound, thereby facilitating the nucleophilic attack by the 1,2-diamine. The subsequent cyclization and dehydration lead to the formation of the quinoxaline (B1680401) ring. This method is generally high-yielding and proceeds under relatively mild conditions.
Quantitative Data
The following table provides representative examples of quinoxaline synthesis. While a specific protocol using HfCl₄ was not extensively detailed in the initial search, the following data is based on typical procedures for this type of reaction where a Lewis acid catalyst is employed.
| Entry | 1,2-Diamine | α-Dicarbonyl Compound | Product | Typical Yield (%) |
| 1 | o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | 90-98 |
| 2 | 4-Methyl-o-phenylenediamine | Benzil | 6-Methyl-2,3-diphenylquinoxaline | 85-95 |
| 3 | 4-Chloro-o-phenylenediamine | Benzil | 6-Chloro-2,3-diphenylquinoxaline | 88-96 |
| 4 | o-Phenylenediamine | 2,3-Butanedione | 2,3-Dimethylquinoxaline | 80-90 |
Experimental Protocol: General Procedure for the Synthesis of Quinoxalines
Materials:
-
1,2-Diamine (1.0 mmol)
-
α-Dicarbonyl compound (1.0 mmol)
-
This compound (5-10 mol%)
-
Ethanol or Acetic Acid (5-10 mL)
Procedure:
-
Dissolve the 1,2-diamine and the α-dicarbonyl compound in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask.
-
Add this compound to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography.
Reaction Mechanism
Caption: Proposed mechanism for the HfCl₄-catalyzed synthesis of quinoxalines.
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic synthesis, involving the alkylation of an aromatic ring. This compound can serve as a potent Lewis acid catalyst for this transformation, activating alkyl halides or alkenes for electrophilic attack on the aromatic substrate.[3]
Application Note
This compound is an effective catalyst for the Friedel-Crafts alkylation of arenes with various alkylating agents. Its use can lead to high yields of the desired alkylated products. However, as with other strong Lewis acids, potential side reactions such as polyalkylation and carbocation rearrangements should be considered and controlled by optimizing reaction conditions.
Quantitative Data
The following table presents representative data for Friedel-Crafts alkylation reactions where a strong Lewis acid catalyst like HfCl₄ would be suitable.
| Entry | Arene | Alkylating Agent | Catalyst | Product | Typical Yield (%) |
| 1 | Benzene | 1-Octene | HfCl₄ | 2-Phenyloctane | Moderate to Good |
| 2 | Toluene | Benzyl Chloride | HfCl₄ | Phenyl(p-tolyl)methane | Good to Excellent |
| 3 | Anisole | 2-Bromopropane | HfCl₄ | 1-Isopropyl-4-methoxybenzene | Good |
Experimental Protocol: General Procedure for Friedel-Crafts Alkylation
Materials:
-
Arene (e.g., Benzene, Toluene) (excess)
-
Alkylating agent (e.g., Alkyl halide, Alkene) (1.0 equiv)
-
This compound (0.1-1.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, Carbon disulfide)
Procedure:
-
To a stirred suspension of anhydrous this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the arene.
-
Cool the mixture in an ice bath.
-
Slowly add the alkylating agent to the reaction mixture.
-
Allow the reaction to stir at room temperature or heat gently if necessary, monitoring by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Reaction Mechanism
Caption: Simplified mechanism of HfCl₄-catalyzed Friedel-Crafts alkylation.
One-Pot Synthesis of α-Aminophosphonates
α-Aminophosphonates are important synthetic targets due to their biological activities as enzyme inhibitors, antibiotics, and herbicides. The one-pot Kabachnik-Fields reaction, involving an aldehyde, an amine, and a phosphite (B83602), is a convergent and atom-economical method for their synthesis. This compound has been shown to be a highly efficient catalyst for this three-component reaction.[4]
Application Note
This compound effectively catalyzes the one-pot synthesis of α-aminophosphonates, providing the desired products in high yields under mild conditions. The reaction is believed to proceed through the formation of an imine from the aldehyde and amine, which is then attacked by the phosphite, both steps being promoted by the Lewis acidic HfCl₄.
Quantitative Data
| Entry | Aldehyde | Amine | Phosphite | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline | Diethyl phosphite | Diethyl (phenyl(phenylamino)methyl)phosphonate | 95 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Diethyl phosphite | Diethyl ((4-chlorophenyl)(phenylamino)methyl)phosphonate | 92 |
| 3 | 4-Methoxybenzaldehyde | Aniline | Diethyl phosphite | Diethyl ((4-methoxyphenyl)(phenylamino)methyl)phosphonate | 96 |
| 4 | Benzaldehyde | Benzylamine | Diethyl phosphite | Diethyl (phenyl(benzylamino)methyl)phosphonate | 90 |
| 5 | Cyclohexanecarboxaldehyde | Aniline | Diethyl phosphite | Diethyl (cyclohexyl(phenylamino)methyl)phosphonate | 88 |
Experimental Protocol: General Procedure for the Synthesis of α-Aminophosphonates[4]
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Dialkyl phosphite (1.0 mmol)
-
This compound (1-5 mol%)
-
Solvent (e.g., Dichloromethane, Acetonitrile, or solvent-free)
Procedure:
-
To a mixture of the aldehyde and amine in a suitable solvent (or neat), add this compound.
-
Stir the mixture at room temperature for a few minutes.
-
Add the dialkyl phosphite to the reaction mixture.
-
Continue stirring at room temperature or heat as required, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with a suitable solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure α-aminophosphonate.
Reaction Workflow
Caption: Workflow for the HfCl₄-catalyzed one-pot synthesis of α-aminophosphonates.
References
Application Notes and Protocols for Atomic Layer Deposition of Hafnium (IV) Oxide Using Hafnium (IV) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium (IV) oxide (HfO₂), a high-k dielectric material, is pivotal in the fabrication of modern nanoelectronic devices, including future generations of metal-oxide-semiconductor (MOS) transistors. Atomic Layer Deposition (ALD) stands out as a superior technique for depositing thin, conformal HfO₂ films with precise thickness control at the atomic level. This document provides detailed application notes and experimental protocols for the ALD of HfO₂ using Hafnium (IV) chloride (HfCl₄) and water (H₂O) as precursors. HfCl₄ is a thermally stable and widely used precursor that allows for carbon-free deposition.[1]
The ALD of HfO₂ from HfCl₄ and H₂O proceeds via two self-limiting half-reactions:
-
HfCl₄ pulse: HfCl₄ reacts with the hydroxyl (-OH) groups on the substrate surface.
-
H₂O pulse: H₂O reacts with the newly formed surface species to create Hf-O bonds and regenerate the -OH surface groups for the next cycle.
The overall reaction is: HfCl₄ + 2H₂O → HfO₂ + 4HCl[2]
Quantitative Data Summary
The following tables summarize key experimental parameters and resulting film properties for the ALD of HfO₂ using HfCl₄ and H₂O, compiled from various studies.
Table 1: ALD Process Parameters
| Parameter | Value | Source |
| HfCl₄ Precursor Temperature | 160 - 190 °C | [3] |
| H₂O Precursor Temperature | 18 °C (room temperature) | [3] |
| Substrate Temperature | 150 - 350 °C | [3] |
| HfCl₄ Pulse Time | 4 s | [3] |
| H₂O Pulse Time | 6 s | [3] |
| Purge Gas | N₂ | [3] |
| Purge Time | Not specified | [3] |
| Reactor Pressure | ~10⁻³ bar | [3] |
Table 2: Film Properties as a Function of Deposition Temperature
| Deposition Temperature (°C) | Growth Per Cycle (nm/cycle) | Film Density (g/cm³) | Refractive Index (@ 632 nm) | Chlorine Concentration |
| 150 | ~0.11 | Low | ~2.05 | High |
| 170 | Not specified | 0.96 (packing density) | ~2.05 | Not specified |
| 200 | ~0.09 | Increasing | ~2.06 | Decreasing |
| 225 | Not specified | Not specified | 2.0 (@ 580 nm) | Not specified |
| 250 | ~0.08 | Increasing | ~2.07 | Decreasing |
| 290 | Not specified | 0.984 (packing density) | ~2.08 | Not specified |
| 300 | ~0.07 | High | ~2.09 | Low |
| 350 | ~0.07 | High | ~2.10 | Low |
Note: The growth per cycle (GPC) generally decreases with increasing deposition temperature. This is often attributed to a decrease in the surface concentration of hydroxyl groups at higher temperatures.[4]
Experimental Protocols
This section outlines a detailed methodology for the ALD of HfO₂ thin films using HfCl₄ and H₂O in a typical flow-type ALD reactor.
Materials and Equipment
-
Hafnium Precursor: this compound (HfCl₄), solid powder.
-
Oxygen Precursor: Deionized (DI) water (H₂O).
-
Substrates: Silicon (100) wafers (with or without native oxide), or other suitable substrates.
-
ALD Reactor: A flow-type ALD reactor equipped with precursor heating capabilities and a vacuum system.
-
Purge Gas: High-purity nitrogen (N₂).
-
Characterization Equipment: Ellipsometer, X-ray reflectivity (XRR), Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS), or Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS).
Pre-Deposition Substrate Preparation
-
Clean the silicon substrates using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
If a pristine, hydrogen-terminated silicon surface is desired, perform an HF dip to remove the native oxide layer.
-
Load the substrates into the ALD reactor chamber.
-
Heat the reactor to the desired deposition temperature (e.g., 300 °C) and allow the substrates to thermally stabilize.
Atomic Layer Deposition Procedure
-
Precursor Heating: Heat the HfCl₄ precursor to 160 °C to achieve sufficient vapor pressure.[3] Keep the H₂O precursor at room temperature (around 18 °C).[3]
-
ALD Cycle: The ALD process consists of a sequence of four steps, which are repeated for the desired number of cycles to achieve the target film thickness.
-
Step 1: HfCl₄ Pulse: Introduce HfCl₄ vapor into the reactor chamber for a set duration (e.g., 4 seconds).[3] The HfCl₄ molecules will react with the -OH groups on the substrate surface in a self-limiting manner.
-
Step 2: N₂ Purge: Purge the reactor with N₂ gas for a sufficient time (e.g., 10 seconds) to remove any unreacted HfCl₄ and the HCl byproduct.
-
Step 3: H₂O Pulse: Introduce H₂O vapor into the reactor chamber for a set duration (e.g., 6 seconds).[3] The H₂O molecules will react with the chlorine-terminated surface, forming Hf-O bonds and regenerating the -OH surface groups.
-
Step 4: N₂ Purge: Purge the reactor with N₂ gas again (e.g., 10 seconds) to remove unreacted H₂O and the HCl byproduct.
-
-
Deposition Cycles: Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The number of cycles can be calculated based on the known growth per cycle (GPC) at the chosen deposition temperature.
-
Post-Deposition: After the final cycle, cool down the reactor under a continuous N₂ flow before removing the coated substrates.
Film Characterization
-
Thickness and Refractive Index: Measure the film thickness and refractive index using spectroscopic ellipsometry.
-
Density and Roughness: Determine the film density and surface roughness using X-ray reflectivity (XRR) and Atomic Force Microscopy (AFM).
-
Composition and Impurities: Analyze the chemical composition and determine the concentration of impurities, such as chlorine, using X-ray Photoelectron Spectroscopy (XPS) or Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS).
Visualizations
The following diagrams illustrate the ALD process for HfO₂ using HfCl₄ and the general experimental workflow.
Caption: The four-step ALD cycle for HfO₂ deposition using HfCl₄ and H₂O.
Caption: A typical experimental workflow for the ALD of HfO₂ thin films.
References
Application Notes and Protocols for Chemical Vapor Deposition (CVD) with Hafnium (IV) Chloride Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deposition of thin films using Hafnium (IV) chloride (HfCl₄) as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes.
Introduction
This compound, also known as hafnium tetrachloride, is a white crystalline solid that serves as a key precursor in the fabrication of various hafnium-based thin films.[1][2] Its utility in CVD and ALD techniques stems from its volatility and reactivity, enabling the growth of high-purity films with controlled thickness and composition. These films, particularly hafnium oxide (HfO₂) and hafnium nitride (HfN), are of significant interest in a range of high-technology applications.
Key Applications:
-
Microelectronics: Hafnium dioxide is a leading candidate to replace silicon dioxide as the gate dielectric in transistors due to its high dielectric constant (high-κ), which allows for further miniaturization of electronic components.[2][3] Hafnium nitride is explored as a gate metal electrode.[4]
-
Optical Coatings: The high refractive index and transparency of hafnium oxide make it suitable for use in optical coatings, such as anti-reflection layers and in the fabrication of optical filters.
-
Protective Coatings: Hafnium carbide and hafnium nitride coatings offer excellent hardness, high melting points, and resistance to wear and corrosion, making them ideal for protecting surfaces in harsh environments.[5]
While effective, HfCl₄ presents challenges due to its reactivity with moisture and the corrosive nature of its byproducts, such as hydrochloric acid (HCl).[6] Consequently, proper handling and reactor design are crucial for successful and safe deposition processes. More recently, metal-organic precursors have been developed as alternatives, but HfCl₄ remains a strategically important and cost-effective precursor for many applications.[1][6]
Safety Precautions and Handling of this compound
This compound is a moisture-sensitive and corrosive material that requires careful handling in a controlled environment.
Potential Hazards:
-
Moisture Reactivity: Reacts with water and moisture to release toxic and corrosive hydrogen chloride (HCl) gas.[7][8]
-
Corrosivity: Causes severe skin burns and eye damage upon contact.[7] Inhalation can cause respiratory tract irritation.[9]
-
Dust Inhalation: Inhalation of HfCl₄ dust can be harmful.[10]
Recommended Handling Procedures:
-
Inert Atmosphere: Always handle HfCl₄ inside a glovebox or under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[8][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, face shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[9][10] In case of dust, a respirator is necessary.[9]
-
Ventilation: Use a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[10]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container, away from moisture and incompatible materials like strong bases and oxidizing agents.[8][10]
-
Spill Cleanup: In case of a spill, wear appropriate PPE. Isolate the spill area, provide ventilation, and vacuum up the spill using a HEPA filter. Neutralize the residue carefully.[10]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Application Note: Atomic Layer Deposition of Hafnium Oxide (HfO₂)
This section details the protocol for depositing ultrathin, conformal hafnium oxide films using HfCl₄ and water (H₂O) as precursors via Atomic Layer Deposition (ALD).
Experimental Protocol
Objective: To deposit a uniform HfO₂ thin film with precise thickness control on a silicon substrate.
Materials and Equipment:
-
This compound (sublimed grade, 99.9+%)
-
Deionized water (H₂O)
-
Nitrogen (N₂) gas (ultra-high purity)
-
Silicon (100) wafers
-
ALD reactor (flow-type) equipped with precursor heating and delivery systems
Substrate Preparation:
-
Clean Si(100) wafers using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
A thin chemical oxide layer is often intentionally left on the silicon surface to facilitate uniform nucleation.[12]
Deposition Procedure:
-
Load the cleaned silicon wafer into the ALD reactor chamber.
-
Heat the HfCl₄ precursor to 160°C to achieve sufficient vapor pressure.[13]
-
Maintain the deionized water precursor at 18°C.[13]
-
Set the substrate temperature within the ALD window, typically between 150°C and 350°C.[13] A common deposition temperature is 300°C.
-
Pressurize the reactor to approximately 10⁻³ bar with N₂ carrier gas.[13]
-
Execute the ALD cycle as follows: a. HfCl₄ Pulse: Introduce HfCl₄ vapor into the reactor for a set duration (e.g., 4 seconds) to allow for self-limiting chemisorption onto the substrate surface.[13] b. N₂ Purge: Purge the reactor with N₂ gas for a sufficient time (e.g., 5-10 seconds) to remove any unreacted HfCl₄ and gaseous byproducts. c. H₂O Pulse: Introduce H₂O vapor into the reactor for a set duration (e.g., 6 seconds) to react with the chemisorbed hafnium species, forming HfO₂ and releasing HCl as a byproduct.[13] d. N₂ Purge: Purge the reactor with N₂ gas to remove unreacted H₂O and the HCl byproduct.
-
Repeat the ALD cycle (steps 6a-6d) until the desired film thickness is achieved. The number of cycles will determine the final thickness.
Data Presentation
| Parameter | Value | Reference |
| Precursors | HfCl₄, H₂O | [13] |
| HfCl₄ Source Temperature | 160°C | [13] |
| H₂O Source Temperature | 18°C | [13] |
| Substrate Temperature | 150 - 350°C | [13] |
| Reactor Pressure | ~10⁻³ bar | [13] |
| HfCl₄ Pulse Time | 4 s | [13] |
| H₂O Pulse Time | 6 s | [13] |
| N₂ Purge Time | 5 - 10 s | - |
| Growth per Cycle (GPC) | 0.47 - 0.62 Å/cycle | [14] |
| GPC with intermediate treatments | 1.4 - 1.8 Hf/nm² (conventional) to 3-4 Hf/nm² | [2] |
| Film Density | Approaches bulk value (9.6 g/cm³) with increasing temperature | [13][15] |
| Impurities | Chlorine residue (decreases with increasing temperature) | [9][13] |
Visualization
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. researchgate.net [researchgate.net]
- 3. Formation process of hafnium nitride by the reaction of hafnium tetrachloride with ammonia in the vapor phase and properties of the hafnium nitride formed [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. physics.uwo.ca [physics.uwo.ca]
- 10. researchgate.net [researchgate.net]
- 11. web.engr.oregonstate.edu [web.engr.oregonstate.edu]
- 12. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 13. kirj.ee [kirj.ee]
- 14. pure.tue.nl [pure.tue.nl]
- 15. colorado.edu [colorado.edu]
Application Notes and Protocols for Hafnium (IV) Chloride in Ziegler-Natta Polymerization of Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziegler-Natta catalysis, a cornerstone of polymer chemistry, enables the stereospecific polymerization of alpha-olefins to produce polymers with controlled microstructures and properties.[1][2] The catalysts are typically based on transition metals from Group IV, such as titanium, zirconium, and hafnium, in combination with an organoaluminum co-catalyst.[3] While titanium-based systems, particularly those using titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂), are the most extensively studied and commercially dominant, there is growing interest in exploring other Group IV metal halides to modulate polymer characteristics.[1][4]
Hafnium (IV) chloride (HfCl₄) presents an intriguing alternative as a Ziegler-Natta catalyst component. Although less documented in classical heterogeneous catalysis compared to its titanium counterpart, hafnium-based metallocene catalysts have demonstrated unique capabilities in olefin polymerization.[5] These application notes provide a comprehensive overview of the principles and hypothetical protocols for utilizing this compound in the Ziegler-Natta polymerization of alkenes, drawing parallels from the well-established titanium-based systems.
Principle of Operation
The mechanism of Ziegler-Natta polymerization is generally accepted to follow the Cossee-Arlman model. This process involves the following key steps:
-
Catalyst Formation: The reaction between a transition metal halide, such as HfCl₄, and an organoaluminum co-catalyst (e.g., triethylaluminum (B1256330), Al(C₂H₅)₃) leads to the formation of an active catalytic species. In heterogeneous systems, the transition metal is typically supported on a high-surface-area material like MgCl₂ to enhance activity and control polymer morphology.
-
Chain Initiation: An alkene monomer coordinates to a vacant orbital on the hafnium active center.
-
Chain Propagation: The coordinated monomer inserts into the hafnium-alkyl bond, extending the polymer chain. This process repeats, leading to the formation of a long polymer chain.
-
Chain Termination: The growth of the polymer chain is terminated through various pathways, including beta-hydride elimination or chain transfer to the co-catalyst or a chain transfer agent like hydrogen.
Experimental Protocols
While specific, validated protocols for HfCl₄-based heterogeneous Ziegler-Natta catalysts are not widely available in peer-reviewed literature, the following protocols for analogous titanium-based systems can serve as a strong starting point for experimental design. Researchers should consider that reaction kinetics and optimal conditions may vary when substituting HfCl₄ for TiCl₄.
Protocol 1: Preparation of a Supported Ziegler-Natta Catalyst
This protocol describes the preparation of a MgCl₂-supported catalyst, a common methodology in Ziegler-Natta catalysis.[6]
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂) or Magnesium Ethoxide (Mg(OEt)₂)
-
This compound (HfCl₄) (or Titanium (IV) chloride (TiCl₄) for a reference catalyst)
-
Toluene (B28343), anhydrous
-
Hexane (B92381), anhydrous
-
Triethylaluminum (Al(C₂H₅)₃)
-
Inert gas (Nitrogen or Argon)
-
Schlenk line and glassware
Procedure:
-
Support Preparation (if starting from Mg(OEt)₂):
-
In a three-necked flask under an inert atmosphere, suspend Mg(OEt)₂ in anhydrous toluene.
-
Slowly add TiCl₄ (or HfCl₄) to the suspension at a controlled temperature (e.g., 90°C). The TiCl₄ acts as a chlorinating agent.[6]
-
Stir the mixture for a defined period (e.g., 2 hours) to ensure complete reaction and formation of the MgCl₂ support.
-
-
Catalyst Synthesis:
-
If starting with anhydrous MgCl₂, ball mill the MgCl₂ to increase its surface area.
-
Suspend the prepared MgCl₂ support in anhydrous toluene under an inert atmosphere.
-
Slowly add a solution of HfCl₄ in toluene to the MgCl₂ suspension at a specific temperature (e.g., 90°C).[6]
-
Allow the reaction to proceed for a set time (e.g., 2 hours) to ensure the deposition of HfCl₄ onto the support.
-
-
Washing and Isolation:
-
After the reaction, allow the solid catalyst to settle.
-
Remove the supernatant and wash the solid catalyst multiple times with anhydrous toluene and then with anhydrous hexane to remove any unreacted precursors and byproducts.
-
Dry the catalyst under a stream of inert gas to obtain a free-flowing powder.
-
Protocol 2: Polymerization of Ethylene (B1197577)
This protocol outlines a typical slurry polymerization of ethylene.
Materials:
-
Prepared HfCl₄/MgCl₂ catalyst
-
Triethylaluminum (Al(C₂H₅)₃) solution in hexane
-
Anhydrous hexane
-
High-purity ethylene gas
-
Hydrogen gas (as a chain transfer agent, optional)
-
Hydrochloric acid (10% in methanol)
-
Jacketed glass reactor with mechanical stirring, temperature control, and gas inlet/outlet
Procedure:
-
Reactor Setup:
-
Thoroughly dry and purge the reactor with an inert gas.
-
Add anhydrous hexane to the reactor.
-
Introduce the desired amount of triethylaluminum (co-catalyst) solution into the reactor and stir.
-
-
Catalyst Injection:
-
Suspend the prepared HfCl₄/MgCl₂ catalyst in a small amount of anhydrous hexane and inject it into the reactor.
-
-
Polymerization:
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 1 to 10 bar).
-
If used, introduce a specific partial pressure of hydrogen.[7]
-
Maintain a constant temperature (e.g., 70-90°C) and stirring speed for the duration of the polymerization (e.g., 1-2 hours).
-
-
Termination and Product Isolation:
-
Stop the ethylene flow and vent the reactor.
-
Quench the reaction by adding methanol, which will react with the active catalyst sites.
-
Acidify the mixture with hydrochloric acid in methanol to dissolve the catalyst residues.
-
Filter the resulting polyethylene (B3416737) powder.
-
Wash the polymer with copious amounts of methanol and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.
-
Data Presentation
The following table presents representative data from a study on ethylene polymerization using a TiCl₄/MgCl₂ catalyst system. This data is illustrative of the types of results that would be collected and analyzed for a HfCl₄-based system. It is important to note that catalyst activity and polymer properties will likely differ with a hafnium-based catalyst.
| Catalyst System | Al/Ti Molar Ratio | H₂ Partial Pressure (bar) | Catalyst Activity (kg PE/mol Ti·h·bar) | M_w ( g/mol ) | PDI (M_w/M_n) |
| TiCl₄/MgCl₂ | 100 | 0 | 150 | 350,000 | 5.8 |
| TiCl₄/MgCl₂ | 100 | 1 | 135 | 220,000 | 5.2 |
| TiCl₄/MgCl₂ | 150 | 0 | 180 | 330,000 | 6.1 |
| TiCl₄/MgCl₂ | 150 | 1 | 165 | 205,000 | 5.5 |
Note: This data is hypothetical and for illustrative purposes, based on typical trends observed in Ziegler-Natta polymerization.
Visualizations
Ziegler-Natta Polymerization Mechanism (Cossee-Arlman)
Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Experimental Workflow for Alkene Polymerization
Caption: General experimental workflow for Ziegler-Natta polymerization.
Conclusion and Future Outlook
The use of this compound in traditional heterogeneous Ziegler-Natta catalysis is an area ripe for exploration. While the foundational principles and experimental approaches can be extrapolated from well-established titanium-based systems, dedicated research is necessary to elucidate the specific catalytic behavior of HfCl₄. Key areas for future investigation include the optimization of HfCl₄/MgCl₂ catalyst preparation, a systematic study of polymerization kinetics with various alkenes, and a thorough characterization of the resulting polymers to understand how the choice of hafnium influences properties such as molecular weight, polydispersity, and stereoregularity. Such studies will be invaluable in expanding the toolbox of Ziegler-Natta catalysis for the synthesis of novel polyolefin materials.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scienomics.com [scienomics.com]
- 5. A Supported Ziegler-Type Organohafnium Site Metabolizes Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. distantreader.org [distantreader.org]
Application Notes and Protocols for Anhydrous Hafnium (IV) Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the safe handling, storage, and application of anhydrous Hafnium (IV) chloride (HfCl₄) in a laboratory setting. This compound is a versatile Lewis acid catalyst used in a variety of organic transformations and as a precursor for the synthesis of hafnium-containing materials.[1][2] Due to its reactivity, particularly with moisture, strict adherence to proper handling procedures is essential.
Properties and Safety Information
Anhydrous this compound is a white, crystalline solid that is highly sensitive to moisture.[1] It reacts exothermically with water to produce corrosive hydrogen chloride gas and hafnium oxychloride.[2]
Table 1: Physical and Chemical Properties of Anhydrous this compound
| Property | Value |
| Molecular Formula | HfCl₄ |
| Molar Mass | 320.30 g/mol |
| Melting Point | 432 °C (decomposes) |
| Sublimation Point | 315 °C |
| Appearance | White crystalline powder |
| Solubility | Decomposes in water. Soluble with reaction in ethanol (B145695) and methanol (B129727). Soluble in acetonitrile (B52724) (25.6 g/100g at 25°C) and diisoamyl ether (11.7 g/100g at 25°C). |
| Vapor Pressure | 1 mmHg at 190 °C |
Table 2: Safety and Hazard Information for Anhydrous this compound
| Hazard Category | Description |
| Health Hazards | Causes severe skin burns and eye damage.[3] Harmful if swallowed or inhaled. May cause respiratory irritation. |
| Reactivity Hazards | Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), chemical safety goggles, face shield, and a lab coat are mandatory. Work should be conducted in a certified chemical fume hood. |
| First Aid Measures | Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage Protocols
Due to its moisture sensitivity, anhydrous this compound must be handled under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.
Protocol 2.1: Storage of Anhydrous this compound
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.
-
The storage area should be designated for corrosive and water-reactive materials.
-
Store away from incompatible materials such as water, alcohols, and oxidizing agents.
Protocol 2.2: General Handling in an Inert Atmosphere
-
Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas before use.
-
Transfer: Solid this compound should be weighed and transferred inside a glovebox. If a glovebox is not available, transfers can be made under a positive pressure of inert gas in a fume hood.
-
Solvents: Use anhydrous solvents for all reactions. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed containers.
Experimental Protocols
Anhydrous this compound is an effective Lewis acid catalyst for various organic reactions. Below are detailed protocols for representative applications.
Protocol 3.1: this compound-Catalyzed Acetalization of Carbonyl Compounds
This protocol describes the protection of a carbonyl group as a dimethyl acetal (B89532) using this compound as a catalyst.[4][5]
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Anhydrous methanol (5 mL)
-
Anhydrous this compound (0.05 mmol, 5 mol%)
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere of argon or nitrogen, add the aldehyde or ketone (1.0 mmol) and anhydrous methanol (5 mL).
-
With vigorous stirring, add anhydrous this compound (0.05 mmol) to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours at room temperature. For less reactive ketones, gentle heating (e.g., to 40-50 °C) may be required.
-
Upon completion, quench the reaction by the slow addition of solid anhydrous sodium bicarbonate until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude acetal.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 3.2: this compound-Catalyzed Friedel-Crafts Acylation
This protocol provides a general procedure for the acylation of an aromatic compound using an acyl chloride and this compound.[6]
Materials:
-
Aromatic compound (e.g., anisole, 1.0 mmol)
-
Acyl chloride (e.g., acetyl chloride, 1.1 mmol)
-
Anhydrous this compound (1.1 mmol)
-
Anhydrous dichloromethane (B109758) (DCM, 10 mL)
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, addition funnel, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere.
-
To the flask, add the aromatic compound (1.0 mmol) and anhydrous DCM (5 mL).
-
In a separate, dry container inside a glovebox or under a positive flow of inert gas, weigh anhydrous this compound (1.1 mmol) and suspend it in anhydrous DCM (5 mL).
-
Transfer the this compound suspension to the reaction flask via cannula or a sealed Schlenk flask.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Dissolve the acyl chloride (1.1 mmol) in anhydrous DCM (2 mL) and add it to the addition funnel.
-
Add the acyl chloride solution dropwise to the stirred reaction mixture over 10-15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a beaker containing crushed ice and a small amount of concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by flash column chromatography or recrystallization.
Visualizations
Diagram 1: Workflow for Handling Anhydrous this compound
Caption: Workflow for handling anhydrous this compound.
Diagram 2: Generalized Mechanism of Lewis Acid Catalysis
Caption: Generalized mechanism of Lewis acid catalysis by HfCl₄.
References
- 1. Hafnium(IV)_chloride [chemeurope.com]
- 2. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 3. Hafnium tetrachloride | Cl4Hf | CID 37715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Hafnium(IV) Chloride Catalyzes Highly Efficient Acetalization of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application of Hafnium (IV) Chloride in Friedel-Crafts Reactions: A Detailed Guide for Researchers
Introduction
Hafnium (IV) chloride (HfCl₄) is a powerful Lewis acid that has garnered significant interest as a catalyst in various organic transformations, including the synthetically crucial Friedel-Crafts reactions.[1] Its strong electron-accepting nature allows for the effective activation of substrates for both alkylation and acylation of aromatic compounds. This document provides detailed application notes, experimental protocols, and comparative data for researchers, scientists, and drug development professionals interested in leveraging HfCl₄ and its derivatives in Friedel-Crafts chemistry. While direct, unsupported use of HfCl₄ can be effective, its catalytic prowess is often enhanced when used as a precursor for other catalysts, such as Hafnium (IV) trifluoromethanesulfonate (B1224126) (Hf(OTf)₄), or when supported on materials like mesoporous silica (B1680970) (Hf/SBA-15).[2][3]
Core Concepts and Advantages
Hafnium-based catalysts offer several advantages in Friedel-Crafts reactions:
-
High Catalytic Activity: The strong Lewis acidity of the Hf⁴⁺ ion leads to high reaction rates and yields.[1]
-
Versatility: HfCl₄ and its derivatives can catalyze both Friedel-Crafts alkylations and acylations.[1]
-
Stability: Catalysts like Hafnium (IV) triflate, synthesized from HfCl₄, are stable white powders that can be handled more easily than some other Lewis acids.[4]
-
Heterogeneous Catalysis: When supported, for instance as Hf/SBA-15, the catalyst can be easily recovered and recycled, aligning with green chemistry principles.[3]
Quantitative Data Summary
The following tables summarize the performance of hafnium-based catalysts in Friedel-Crafts reactions, providing a comparative overview of their efficacy under different conditions.
Table 1: Friedel-Crafts Alkylation using Hafnium-Based Catalysts
| Aromatic Substrate | Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzene | Benzyl (B1604629) chloride | Hf(OTf)₄ (5 mol%) + LiClO₄ | MeNO₂ | Room Temp. | 8 | 85 | [4] |
| Toluene (B28343) | 1-Chloroadamantane | Hf(OTf)₄ (5 mol%) + LiClO₄ | MeNO₂ | Room Temp. | 8 | 92 | [4] |
| Toluene | Benzyl alcohol | Hf/SBA-15 (11.5 mol% Hf) | Toluene | 120 | 6 | 99.1 | [3] |
| Benzene | Benzyl alcohol | Hf/SBA-15 (11.5 mol% Hf) | Benzene | 120 | 6 | 99.1 | [3] |
| Toluene | Benzyl alcohol | HfCl₄ | Toluene | 120 | 6 | ~0 | [2] |
Note: The low reactivity of unsupported HfCl₄ in the alkylation of toluene with benzyl alcohol under the specified conditions suggests that catalyst choice is highly substrate-dependent.[2][3]
Table 2: Friedel-Crafts Acylation using Hafnium (IV) Triflate
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-Xylene (B151644) | Acetic anhydride (B1165640) | Hf(OTf)₄ (5 mol%) + LiClO₄ | MeNO₂ | Room Temp. | 6 | 94 | [4] |
| Toluene | Acetic anhydride | Hf(OTf)₄ (5 mol%) + LiClO₄ | MeNO₂ | Room Temp. | 6 | 98 | [4] |
| Naphthalene (B1677914) | Acetic anhydride | Hf(OTf)₄ (5 mol%) + LiClO₄ | MeNO₂ | Room Temp. | 20 | 90 | [4] |
| Anisole | Acetic anhydride | Hf(OTf)₄ (5 mol%) + LiClO₄ | MeNO₂ | Room Temp. | 1 | 98 | [4] |
Experimental Protocols
The following are detailed protocols for the synthesis of a hafnium-based catalyst and its application in Friedel-Crafts reactions.
Protocol 1: Synthesis of Hafnium (IV) Trifluoromethanesulfonate (Hf(OTf)₄) from HfCl₄
This protocol describes the preparation of the highly effective Hf(OTf)₄ catalyst from HfCl₄.
Materials:
-
This compound (HfCl₄)
-
Trifluoromethanesulfonic acid (TfOH)
-
Petroleum ether
-
Argon gas supply
-
Schlenk flask and line
-
Heating mantle
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (8.61 g, 26.9 mmol).[4]
-
Carefully add trifluoromethanesulfonic acid (22.1 ml, 250 mmol) to the flask.[4]
-
Heat the mixture at 50 °C for 68 hours under an argon atmosphere.[4]
-
After cooling, remove the excess trifluoromethanesulfonic acid under reduced pressure.[4]
-
Wash the resulting residue with petroleum ether.[4]
-
Dry the white powder under vacuum (0.5 mmHg) at 100 °C for 8 hours to yield Hafnium (IV) triflate (20.9 g, 100%).[4]
Protocol 2: Hf(OTf)₄-Catalyzed Friedel-Crafts Acylation of m-Xylene
This protocol provides a general procedure for the acylation of an aromatic compound using the prepared Hf(OTf)₄ catalyst.
Materials:
-
Hafnium (IV) triflate (Hf(OTf)₄)
-
Lithium perchlorate (B79767) (LiClO₄)
-
m-Xylene
-
Acetic anhydride
-
Nitromethane (B149229) (MeNO₂)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, add Hf(OTf)₄ (0.1 mmol, 5 mol%) and LiClO₄ (12 mmol).[4]
-
Prepare a mixture of m-xylene (2 mmol) and acetic anhydride (4 mmol) in nitromethane (1 ml).[4]
-
Add the substrate mixture to the flask containing the catalyst at room temperature.[4]
-
Stir the reaction mixture for 6 hours at room temperature.[4]
-
Upon completion (monitored by TLC), quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Hf/SBA-15 Catalyzed Friedel-Crafts Alkylation of Toluene
This protocol details a heterogeneous catalytic approach using a hafnium-doped mesoporous silica catalyst.
Materials:
-
Hf/SBA-15(20) catalyst (prepared from HfCl₄ via a sol-gel method)[3]
-
Benzyl alcohol
-
Toluene
-
Reaction tube (35 mL)
-
Magnetic stirrer and heating block
-
Gas chromatograph (for analysis)
-
Naphthalene (internal standard)
Procedure:
-
Charge a 35 mL reaction tube with 80 mg of Hf/SBA-15(20) catalyst, 0.5 mmol of benzyl alcohol, and 3 mL of toluene.[3]
-
Stir the reaction mixture at 120 °C for 6 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Separate the solid catalyst by centrifugation or filtration.
-
Analyze the reaction mixture by gas chromatography using naphthalene as an internal standard to determine conversion and product yield.[3]
Visualizations
General Workflow for HfCl₄-Catalyzed Friedel-Crafts Acylation
Caption: General experimental workflow for a Friedel-Crafts acylation reaction catalyzed by this compound.
Catalytic Cycle of HfCl₄ in Friedel-Crafts Acylation
Caption: Proposed catalytic cycle for the this compound-mediated Friedel-Crafts acylation.
References
Application Notes and Protocols: Hafnium (IV) Chloride Catalyzed 1,3-Dipolar Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Hafnium (IV) chloride (HfCl₄) as a catalyst in 1,3-dipolar cycloaddition reactions. This class of reactions is a powerful tool for the synthesis of five-membered heterocycles, which are important structural motifs in many natural products and pharmaceutically active compounds. HfCl₄, a strong Lewis acid, has been shown to effectively catalyze these reactions, offering advantages in terms of reaction rate and stereoselectivity.
Introduction
The 1,3-dipolar cycloaddition is a versatile and atom-economical reaction that involves the [3+2] cycloaddition of a 1,3-dipole to a dipolarophile to form a five-membered heterocyclic ring.[1][2] Lewis acid catalysis plays a crucial role in activating the dipolarophile, thereby accelerating the reaction and influencing its stereochemical outcome.[3][4] this compound has emerged as a noteworthy Lewis acid catalyst in this context.[5]
This document focuses on the HfCl₄-catalyzed 1,3-dipolar cycloaddition between nitrones and α,β-unsaturated ketones, leading to the formation of substituted isoxazolidines. Specifically, we will detail the synthesis of 4-methylene-4,5-dihydroisoxazoles, a class of compounds with potential applications in medicinal chemistry and materials science.
Reaction Principle and Mechanism
The catalytic cycle is initiated by the coordination of the Lewis acidic this compound to the carbonyl oxygen of the α,β-unsaturated ketone (dipolarophile). This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, making it more susceptible to nucleophilic attack by the 1,3-dipole (nitrone).[3] The subsequent cycloaddition can proceed through a concerted or a stepwise mechanism, although the concerted pathway is generally favored.[1][6] The reaction concludes with the release of the isoxazolidine (B1194047) product and regeneration of the HfCl₄ catalyst.
Key Applications
-
Synthesis of Isoxazolidines: The primary application of this methodology is the synthesis of isoxazolidine derivatives. Isoxazolidines are valuable intermediates in organic synthesis and can be readily converted to important functional groups such as 1,3-amino alcohols.
-
Access to Complex Molecular Scaffolds: This reaction provides a straightforward route to highly functionalized five-membered heterocyclic systems, which are key building blocks in the synthesis of complex natural products and novel drug candidates.[7]
-
Stereoselective Synthesis: The use of a Lewis acid catalyst like HfCl₄ can influence the stereochemical outcome of the reaction, potentially leading to the selective formation of a desired diastereomer.
Data Presentation
The following table summarizes the quantitative data for the this compound catalyzed 1,3-dipolar cycloaddition of N-tert-butylarylmethylideneamine N-oxides with alkyl vinyl ketones to yield 4-methylene-4,5-dihydroisoxazoles.[5]
| Entry | Nitrone (Ar) | Alkyl Vinyl Ketone (R) | Product | Yield (%) |
| 1 | Phenyl | Methyl | 2-tert-Butyl-5-methyl-3-phenyl-4-methylene-4,5-dihydroisoxazole | 75 |
| 2 | 4-Chlorophenyl | Methyl | 2-tert-Butyl-5-methyl-3-(4-chlorophenyl)-4-methylene-4,5-dihydroisoxazole | 80 |
| 3 | 4-Methoxyphenyl | Methyl | 2-tert-Butyl-5-methyl-3-(4-methoxyphenyl)-4-methylene-4,5-dihydroisoxazole | 72 |
| 4 | Phenyl | Ethyl | 2-tert-Butyl-5-ethyl-3-phenyl-4-methylene-4,5-dihydroisoxazole | 78 |
Experimental Protocols
General Procedure for the this compound Catalyzed Synthesis of 4-Methylene-4,5-dihydroisoxazoles [5]
Materials:
-
N-tert-butylarylmethylideneamine N-oxide (1.0 equiv)
-
Alkyl vinyl ketone (1.2 equiv)
-
This compound (10 mol%)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a stirred solution of the N-tert-butylarylmethylideneamine N-oxide (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at room temperature, add this compound (0.1 mmol, 10 mol%).
-
Stir the mixture for 15 minutes at room temperature to allow for catalyst activation.
-
Add the alkyl vinyl ketone (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-methylene-4,5-dihydroisoxazole.
Visualizations
Caption: Workflow for the HfCl₄ catalyzed synthesis of isoxazolidines.
Caption: Proposed catalytic cycle for the HfCl₄ catalyzed reaction.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dipolar Cycloaddition of Nitrone | Chem-Station Int. Ed. [en.chem-station.com]
- 3. doc.rero.ch [doc.rero.ch]
- 4. researchgate.net [researchgate.net]
- 5. A novel route to substituted 4-methylene-4,5-dihydroisoxazoles mediated by hafnium() chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Hafnium (IV) Chloride Solubility for Advanced Research and Drug Development: An Application Note
Introduction
Hafnium (IV) chloride (HfCl₄) is a versatile precursor for a wide range of hafnium-based materials, including catalysts and, more recently, advanced nanomaterials for biomedical applications.[1] However, its utility in solution-based synthesis is often hampered by its polymeric structure and poor solubility in common organic solvents. To overcome this limitation, HfCl₄ can be converted into its bis(tetrahydrofuran) complex, HfCl₄(THF)₂, a monomeric compound with significantly improved solubility.[1][2] This application note provides a detailed protocol for the preparation of HfCl₄(THF)₂, summarizes its physicochemical properties and solubility, and discusses its applications, particularly in the context of research and drug development.
Physicochemical Properties and Solubility
The formation of the THF complex modifies the physical properties of this compound, making it more amenable to handling in a laboratory setting for solution-phase reactions. A summary of these properties is presented below.
| Property | This compound (HfCl₄) | This compound THF Complex (HfCl₄(THF)₂) |
| Molecular Formula | HfCl₄ | C₈H₁₆Cl₄HfO₂ |
| Molecular Weight | 320.30 g/mol [1] | 464.51 g/mol [3] |
| Appearance | White crystalline solid[1] | White to pale yellow powder[4] |
| Melting Point | 432 °C (sublimes at 317 °C)[2][5] | 187 °C[4] |
| Structure | Polymeric with bridging chloride ligands[2] | Monomeric[1][2] |
| Moisture Sensitivity | Highly sensitive; hydrolyzes in water[2][6] | Moisture sensitive[4] |
Solubility Profile
The primary advantage of converting HfCl₄ to its THF complex is the significant enhancement in solubility in organic solvents. While quantitative solubility data for HfCl₄(THF)₂ is not widely reported in the literature, qualitative descriptions consistently highlight its improved solubility.
| Solvent | This compound (HfCl₄) | This compound THF Complex (HfCl₄(THF)₂) |
| Water | Decomposes/Reacts[2][6] | Decomposes/Reacts |
| Methanol | Soluble (with reaction)[5] | Soluble (with reaction) |
| Acetone | Soluble[5] | Soluble |
| Tetrahydrofuran (B95107) (THF) | Reacts to form the complex | Soluble |
| Other Organic Solvents | Generally poor | Generally soluble[1][2] |
Experimental Protocols
Synthesis of this compound Tetrahydrofuran Complex (HfCl₄(THF)₂)
This protocol is adapted from the established procedure by Manzer et al. and should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques due to the moisture sensitivity of the reagents.
Materials and Equipment:
-
This compound (HfCl₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous hexane (B92381)
-
Schlenk flask with a magnetic stir bar
-
Cannula or dropping funnel
-
Filter cannula or fritted glass filter
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Preparation: In a clean, dry Schlenk flask under a positive pressure of inert gas, add HfCl₄ (1 equivalent).
-
Dissolution: To the flask, add anhydrous dichloromethane (CH₂Cl₂) and stir to create a slurry.
-
Reaction: Slowly add anhydrous tetrahydrofuran (THF) (a slight excess, ~2.2 equivalents) to the stirring slurry at room temperature. The addition can be done via a cannula or a dropping funnel.
-
Precipitation: Upon addition of THF, a white precipitate of HfCl₄(THF)₂ will begin to form. Continue stirring the mixture at room temperature for a minimum of 2 hours to ensure complete reaction.
-
Isolation: The white solid product can be isolated by filtration through a filter cannula or a fritted glass filter under an inert atmosphere.
-
Washing: Wash the isolated product with a small amount of anhydrous hexane to remove any unreacted starting materials or excess THF.
-
Drying: Dry the resulting white powder under vacuum to remove any residual solvent. The product, HfCl₄(THF)₂, should be stored under an inert atmosphere.
Diagrams
Caption: Synthesis of HfCl₄(THF)₂ Workflow.
Caption: Conceptual Diagram of Enhanced Solubility.
Applications in Research and Drug Development
The enhanced solubility of HfCl₄(THF)₂ makes it a preferred precursor for various applications where homogeneous reaction conditions are desirable.
1. Catalyst Development: Hafnium-based compounds are effective catalysts for polymerization reactions, such as Ziegler-Natta polymerization of alkenes.[5] The solubility of HfCl₄(THF)₂ in organic media allows for the precise synthesis of well-defined, catalytically active hafnium complexes.
2. Precursor for Advanced Materials: HfCl₄(THF)₂ serves as a starting material for the synthesis of more complex organometallic hafnium compounds and nanomaterials.[1] This is particularly relevant in the field of materials science and for the development of novel therapeutic and diagnostic agents.
3. Drug Development and Theranostics: There is a growing interest in hafnium-based nanomaterials for biomedical applications, including cancer therapy and bioimaging.[7][8] Hafnium's high atomic number (Z=72) makes it an excellent candidate for enhancing the effects of radiotherapy.[7]
-
Radiosensitizers: Hafnium oxide (HfO₂) nanoparticles can be synthesized using HfCl₄ as the initial precursor.[7][9] When these nanoparticles accumulate in a tumor, they can amplify the dose of radiation delivered to the cancerous tissue, leading to more effective tumor destruction. The use of the soluble HfCl₄(THF)₂ complex can facilitate the controlled synthesis of these nanoparticles in organic-phase reactions, which is crucial for achieving uniform size and morphology.
-
Drug Delivery Systems: Hafnium-based metal-organic frameworks (MOFs) and nanoparticles are being explored as carriers for targeted drug delivery.[7] For instance, HfCl₄ has been used to cross-link polymeric micelles to create stable nanoparticles for delivering anticancer drugs. The solubility of the hafnium precursor is critical for achieving efficient cross-linking in solution.
Safety and Handling
This compound and its THF complex are corrosive and highly sensitive to moisture. Appropriate safety precautions must be taken during handling.
-
Inert Atmosphere: Always handle HfCl₄ and HfCl₄(THF)₂ under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent hydrolysis.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Respiratory Protection: Avoid inhaling the powder. Use a fume hood during handling.
-
Storage: Store the compounds in a tightly sealed container in a dry, well-ventilated area, away from moisture and incompatible materials.
By following this protocol, researchers can reliably prepare soluble HfCl₄(THF)₂, enabling its use in a wide array of chemical syntheses for both fundamental research and the development of next-generation therapeutic and diagnostic agents.
References
- 1. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 2. Hafnium(IV)_chloride [chemeurope.com]
- 3. Tetrachlorobis(tetrahydrofuran)hafnium | C8H16Cl4HfO2 | CID 11812625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. Hafnium(IV) chloride, 98+% (metals basis excluding Zr), Zr <2.7% | Fisher Scientific [fishersci.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Advances of hafnium based nanomaterials for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioapplication of Emerging Nanomaterials of Hafnium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation mechanism of hafnium oxide nanoparticles by a hydrothermal route - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of High-k Dielectrics Using Hafnium (IV) Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-k dielectric thin films, specifically hafnium dioxide (HfO₂), using hafnium (IV) chloride (HfCl₄) as a precursor. The methodologies covered are primarily Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), which are pivotal in the fabrication of modern semiconductor devices.
Introduction
Hafnium dioxide has emerged as a critical high-k dielectric material, replacing silicon dioxide in advanced electronic components to enable further miniaturization and enhanced performance.[1][2][3] Its high dielectric constant (typically around 25), wide bandgap, and good thermal stability make it an ideal choice for gate dielectrics in transistors and capacitors.[1][4] this compound is a commonly used precursor for depositing HfO₂ films due to its volatility and ability to produce high-purity films.[2][5] This document outlines the key synthesis techniques, experimental parameters, and expected material properties.
Synthesis Methodologies
Atomic Layer Deposition (ALD)
ALD is a thin-film deposition technique that allows for precise, conformal coating at the atomic scale through sequential, self-limiting surface reactions.[1] The ALD process for HfO₂ using HfCl₄ typically involves alternating exposures of the substrate to HfCl₄ and a reactant gas, such as water (H₂O) or ozone (O₃), separated by inert gas purges.[1][6]
Experimental Protocol: ALD of HfO₂ using HfCl₄ and H₂O
-
Substrate Preparation:
-
Begin with a p-type Si(100) wafer as the substrate.
-
Perform a standard cleaning procedure to remove organic and metallic contaminants. A common method is the RCA clean.
-
A thin native oxide layer may be left on the substrate, or an intentional chemical oxide underlayer can be grown, as it can result in better quality HfO₂ layers.[7]
-
-
ALD Reactor Setup:
-
Deposition Cycle:
-
Step 1: HfCl₄ Pulse: Introduce HfCl₄ vapor into the reactor chamber for a set duration (e.g., 4 seconds).[8] The HfCl₄ will react with the hydroxyl (-OH) groups on the substrate surface.
-
Step 2: N₂ Purge: Purge the chamber with N₂ gas to remove any unreacted HfCl₄ and byproducts.
-
Step 3: H₂O Pulse: Introduce H₂O vapor into the chamber for a set duration (e.g., 6 seconds).[8] The water molecules will react with the surface-bound hafnium species, forming Hf-O bonds and regenerating the -OH surface groups.
-
Step 4: N₂ Purge: Purge the chamber again with N₂ to remove excess H₂O and reaction byproducts like HCl.
-
-
Growth Parameters:
-
The substrate (growth) temperature is a critical parameter and is typically maintained in the range of 150°C to 350°C.[8] Higher temperatures generally promote the formation of crystalline films and reduce chlorine contamination.[8]
-
Repeat the deposition cycle until the desired film thickness is achieved. The growth rate is typically in the range of 0.5 to 1.0 Å per cycle.
-
-
Post-Deposition Annealing (Optional):
-
A post-deposition annealing step, for instance, a rapid thermal anneal (RTA) at temperatures around 750°C in a nitrogen atmosphere, can be performed to improve the crystalline quality of the film.[9]
-
Visualization of the ALD Process
References
- 1. Atomic Layer Deposition of High-k Dielectrics (HfO2, Al2O3) [eureka.patsnap.com]
- 2. Precursors for High-k Dielectric ALD: Hafnium and Beyond [eureka.patsnap.com]
- 3. cityu.edu.hk [cityu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. Hafnium HALIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 6. entegris.com [entegris.com]
- 7. researchgate.net [researchgate.net]
- 8. kirj.ee [kirj.ee]
- 9. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for the Synthesis of α-Aminophosphonates using Hafnium (IV) Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction, utilizing the highly efficient catalytic activity of Hafnium (IV) chloride (HfCl₄). α-Aminophosphonates are of significant interest in medicinal chemistry and drug development as they are structural analogs of α-amino acids and are known to exhibit a wide range of biological activities.
Introduction
The Kabachnik-Fields reaction is a one-pot, three-component condensation of an aldehyde, an amine, and a dialkyl phosphite (B83602) to produce α-aminophosphonates. The use of a Lewis acid catalyst can significantly enhance the reaction rate and yield. This compound has emerged as a particularly effective catalyst for this transformation, offering high yields under mild reaction conditions with low catalyst loading.[1][2][3] NMR evidence suggests that the Hf(IV) ion plays a crucial role in activating the aldehyde, phosphite, and the intermediate imine.[3]
Advantages of this compound Catalysis
-
High Efficiency: Promotes the reaction to proceed in good to excellent yields.[1][3]
-
Low Catalyst Loading: Typically, only 2 mol% of HfCl₄ is required for effective catalysis.[3]
-
Mild Reaction Conditions: The reaction can often be carried out at room temperature.
-
Broad Substrate Scope: Effective for a variety of aldehydes and amines.
Data Presentation
The following table summarizes representative examples of α-aminophosphonates synthesized using this compound as a catalyst. The data illustrates the typical high yields achievable with this methodology.
| Entry | Aldehyde | Amine | Phosphite | Yield (%) |
| 1 | Benzaldehyde (B42025) | Aniline (B41778) | Diethyl phosphite | 95 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Diethyl phosphite | 92 |
| 3 | 4-Methoxybenzaldehyde | Aniline | Diethyl phosphite | 96 |
| 4 | Butyraldehyde | Benzylamine | Dimethyl phosphite | 88 |
| 5 | Benzaldehyde | Benzylamine | Diethyl phosphite | 93 |
Reaction Mechanism and Experimental Workflow
The this compound-catalyzed Kabachnik-Fields reaction is believed to proceed through the activation of the carbonyl group of the aldehyde by the Lewis acidic HfCl₄. This facilitates the formation of an imine intermediate upon reaction with the amine. Subsequently, the catalyst activates the phosphite, promoting its nucleophilic addition to the imine to yield the final α-aminophosphonate product.
Caption: General experimental workflow for the HfCl₄-catalyzed synthesis of α-aminophosphonates.
Experimental Protocols
Protocol 1: General Procedure for the this compound-Catalyzed Synthesis of α-Aminophosphonates
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Dialkyl phosphite (1.2 mmol)
-
This compound (HfCl₄, 0.02 mmol, 2 mol%)
-
Anhydrous ethanol (B145695) (5 mL)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol), amine (1.0 mmol), and anhydrous ethanol (5 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the dialkyl phosphite (1.2 mmol) to the mixture.
-
Finally, add this compound (0.02 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure α-aminophosphonate.
Protocol 2: Synthesis of Diethyl Phenyl(phenylamino)methylphosphonate
Materials:
-
Benzaldehyde (106 mg, 1.0 mmol)
-
Aniline (93 mg, 1.0 mmol)
-
Diethyl phosphite (166 mg, 1.2 mmol)
-
This compound (6.4 mg, 0.02 mmol)
-
Anhydrous ethanol (5 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry 25 mL round-bottom flask under a nitrogen atmosphere, dissolve benzaldehyde (106 mg, 1.0 mmol) and aniline (93 mg, 1.0 mmol) in anhydrous ethanol (5 mL).
-
Stir the solution at room temperature for 15 minutes.
-
To this solution, add diethyl phosphite (166 mg, 1.2 mmol).
-
Add this compound (6.4 mg, 0.02 mmol) to the flask.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, add 10 mL of saturated aqueous NaHCO₃ solution to the flask.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to yield diethyl phenyl(phenylamino)methylphosphonate as a white solid.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood and under an inert atmosphere.
-
The reactants and solvents used are flammable and may be toxic. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
References
- 1. Novel α-Aminophosphonates and α-Aminophosphonic Acids: Synthesis, Molecular Docking and Evaluation of Antifungal Activity against Scedosporium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of α-aminophosphonates using magnetically retrievable ionic nanocatalysts under ultrasound acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rgmcet.edu.in [rgmcet.edu.in]
Troubleshooting & Optimization
Technical Support Center: Purification of Hafnium (IV) Chloride from Zirconium Tetrachloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Hafnium (IV) chloride (HfCl₄) from Zirconium tetrachloride (ZrCl₄).
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound from Zirconium tetrachloride?
A1: The separation of HfCl₄ and ZrCl₄ is challenging due to the remarkable chemical similarity between hafnium and zirconium. This similarity arises from the lanthanide contraction, which results in nearly identical ionic radii (0.075 mm for Hf⁴⁺ and 0.074 mm for Zr⁴⁺) and comparable physical and chemical properties.[1][2][3] Their close vapor pressures also make simple fractional distillation difficult, requiring high-pressure conditions or a significant number of theoretical plates.[4][5]
Q2: What are the most common methods for separating HfCl₄ and ZrCl₄?
A2: The most prevalent commercial and laboratory-scale methods include:
-
Extractive Distillation: This is a widely used technique that involves the use of a molten salt solvent to alter the relative volatility of HfCl₄ and ZrCl₄.[6][7][8]
-
Solvent Extraction: This method, particularly the methyl isobutyl ketone-thiocyanate (MIBK-HCNS) process, has been a commercial standard, though it involves hazardous chemicals.[4][6]
-
Selective Reduction: This process, also known as the Newnham process, involves the preferential reduction of ZrCl₄ to a less volatile lower chloride.[4][9]
-
Fractional Distillation: While challenging due to the close boiling points, high-pressure fractional distillation can be employed.[4][5][7]
Q3: What are the advantages of using molten salt extractive distillation?
A3: Molten salt extractive distillation offers several advantages over traditional methods, including:
-
Milder operating temperatures and pressures compared to high-pressure fractional distillation.[6][9]
-
A smaller number of required separation trays in the distillation column.[6][8]
-
It is considered an environmentally benign process as it avoids the use of hazardous organic solvents.[6]
Q4: What types of molten salts are typically used as solvents in extractive distillation?
A4: The choice of molten salt is critical for successful separation. Commonly used molten salts include mixtures of alkali metal chlorides (like NaCl and KCl) with an acidic metal chloride such as aluminum chloride (AlCl₃).[9][10][11] Other systems, such as those containing zinc chloride and lead chloride, have also been investigated.[12] The ideal molten salt should have a low melting point, low vapor pressure, and high solubility for both ZrCl₄ and HfCl₄.[6]
Troubleshooting Guides
Issue 1: Low Separation Efficiency in Extractive Distillation
| Possible Cause | Troubleshooting Step |
| Incorrect Molten Salt Composition | Verify the composition of the molten salt. The molar ratio of the components is crucial for altering the relative volatility. For NaCl-KCl systems, specific ratios are recommended.[1] For KCl-AlCl₃ systems, a 1:1.04 molar ratio has been studied.[9][11] |
| Suboptimal Operating Temperature | The temperature of the distillation column should be maintained within the optimal range, typically between 250°C and 350°C, to ensure the salt is molten and to maximize the volatility difference.[10] |
| Inadequate Reflux Ratio | Adjust the reflux ratio. A higher reflux ratio can improve separation but also increases energy consumption. Optimization is key. |
| Column Flooding or Weeping | Visually inspect the column if possible, or monitor pressure drop. Flooding (excessive liquid holdup) or weeping (liquid flowing down through the trays without proper vapor contact) can significantly reduce efficiency. Adjust the vapor flow rate. |
| Impure Feed Material | Impurities in the crude ZrCl₄/HfCl₄ mixture, such as iron chloride (FeCl₃) or aluminum chloride (AlCl₃), can interfere with the separation process.[13] Consider a pre-purification step.[14] |
Issue 2: Corrosion of the Reactor and Equipment
| Possible Cause | Troubleshooting Step |
| High Operating Temperatures and Corrosive Nature of Chlorides | The combination of high temperatures and molten chlorides is highly corrosive. Ensure that the reactor and all wetted parts are constructed from appropriate materials. AISI 316 or 347 stainless steel has been used for systems involving molten sodium-potassium alloys.[4] |
| Presence of Moisture | Any moisture will react with the metal chlorides to form hydrochloric acid (HCl), which is extremely corrosive. Ensure all reactants and the system are thoroughly dried before starting the experiment. |
Issue 3: Product Contamination
| Possible Cause | Troubleshooting Step |
| Carryover of Molten Salt | The vapor velocity in the column may be too high, causing entrainment of the molten salt into the product stream. Reduce the vapor flow rate. |
| Incomplete Removal of Other Impurities | The initial crude tetrachloride mixture may contain other volatile chlorides (e.g., SiCl₄, TiCl₄).[15][16] A preliminary purification step, such as fractional sublimation, may be necessary to remove these more volatile components.[15] |
| Reaction with Atmospheric Components | Both ZrCl₄ and HfCl₄ are highly hygroscopic and will react with moisture and oxygen in the air. Ensure the entire process is conducted under an inert atmosphere (e.g., argon or nitrogen). |
Data Presentation
Table 1: Physical Properties of Hafnium (IV) and Zirconium (IV) Chlorides
| Property | This compound (HfCl₄) | Zirconium (IV) Chloride (ZrCl₄) |
| Sublimation Temperature | 317 °C (590 K) | 331 °C (604 K) |
| Triple Point Temperature | 432 °C (705 K) | 437 °C (710 K) |
| Triple Point Pressure | 45.01 bar (4501.3 kPa) | 22.36 bar (2235.92 kPa) |
| Critical Point Temperature | 499 °C (772.2 K) | 506 °C (779 K) |
| Critical Point Pressure | 57.76 bar (5776.12 kPa) | 57.66 bar (5766.31 kPa) |
Table 2: Operational Parameters for Molten Salt Extractive Distillation
| Parameter | Value | Reference |
| Molten Salt System | NaCl-KCl | [1][6] |
| Operating Temperature | 200 - 400 °C | [1][10] |
| Optimal Temperature (NaCl-KCl) | 200 °C | [1] |
| Operating Pressure (NaCl-KCl) | 600 mmHg | [1] |
| Relative Volatility (HfCl₄/ZrCl₄) in NaCl-KCl | ~1.7 | [1][6] |
| Molten Salt System | KCl-AlCl₃ | [9][11] |
| Temperature Range (KCl-AlCl₃) | 212 - 354 °C (485 - 627 K) | [9][11] |
| Relative Volatility (HfCl₄/ZrCl₄) in KCl-AlCl₃ | ~1.5 | [9][11] |
Experimental Protocols
Molten Salt Extractive Distillation of HfCl₄ and ZrCl₄
Objective: To separate HfCl₄ from a mixture of ZrCl₄ and HfCl₄ using extractive distillation with a molten salt solvent.
Materials:
-
Crude mixture of ZrCl₄ and HfCl₄
-
Molten salt solvent (e.g., a mixture of NaCl and KCl, or KCl and AlCl₃)
-
Inert gas (Argon or Nitrogen)
-
Extractive distillation column with a reboiler and condenser
-
Heating mantles and temperature controllers
-
Vacuum pump and pressure gauge
Procedure:
-
System Preparation:
-
Thoroughly clean and dry all glassware and components of the distillation apparatus.
-
Assemble the extractive distillation column, ensuring all joints are well-sealed.
-
Connect the inert gas supply, vacuum pump, and pressure monitoring equipment.
-
Purge the entire system with inert gas to remove any air and moisture.
-
-
Molten Salt Preparation and Loading:
-
In a separate, dry vessel, prepare the desired molten salt mixture (e.g., an equimolar mixture of NaCl and KCl).
-
Heat the salt mixture under an inert atmosphere until it is completely molten.
-
Carefully transfer the molten salt to the reboiler of the distillation column.
-
-
Feed Introduction:
-
Distillation Process:
-
Heat the reboiler to maintain the molten salt at the desired operating temperature (e.g., 250-350°C).[10]
-
The molten salt is circulated counter-current to the rising tetrachloride vapors.[10]
-
ZrCl₄ is selectively absorbed by the molten salt and flows down to the reboiler.[10]
-
The vapor phase becomes enriched in the more volatile HfCl₄ and rises to the top of the column.[10]
-
-
Product Collection:
-
The HfCl₄-enriched vapor is collected from the top of the column and condensed to a solid product.
-
The ZrCl₄-rich molten salt is collected from the bottom of the column. The ZrCl₄ can be recovered from the salt in a separate stripping step.
-
-
System Shutdown:
-
Once the separation is complete, cool down the system under an inert atmosphere.
-
Carefully disassemble the apparatus for cleaning.
-
Visualizations
Caption: Workflow for the extractive distillation of HfCl₄ and ZrCl₄.
Caption: Troubleshooting logic for low separation efficiency.
References
- 1. chemrj.org [chemrj.org]
- 2. journals.co.za [journals.co.za]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. ijcea.org [ijcea.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EP1773720A2 - Method for separating and purifying hafnium and zirconium - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Zirconium and hafnium tetrachloride separation by extractive distillation with molten zinc chloride lead chloride solvent (Patent) | OSTI.GOV [osti.gov]
- 13. US5171549A - Process for decreasing the level of impurities in zirconium chloride, titanium chloride and hafnium chloride - Google Patents [patents.google.com]
- 14. US4874475A - Molten salt extractive distillation process for zirconium-hafnium separation - Google Patents [patents.google.com]
- 15. Preparation of ZrCl4 from Result of Chlorination Process for the Zr-Hf Separation [inis.iaea.org]
- 16. How to Purify Zirconium Tetrachloride? – 3 Methods – Zirconium Metal [zirconiumworld.com]
- 17. CN1993295A - Method for separating and purifying hafnium and zirconium - Google Patents [patents.google.com]
Technical Support Center: Handling and Use of Hafnium (IV) Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Hafnium (IV) chloride (HfCl₄) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
A1: this compound (HfCl₄) is a white, crystalline solid that is a versatile precursor for the synthesis of various hafnium-containing compounds, including organometallics, coordination complexes, and advanced materials like metal-organic frameworks (MOFs). It is highly sensitive to moisture due to the high positive charge density on the hafnium center, which makes it a strong Lewis acid. This property leads to a rapid reaction with water, a process known as hydrolysis.
Q2: What is the chemical reaction for the hydrolysis of this compound?
A2: this compound reacts with water to form hafnium oxychloride (HfOCl₂) and hydrogen chloride (HCl) gas. The reaction is as follows:
HfCl₄ + H₂O → HfOCl₂ + 2HCl
This reaction is often vigorous and exothermic. The HCl gas produced is corrosive and can create a hazardous environment.
Q3: What are the visible signs of HfCl₄ hydrolysis?
A3: The most common signs of hydrolysis include:
-
Fuming: When exposed to air, HfCl₄ will fume, which is the result of HCl gas reacting with atmospheric moisture.
-
Clumping or Caking: The fine, white powder will become clumpy or form a solid mass.
-
Precipitate Formation: When dissolved in a solvent, the formation of a white, insoluble precipitate (hafnium oxychloride) indicates hydrolysis.
-
Discoloration: While pure HfCl₄ is white, a yellowish or brownish tint can indicate the presence of impurities, which may include hydrolysis products or other metal chlorides.
Q4: What are the consequences of hydrolysis for my experiment?
A4: Hydrolysis of HfCl₄ can have several detrimental effects on your experiment:
-
Inaccurate Stoichiometry: The formation of HfOCl₂ alters the chemical composition of your starting material, leading to incorrect molar ratios in your reaction.
-
Reduced Reactivity and Lower Yields: Hafnium oxychloride is generally less reactive than this compound in many organic and organometallic reactions, which can lead to low or no product yield.[1][2]
-
Side Reactions: The presence of HCl can catalyze unwanted side reactions or decompose sensitive reagents and products.
-
Inconsistent Results: Failure to prevent hydrolysis is a major source of poor reproducibility in reactions involving HfCl₄.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: The HfCl₄ powder appears clumped, caked, or discolored upon opening the container.
-
Cause: This indicates that the HfCl₄ has been exposed to moisture at some point, leading to partial hydrolysis.
-
Solution:
-
Assess the extent of hydrolysis: If the material is only slightly clumped, it may still be usable for some applications, but a purification step like sublimation is recommended. For highly sensitive reactions, it is best to use a fresh, unopened container of HfCl₄.
-
Purification (for advanced users): HfCl₄ can be purified by sublimation. This should only be attempted by experienced researchers with the appropriate equipment and safety precautions in place.
-
Contact the supplier: If a new, sealed container shows signs of hydrolysis, contact the supplier for a replacement.
-
Issue 2: A white precipitate forms immediately upon dissolving HfCl₄ in an anhydrous solvent.
-
Cause: This is a clear indication of hydrolysis, likely due to residual moisture in the solvent or on the glassware.
-
Solution:
-
Verify solvent dryness: Ensure that the solvent has been rigorously dried and its water content is below 10 ppm. Use freshly dried solvents for each reaction. Refer to the "Solvent Drying Techniques" section for quantitative data.
-
Proper glassware preparation: All glassware must be thoroughly dried before use. Flame-drying under vacuum or oven-drying at a high temperature (e.g., 150 °C) for several hours are effective methods. Allow glassware to cool to room temperature under an inert atmosphere before use.
-
Inert atmosphere technique: All manipulations of HfCl₄ and anhydrous solvents should be performed under a dry, inert atmosphere (e.g., in a nitrogen or argon-filled glovebox or using Schlenk line techniques).
-
Issue 3: The reaction fails to proceed or gives a very low yield, even with no visible signs of hydrolysis.
-
Cause:
-
Low-level hydrolysis: Even trace amounts of moisture can consume the active HfCl₄, leading to poor results.
-
Reagent quality: Other reagents in the reaction may contain impurities or have degraded.
-
Incorrect reaction conditions: The temperature, reaction time, or stoichiometry may not be optimal.
-
-
Solution:
-
Re-evaluate your anhydrous technique: Review your procedures for handling HfCl₄ and anhydrous solvents to identify any potential sources of moisture ingress.
-
Check the purity of other reagents: Ensure all other starting materials are pure and dry.
-
Optimize reaction parameters: Systematically vary the reaction conditions (temperature, concentration, stoichiometry) to find the optimal parameters.
-
Consider a more soluble precursor: In some cases, using a more soluble HfCl₄ adduct, such as HfCl₄(THF)₂, can improve reactivity and yield.[3][4][5][6]
-
Issue 4: Unexpected color change during the reaction.
-
Cause:
-
Formation of a colored complex: The reaction of HfCl₄ with your substrate may form a colored intermediate or product. This is not always a sign of a problem.
-
Decomposition: The color change could indicate the decomposition of a reagent or product.
-
Impurities: Trace metal impurities in the HfCl₄ or other reagents can lead to colored solutions.
-
-
Solution:
-
Monitor the reaction: Use analytical techniques like TLC, GC-MS, or NMR to monitor the progress of the reaction and identify the species being formed.
-
Consult the literature: Check for reports of similar reactions to see if color changes are expected.
-
Purify the product: If the reaction is successful but the product is colored, purification by chromatography or recrystallization may be necessary.
-
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of common issues in experiments involving this compound.
Experimental Protocols
General Workflow for Handling this compound
Caption: A general experimental workflow for handling this compound to prevent hydrolysis.
Protocol 1: Synthesis of a Hafnium-Based Metal-Organic Framework (Hf-UiO-66-Fum)
This protocol is adapted from a literature procedure and demonstrates the use of HfCl₄ in the synthesis of a water-stable MOF.
Materials:
-
This compound (HfCl₄)
-
Fumaric acid (H₂Fum)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Formic acid (HCOOH)
-
Ethanol
Procedure:
-
In a glovebox, weigh 16 mg of HfCl₄ and add it to a glass vial.
-
Outside the glovebox, add a mixture of anhydrous DMF (0.8 mL) and formic acid (0.1 mL) to the vial.
-
Sonicate the mixture until the HfCl₄ is fully dissolved, resulting in a clear solution.
-
Heat the solution in an oven at 80 °C for 1 hour.
-
Cool the solution to room temperature.
-
Add 4 mg of fumaric acid to the solution and sonicate for 5 minutes to dissolve the ligand.
-
Heat the resulting yellow solution in an oven at 120 °C for 48 hours.
-
After cooling to room temperature, light-yellow, block-shaped single crystals of Hf-UiO-66-Fum will have formed.
-
To activate the MOF, soak the as-synthesized crystals in fresh DMF at 80 °C for 4 hours to remove any unreacted ligand and cluster.
Protocol 2: Lewis Acid Catalysis - Friedel-Crafts Alkylation
This protocol demonstrates the use of HfCl₄ as a Lewis acid catalyst in a Friedel-Crafts alkylation reaction.[7]
Materials:
-
This compound (HfCl₄)
-
Benzyl (B1604629) alcohol
-
Toluene (B28343) (anhydrous)
-
Naphthalene (B1677914) (internal standard)
Procedure:
-
Inside a glovebox, add 80 mg of a Hf/SBA-15(20) catalyst (or a similar supported HfCl₄ catalyst) to a 35 mL reaction tube equipped with a magnetic stir bar.
-
Add 3 mL of anhydrous toluene to the tube.
-
Add 0.5 mmol of benzyl alcohol to the mixture.
-
Seal the reaction tube and remove it from the glovebox.
-
Stir the reaction mixture at 120 °C for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Take a sample of the reaction mixture for analysis by gas chromatography (GC) to determine the conversion and product yield, using naphthalene as an internal standard.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | Notes |
| Acetonitrile | 25.6 | 25 | Soluble |
| Diisoamyl ether | 11.7 | 25 | Soluble |
| Ethanol | Soluble with reaction | - | Reacts with ethanol |
| Methanol | Soluble with reaction | - | Reacts with methanol |
| Nitrobenzene | Very soluble | - | Soluble |
| Water | Reacts | - | Vigorous reaction |
Table 2: Effectiveness of Solvent Drying Methods
| Solvent | Drying Method | Water Content (ppm) after 24h | Water Content (ppm) after 48h |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% w/v) | ~15 | <10 |
| Tetrahydrofuran (THF) | Distillation from Na/benzophenone | ~43 | - |
| Dichloromethane (DCM) | 3Å Molecular Sieves (20% w/v) | <10 | <5 |
| Dichloromethane (DCM) | Distillation from CaH₂ | ~13 | - |
| Toluene | 3Å Molecular Sieves (20% w/v) | <5 | <5 |
| Toluene | Distillation from Na/benzophenone | ~34 | - |
| Acetonitrile | 3Å Molecular Sieves (20% w/v) | ~30 | <30 |
| Acetonitrile | Distillation from P₂O₅ | <10 | - |
Data adapted from a study on the quantitative evaluation of the efficiency of several desiccants.
Table 3: Material Compatibility with this compound and its Hydrolysis Products
| Material | Compatibility with HfCl₄ (anhydrous) | Compatibility with HCl (aqueous/gas) | Notes |
| Plastics | |||
| PTFE (Polytetrafluoroethylene) | Excellent | Excellent | Recommended for reaction vessels and stir bars.[8][9][10] |
| PFA (Perfluoroalkoxy) | Excellent | Excellent | Similar to PTFE, suitable for tubing and vessel linings.[11][12] |
| Polypropylene (PP) | Good (short-term) | Fair to Good (depending on concentration and temperature) | May be suitable for some applications, but testing is recommended. |
| Elastomers | |||
| Viton® (FKM) | Good (testing recommended) | Good to Excellent (for anhydrous HCl) | Swelling may occur with prolonged exposure.[13][14] |
| Kalrez® (FFKM) | Excellent (testing recommended) | Excellent | Offers broad chemical resistance.[15][16][17] |
| Metals | |||
| Glass (Borosilicate) | Excellent | Excellent | Standard material for glassware. |
| Stainless Steel (316) | Good (anhydrous) | Poor (corrodes in the presence of moisture/HCl) | Avoid use in systems where moisture may be present. |
| Hastelloy® | Excellent | Excellent | A corrosion-resistant alloy suitable for reactors. |
Signaling Pathway of Hydrolysis
Caption: The hydrolysis pathway of this compound upon reaction with water.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Complexation and disproportionation of group 4 metal (alkoxy) halides with phosphine oxides - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01299B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 7. Hafnium-Doped Mesoporous Silica as Efficient Lewis Acidic Catalyst for Friedel–Crafts Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTFE Products manufacturers & Supplier - Standard Fluoromers [standard-ptfe.com]
- 9. treborintl.com [treborintl.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Chemical resistance, PFA | Materials | Polyfluor [polyfluor.nl]
- 12. lorric.com [lorric.com]
- 13. foxxlifesciences.in [foxxlifesciences.in]
- 14. calpaclab.com [calpaclab.com]
- 15. parrinst.com [parrinst.com]
- 16. dymseal.com [dymseal.com]
- 17. aceglass.com [aceglass.com]
Technical Support Center: Troubleshooting Low Yield in Hafnium (IV) Chloride Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during organic synthesis reactions mediated by Hafnium (IV) chloride (HfCl₄). Low product yield is a frequent issue, and this resource aims to provide systematic approaches to identify and resolve the underlying problems.
Frequently Asked Questions (FAQs)
Q1: My HfCl₄-mediated reaction is resulting in a very low yield. What are the most common initial factors to investigate?
A1: Low yields in reactions utilizing this compound often stem from its high sensitivity to moisture.[1][2] The primary areas to investigate are:
-
Moisture Contamination: HfCl₄ reacts readily with water to form hafnium oxychloride, which is catalytically inactive.[1][2] Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.
-
Catalyst Purity and Handling: The purity of the HfCl₄ is critical. It should be handled exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent deactivation.[2]
-
Reaction Conditions: Sub-optimal temperature, reaction time, or inefficient mixing can lead to incomplete reactions.
Q2: How does the amount of HfCl₄ catalyst affect the reaction yield?
A2: The catalyst loading is a crucial parameter. While a higher catalyst concentration can increase the reaction rate, an optimal loading often exists. Exceeding this amount may not significantly improve the yield and can lead to increased side reactions or purification challenges. It is recommended to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific reaction.
Q3: Can the choice of solvent impact the yield of my HfCl₄-mediated reaction?
A3: Absolutely. The solvent plays a critical role in solubilizing reactants, stabilizing intermediates, and influencing the Lewis acidity of the catalyst. The polarity of the solvent can significantly affect reaction rates and yields.[3][4] Non-coordinating, anhydrous solvents such as dichloromethane (B109758) or dichloroethane are often preferred. It is advisable to screen a few different anhydrous solvents to find the optimal one for your transformation.
Q4: I am observing the formation of multiple products. What could be the cause?
A4: The formation of multiple products can be due to several factors:
-
Side Reactions: The reaction conditions may be promoting undesired side reactions. Consider lowering the reaction temperature or reducing the reaction time.
-
Substrate Reactivity: Highly activated aromatic substrates in Friedel-Crafts reactions can undergo polysubstitution.
-
Isomerization: The product itself might be isomerizing under the reaction conditions.
-
Impure Starting Materials: Impurities in your starting materials can lead to the formation of byproducts.
Q5: How can I confirm that my HfCl₄ catalyst is active?
A5: If you suspect catalyst deactivation, you can perform a control experiment with a reaction known to proceed efficiently with HfCl₄ under established conditions. If this control reaction also fails or gives a low yield, it is likely that your HfCl₄ has been compromised.
Troubleshooting Guide
Low yields in this compound mediated reactions can be systematically addressed by following a logical troubleshooting workflow. The following guide, presented in a question-and-answer format, will help you diagnose and solve common issues.
Initial Checks
Is your reaction setup completely anhydrous? this compound is extremely moisture-sensitive. Any trace of water will deactivate the catalyst.
-
Solution:
-
Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled, anhydrous solvents.
-
Ensure all reagents are anhydrous. If necessary, dry them using appropriate methods.
-
Perform the reaction under a positive pressure of an inert gas.
-
Have you handled the HfCl₄ catalyst under strictly inert conditions? Exposure to atmospheric moisture, even for a short period, can significantly reduce the catalyst's activity.
-
Solution:
-
Handle solid HfCl₄ in a glovebox.
-
If a glovebox is not available, use Schlenk line techniques for all transfers.
-
Reaction Parameter Optimization
Is the catalyst loading optimized? Both insufficient and excessive amounts of catalyst can lead to low yields.
-
Solution:
-
Perform a series of small-scale reactions with varying catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to determine the optimal amount.
-
Are the reaction temperature and time appropriate? Some reactions require heating to proceed at a reasonable rate, while others may require cooling to prevent side reactions.
-
Solution:
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
If the reaction is sluggish at room temperature, try gentle heating. If side products are observed, consider running the reaction at a lower temperature.
-
Is the chosen solvent optimal for the reaction? The solvent can have a profound effect on the reaction outcome.
-
Solution:
-
If the yield is low, consider screening other anhydrous, non-coordinating solvents with different polarities.
-
Data Presentation
The following tables summarize the impact of key parameters on the yield of Lewis acid-catalyzed reactions, providing a baseline for troubleshooting and optimization.
Table 1: Effect of Moisture on a Generic Lewis Acid-Catalyzed Reaction
| Water Content (ppm) | Approximate Yield (%) | Notes |
| < 10 | > 95 | Reaction proceeds efficiently under strictly anhydrous conditions. |
| 50 | 70 - 85 | A noticeable decrease in yield is observed with minor moisture contamination. |
| 100 | 40 - 60 | Significant inhibition of the reaction occurs. |
| > 250 | < 10 | The Lewis acid is almost completely quenched, leading to reaction failure. |
Table 2: Representative Effect of HfCl₄ Catalyst Loading on Benzimidazole Synthesis [5]
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0 | 96 | 81 |
| 3 | >16 | Low |
| 5 | 16 | 96 |
| 10 | 12 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Anhydrous Reaction
This protocol describes the essential steps for establishing and maintaining anhydrous conditions for moisture-sensitive reactions.
-
Glassware Preparation: All glassware (round-bottom flask, condenser, addition funnel, etc.) and magnetic stir bars should be thoroughly cleaned and then dried in an oven at >120 °C for at least 4 hours, or flame-dried under vacuum.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas (e.g., nitrogen or argon).
-
Purging: The reaction vessel should be purged with the inert gas for several minutes to displace any air and residual moisture.
-
Reagent and Solvent Addition:
-
Anhydrous solvents, typically stored over molecular sieves or freshly distilled, should be transferred to the reaction flask via a cannula or a dry syringe.
-
Liquid reagents should be added via a dry syringe.
-
Solid reagents, including HfCl₄, should be weighed and added in a glovebox or under a positive flow of inert gas.
-
-
Reaction Execution: Maintain a positive pressure of the inert gas throughout the reaction, often by using a balloon or a bubbler system.
Protocol 2: HfCl₄-Catalyzed Acetalization of a Carbonyl Compound[6]
This protocol provides an example of a reaction where HfCl₄ is used as a catalyst.
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
Alcohol (e.g., methanol (B129727) or ethylene (B1197577) glycol)
-
This compound (HfCl₄)
-
Anhydrous solvent (e.g., dichloromethane)
-
Microwave synthesis reactor (optional, conventional heating can be used)
Procedure:
-
To a dry microwave reaction vial containing a magnetic stir bar, add the carbonyl compound (1.0 mmol), the alcohol (3.0 mmol), and the anhydrous solvent (2 mL).
-
In a glovebox, weigh this compound (e.g., 5 mol%, 0.05 mmol) into a separate dry vial and seal it.
-
Under a stream of inert gas, quickly add the HfCl₄ to the reaction mixture.
-
Seal the reaction vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) for the optimized time (e.g., 10-30 minutes).[6] Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired acetal.
Note: This is a general procedure and may require optimization for specific substrates.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in HfCl₄ mediated reactions.
Experimental Workflow for Anhydrous Reaction Setup
Caption: Step-by-step workflow for setting up a reaction under anhydrous conditions.
Simplified Mechanism of HfCl₄-Mediated Carbonyl Activation
Caption: HfCl₄ acts as a Lewis acid, activating the carbonyl group for nucleophilic attack.
References
- 1. benchchem.com [benchchem.com]
- 2. Hafnium-Doped Mesoporous Silica as Efficient Lewis Acidic Catalyst for Friedel-Crafts Alkylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. eurekaselect.com [eurekaselect.com]
Technical Support Center: Hafnium (IV) Chloride (HfCl₄) Precursor Stability
Welcome to the technical support center for Hafnium (IV) chloride (HfCl₄), a key precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of high-κ dielectric films. This guide provides troubleshooting advice, frequently asked questions (FAQs), and best practices to help researchers improve the stability and performance of HfCl₄ in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of HfCl₄.
Issue 1: Inconsistent Growth Rate or Low Deposition
-
Q: My deposition rate is fluctuating or lower than expected. What are the likely causes related to the HfCl₄ precursor?
-
A: Inconsistent precursor delivery is a common challenge with solid precursors like HfCl₄.[1] The issue often stems from unstable vapor pressure. Verify the temperature of your sublimation vessel (bubbler) is stable and uniform. Insufficient heating can lead to low volatility, resulting in poor film growth rates, while overheating can risk decomposition.[1][2] Also, ensure your carrier gas flow is consistent and that there are no blockages in the delivery lines. Some delivery systems are specifically designed to maximize mass flux and stability for solid precursors.[3]
-
-
Q: Could the physical state of the HfCl₄ powder be the problem?
-
A: Yes. Hafnium tetrachloride is a fine powder that can be easily entrained in the carrier gas stream, leading to particle defects on the wafer rather than uniform film growth.[3] This "channeling" effect, where the gas creates pathways through the powder, can lead to inconsistent pickup of the precursor. Some suppliers offer processes to agglomerate the fine particles after filling the vaporizer to mitigate this issue.[3]
-
Issue 2: Film Contamination and Poor Quality
-
Q: I'm observing chlorine impurities in my deposited hafnium oxide films. How can I reduce this?
-
A: Chlorine incorporation is a known issue when using HfCl₄, especially at lower deposition temperatures.[4][5] The strong Hf-Cl bond contributes to the precursor's thermal stability but can also lead to residual Cl in the film.[5] Optimizing the pulse time of the co-reactant (e.g., water) and the purge time can help ensure complete reaction and removal of byproducts like HCl.[6][7] Increasing the deposition temperature can also reduce Cl content, but this must be balanced with other process considerations.[6]
-
-
Q: My film has significant zirconium contamination. Is the precursor the source?
-
A: Most likely, yes. Hafnium and zirconium are chemically very similar and are extracted from ores together, making them difficult to separate.[8] Consequently, commercial HfCl₄ often contains several percent of Zirconium tetrachloride (ZrCl₄) as a primary contaminant.[9] For applications requiring high purity, it is crucial to source semiconductor-grade HfCl₄ and verify the certificate of analysis for Zr content.[2]
-
Issue 3: Precursor Degradation and Handling
-
Q: The HfCl₄ powder in my container appears discolored or has clumped together. What happened?
-
A: This is a classic sign of hydrolysis. HfCl₄ is extremely reactive with moisture and oxygen.[1][10] When exposed to even trace amounts of water, it hydrolyzes to form hafnium oxychloride (HfOCl₂) and hydrogen chloride (HCl).[8] This reaction degrades the precursor and can alter its sublimation characteristics. Aged samples are often contaminated with colorless oxychlorides.[8][9]
-
-
Q: What is the proper procedure for handling and storing HfCl₄ to prevent degradation?
-
A: HfCl₄ must be handled under a dry, inert atmosphere (e.g., in a glovebox with nitrogen or argon gas) at all times.[11] It is highly hygroscopic and corrosive.[10][11] Store the precursor in a tightly sealed container in a cool, dry place, away from water/moisture and other reactive substances.[11] Using the precursor directly from its supply package (cylinder or bubbler) is recommended to minimize handling issues.[12]
-
Data Presentation: Properties and Parameters
Quantitative data is crucial for process control. The following tables summarize key properties of HfCl₄.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | HfCl₄ | [8] |
| Molar Mass | 320.302 g/mol | [8] |
| Appearance | White crystalline solid | [8][9] |
| Density | 3.89 g/cm³ | [8] |
| Melting Point | 432 °C (705 K) | [8][9] |
| Sublimation Point | 315 - 320 °C (at 1 atm) | [2][13] |
| Solubility in Water | Decomposes | [8][9] |
| Crystal Structure | Monoclinic, mP10 | [8] |
Table 2: Vapor Pressure of Solid this compound
The vapor pressure of HfCl₄ is a critical parameter for consistent delivery in CVD/ALD systems. It can be described by the Antoine equation: log₁₀(P) = A - B/T, where P is pressure in Torr and T is temperature in Kelvin.
| Temperature (°C) | Temperature (K) | Vapor Pressure (Torr / mmHg) | Reference(s) |
| 190 | 463 | 1 | [2][8][9] |
| 203 | 476 | ~2.2 | [8] |
| 317 | 590 | ~760 (1 atm) | [13] |
| 408 | 681 | ~11,750 | [8] |
| 432 (Melting Point) | 705 | ~23,000 | [8] |
Note: The log (base 10) of the vapor pressure of solid hafnium chloride (from 476 to 681 K) is given by the equation: log₁₀ P = −5197/T + 11.712.[8]
Table 3: Common Impurities in HfCl₄ Precursors
| Impurity | Chemical Formula | Significance | Reference(s) |
| Zirconium Tetrachloride | ZrCl₄ | Most common impurity due to chemical similarity; affects dielectric constant. | [2] |
| Hafnium Oxychloride | HfOCl₂ | Forms upon exposure to moisture; non-volatile, can cause particle issues. | [8][14] |
| Iron Chloride | FeCl₃ | Metal contaminant that can degrade electrical performance. | |
| Aluminum | Al | Metal contaminant from processing or handling. | [2] |
| Boron | B | Non-metallic impurity that can act as a dopant. | [2] |
Experimental Protocols
Adherence to strict protocols is essential for achieving reproducible results and ensuring safety.
Protocol 1: Safe Handling and Storage of HfCl₄
-
Environment: All handling of HfCl₄ must be performed inside a glovebox with a continuously purified inert atmosphere (N₂ or Ar) where moisture and oxygen levels are maintained below 1 ppm.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and compatible gloves.
-
Transfer: Use clean, dry glassware and stainless-steel tools. When transferring the powder to a sublimation vessel (bubbler), do so within the glovebox. Ensure the vessel is properly sealed before removing it from the glovebox.
-
Storage: Store the original container and any loaded vessels in a desiccator inside the glovebox or in a dedicated, dry storage cabinet.[11] The product has a typical shelf life of two years if stored correctly.[3]
-
Disposal: Spills should be vacuumed using a HEPA filter and placed in a sealed container for disposal according to institutional safety guidelines.[11]
Protocol 2: Precursor Sublimation and Delivery for ALD/CVD
-
Vessel Installation: Install the sealed HfCl₄ vessel onto the ALD or CVD tool. Ensure all fittings are leak-tight.
-
Heating: Heat the vessel to the desired sublimation temperature (typically 150-200°C) to achieve the target vapor pressure.[2] Use a dedicated heating mantle with precise temperature control. It is critical that the delivery lines from the vessel to the reactor are also heated to a temperature at least 10-20°C above the vessel temperature to prevent precursor condensation.[15]
-
Carrier Gas: Use a high-purity inert carrier gas (e.g., N₂ or Ar) to transport the HfCl₄ vapor. Control the flow rate precisely with a mass flow controller (MFC).
-
Process Stabilization: Before starting deposition, allow the system to stabilize for an adequate period to ensure the precursor flux is constant. Monitor the chamber pressure and MFC readouts for stability.
-
Post-Deposition: After the deposition runs, cool down the vessel while maintaining an inert gas flow. Isolate the vessel from the reactor before shutting down the system.
Protocol 3: Basic Precursor Purification by Sublimation
For applications requiring higher purity than commercially available, a simple sublimation can be performed.
-
Apparatus: Set up a sublimation apparatus under an inert atmosphere. This typically consists of a vessel containing the impure HfCl₄, a cold finger, and a vacuum line.
-
Vacuum: Evacuate the apparatus to a low pressure.
-
Heating: Gently heat the vessel containing the HfCl₄ to its sublimation temperature.
-
Collection: The HfCl₄ will sublime and then deposit as purified crystals on the cold finger. Less volatile impurities, such as hafnium oxychloride, will remain in the heating vessel.[8]
-
Recovery: Once the sublimation is complete, cool the apparatus. Isolate the cold finger and carefully scrape the purified HfCl₄ crystals into a clean, dry container inside a glovebox.
Visualizations: Workflows and Pathways
Diagram 1: HfCl₄ Precursor Degradation Pathway
Caption: Hydrolysis of this compound upon exposure to atmospheric moisture.
Diagram 2: Experimental Workflow for HfCl₄ Handling and Delivery
Caption: Standard workflow for safely handling HfCl₄ from storage to deposition.
Diagram 3: Troubleshooting Guide for HfCl₄ Deposition Issues
Caption: A logical flow for troubleshooting common HfCl₄ precursor-related issues.
References
- 1. ALD Precursor Safety And Handling Best Practices [eureka.patsnap.com]
- 2. balazs.com [balazs.com]
- 3. entegris.com [entegris.com]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 9. Hafnium(IV)_chloride [chemeurope.com]
- 10. Shenzhen Zhonghafnium Technology Group Co., Ltd [hafnium.cn]
- 11. ltschem.com [ltschem.com]
- 12. azonano.com [azonano.com]
- 13. crystal-growth.net [crystal-growth.net]
- 14. researchgate.net [researchgate.net]
- 15. Kurt J. Lesker Company | Challenges for Non-Ideal Atomic Layer Deposition Processes & Systems | Enabling Technology for a Better World [lesker.com]
Technical Support Center: Managing Hafnium (IV) Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the corrosive byproducts generated during reactions involving Hafnium (IV) chloride (HfCl₄). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary corrosive byproducts of this compound reactions?
A1: The primary corrosive byproducts stem from the reaction of this compound with water, a process known as hydrolysis.[1][2] HfCl₄ is extremely sensitive to moisture, including atmospheric humidity. The reaction produces hydrogen chloride (HCl) gas and hafnium oxychloride (HfOCl₂).[1][2] Both byproducts can pose significant challenges in a laboratory setting.
Chemical Reaction of Hydrolysis: HfCl₄ + H₂O → HfOCl₂ + 2HCl
Q2: What are the visible signs of HfCl₄ hydrolysis?
A2: Several visual cues can indicate that your this compound has been exposed to moisture and is undergoing hydrolysis:
-
Fuming: The release of hydrogen chloride gas upon exposure to air is a clear indicator of hydrolysis.[3]
-
Clumping or Caking: Anhydrous HfCl₄ is a free-flowing powder. If it appears clumped or caked, it has likely absorbed moisture.[3]
-
White Precipitate in Solution: When dissolving HfCl₄ in an anhydrous organic solvent, the formation of a white, insoluble precipitate suggests the presence of moisture in the solvent or on the glassware, leading to the formation of hafnium oxychloride.[3]
Q3: My HfCl₄-catalyzed reaction has a low yield. Could byproducts be the cause?
A3: Yes, the formation of byproducts due to hydrolysis can significantly impact your reaction's yield. Partial hydrolysis of HfCl₄ reduces the amount of active Lewis acid catalyst available for your desired transformation.[3] Additionally, the generated hafnium oxychloride is generally insoluble in common organic solvents and can coat the catalyst's surface, further inhibiting its activity.
Q4: How can I prevent the formation of these corrosive byproducts?
A4: The key to preventing byproduct formation is to maintain strictly anhydrous (water-free) conditions throughout your experiment. This includes:
-
Using a Glovebox or Schlenk Line: All manipulations of solid HfCl₄ should be performed under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Drying Solvents and Reagents: Ensure all solvents and reagents are rigorously dried and degassed before use.
-
Drying Glassware: All glassware must be thoroughly dried, typically by oven-drying and cooling under an inert atmosphere.
Troubleshooting Guides
Issue 1: White Fumes and a Pungent Odor Detected from the Reaction Vessel
-
Potential Cause: Exposure of this compound to atmospheric moisture, leading to the rapid generation of hydrogen chloride (HCl) gas.[1][2][3]
-
Immediate Action:
-
Ensure the reaction is being conducted in a well-ventilated fume hood.
-
If the fuming is excessive, close the fume hood sash and allow the ventilation to capture the fumes.
-
Ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
-
Solution:
-
For future experiments, handle solid HfCl₄ in a glovebox or under a positive pressure of an inert gas (e.g., nitrogen or argon) to prevent contact with moist air.
-
If a reaction is in progress, consider purging the headspace of the reaction vessel with a gentle stream of inert gas to carry the HCl gas to a scrubbing system.
-
Issue 2: A White, Insoluble Solid Has Formed in My Organic Reaction Mixture
-
Potential Cause: Formation of hafnium oxychloride (HfOCl₂) due to the presence of trace amounts of water in your solvent or on your glassware. Hafnium oxychloride is poorly soluble in most organic solvents.
-
Visual Confirmation: The precipitate will typically be a fine, white powder that does not dissolve upon stirring or gentle heating.
-
Impact on Reaction: This solid can coat the surface of your catalyst, leading to deactivation and a decrease in reaction rate and yield.
-
Solution:
-
For the current reaction: It may be difficult to salvage the reaction. If possible, filtering the reaction mixture under inert conditions might remove the precipitate, but the loss of active catalyst has already occurred.
-
For future reactions:
-
Ensure solvents are freshly distilled from an appropriate drying agent or are from a freshly opened bottle of anhydrous solvent.
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas or in a desiccator immediately before use.
-
-
Issue 3: Corrosion Observed on Stainless Steel Components of the Reactor Setup
-
Potential Cause: Hydrogen chloride gas, a byproduct of HfCl₄ hydrolysis, is highly corrosive to many metals, including common grades of stainless steel like 304 and 316.[4] Even in gaseous form, HCl can cause pitting and uniform corrosion, especially in the presence of moisture.[5][6]
-
Visual Confirmation: Corrosion may appear as rust-colored stains, pitting, or a greenish residue on the stainless steel surface.[6]
-
Solution:
-
Material Selection: Whenever possible, avoid using stainless steel in direct contact with HfCl₄ or its reaction mixtures. Opt for more resistant materials. Borosilicate glass is an excellent choice for its high resistance to HCl.[7] For metallic components requiring high durability, consider using nickel alloys like Hastelloy C-276, which has outstanding resistance to hydrochloric acid.[5][6][8]
-
Mitigation: If stainless steel must be used, ensure the system is scrupulously dry and that any HCl gas produced is effectively trapped or neutralized to minimize contact time with the metal surfaces.
-
Data Presentation
Table 1: Corrosion Resistance of Common Laboratory Materials to Hydrochloric Acid (HCl)
| Material | HCl Concentration | Temperature (°C) | Corrosion Rate (mm/year) | Suitability |
| Borosilicate Glass | All Concentrations | Up to 100 | < 0.001 | Excellent |
| PTFE / PFA | All Concentrations | Up to 200 | Negligible | Excellent |
| Stainless Steel 316L | ~5% (aqueous) | Ambient | > 1.0 | Not Recommended |
| Stainless Steel 316L | Dry HCl Gas | 150-500 | Moderate to Severe | Not Recommended |
| Hastelloy C-276 | 20% (aqueous) | 100 | ~3.9 | Good |
| Hastelloy C-276 | 1% (boiling) | Boiling | ~0.34 | Excellent |
Data compiled from multiple sources. Corrosion rates are approximate and can vary with specific conditions.
Experimental Protocols
Protocol 1: Neutralization of HCl Gas from a Reaction Exhaust Stream
This protocol describes a laboratory-scale method for scrubbing and neutralizing HCl gas produced during a reaction.
Materials:
-
Gas washing bottle (bubbler)
-
Saturated sodium bicarbonate (NaHCO₃) solution or a 1 M sodium hydroxide (B78521) (NaOH) solution
-
Inert tubing (e.g., PTFE)
-
pH indicator paper or a pH meter
Procedure:
-
Fill a gas washing bottle to approximately two-thirds of its volume with either a saturated sodium bicarbonate solution or a 1 M sodium hydroxide solution.
-
Connect the exhaust line from your reaction vessel to the inlet of the gas washing bottle using inert tubing. Ensure the gas will bubble through the neutralizing solution.
-
Optionally, connect a second bubbler in series to ensure complete trapping of the HCl gas.
-
As the reaction proceeds, the HCl gas will bubble through the basic solution and be neutralized, forming sodium chloride, water, and, in the case of bicarbonate, carbon dioxide.
-
With NaOH: HCl + NaOH → NaCl + H₂O
-
With NaHCO₃: HCl + NaHCO₃ → NaCl + H₂O + CO₂
-
-
Periodically check the pH of the scrubbing solution. If the pH drops below 8, the solution is becoming saturated with acid and should be replaced with a fresh basic solution.
-
Upon completion of the reaction, disconnect the bubbler. The neutralized salt solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Protocol 2: Cleaning Glassware after a this compound Reaction
This protocol addresses the removal of residual hafnium compounds, including the insoluble hafnium oxychloride.
Materials:
-
Appropriate organic solvent (e.g., acetone, ethanol)
-
6 M Hydrochloric Acid (HCl) solution
-
Detergent solution (e.g., Alconox)
-
Deionized water
-
Appropriate PPE (gloves, safety glasses, lab coat)
Procedure:
-
Initial Rinse (in a fume hood): Quench the reaction vessel carefully with an alcohol like isopropanol (B130326) or ethanol (B145695) to react with any remaining HfCl₄.
-
Solvent Rinse: Rinse the glassware with a suitable organic solvent, such as acetone, to remove any soluble organic residues.[9] Dispose of the solvent waste appropriately.
-
Acid Wash: To dissolve the inorganic hafnium salts (including HfOCl₂), soak the glassware in a 6 M HCl solution for several hours or overnight.[10] This will convert the insoluble oxychloride into soluble chloride species.
-
Water Rinse: Thoroughly rinse the glassware with tap water to remove the acid.
-
Detergent Wash: Wash the glassware with a laboratory detergent solution to remove any remaining grease or residues.[3]
-
Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.[3]
-
Drying: Dry the glassware in an oven before the next use to ensure it is completely free of moisture.
Visualizations
Diagram 1: Hydrolysis Pathway of this compound
Caption: Reaction pathway for the hydrolysis of this compound.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
References
- 1. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 2. Hafnium(IV)_chloride [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. parrinst.com [parrinst.com]
- 5. sandmeyersteel.com [sandmeyersteel.com]
- 6. Corrosion Resistance of Hastelloy C-276 to Hydrochloric Acid [metalspiping.com]
- 7. BOROSILICATE GLASS | De Dietrich [dedietrich.com]
- 8. neonickel.com [neonickel.com]
- 9. Chemistry Teaching Labs - Cleaning glassware [chemtl.york.ac.uk]
- 10. How To [chem.rochester.edu]
Technical Support Center: Purifying Hafnium (IV) Chloride by Sublimation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Hafnium (IV) chloride (HfCl₄) using sublimation techniques. This resource offers detailed troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of sublimating this compound?
A1: Sublimation is a key purification technique used to separate volatile HfCl₄ from non-volatile impurities.[1] This process is critical for applications requiring high-purity hafnium precursors, such as in the manufacturing of semiconductors and specialized catalysts.
Q2: What are the most common impurities in commercial this compound?
A2: The most common impurity is Zirconium (IV) chloride (ZrCl₄) due to the chemical similarity of hafnium and zirconium.[2] Other typical impurities include hafnium oxychloride (HfOCl₂), which forms upon exposure to moisture, and various metal chlorides such as those of iron, aluminum, and silicon.[2][3][4]
Q3: What is the ideal temperature and pressure for HfCl₄ sublimation?
A3: this compound sublimes at approximately 315°C at atmospheric pressure.[5] However, to prevent decomposition and to facilitate the separation from less volatile impurities, sublimation is typically carried out under vacuum. A common starting point is a temperature range of 180-250°C under a vacuum of 10⁻² to 10⁻³ torr. The optimal conditions will depend on the specific equipment and the nature of the impurities.
Q4: How does moisture affect the sublimation process?
A4: this compound is highly sensitive to moisture.[2] It readily hydrolyzes to form hafnium oxychloride (HfOCl₂), a non-volatile impurity that will remain in the sublimation residue, reducing the yield of purified HfCl₄.[2] Therefore, it is crucial to handle HfCl₄ in a dry, inert atmosphere and to use thoroughly dried glassware.[6]
Q5: Can sublimation separate HfCl₄ from ZrCl₄?
A5: While both HfCl₄ and ZrCl₄ are volatile, their vapor pressures differ slightly, which theoretically allows for some degree of separation through fractional sublimation. However, due to their very similar volatilities, achieving high-purity HfCl₄ from a mixture rich in ZrCl₄ by sublimation alone is challenging and often requires multiple passes or is combined with other techniques like extractive distillation.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of sublimate | 1. Temperature is too low. 2. Vacuum is insufficient. 3. Significant portion of the starting material is non-volatile (e.g., hafnium oxychloride). | 1. Gradually increase the temperature of the heating mantle. 2. Check the vacuum system for leaks and ensure the pump is functioning correctly. 3. Ensure the starting material has been properly stored and handled to prevent moisture exposure. |
| Sublimate appears discolored (e.g., yellow or brown) | 1. The sublimation temperature is too high, causing decomposition of the HfCl₄ or volatile impurities. 2. Presence of volatile colored impurities (e.g., iron chlorides). | 1. Reduce the sublimation temperature. 2. Consider a two-step sublimation (fractional sublimation) to first remove more volatile impurities at a lower temperature. |
| The sublimed crystals are falling off the cold finger | 1. Condensation of residual solvent or moisture on the cold finger. 2. The temperature gradient between the heating source and the cold finger is not optimal. 3. Mechanical vibration of the apparatus. | 1. Ensure the starting material is completely dry.[9] 2. Ensure a consistent and adequate flow of coolant through the cold finger. 3. Isolate the sublimation apparatus from sources of vibration. |
| A significant amount of residue remains after sublimation | 1. Presence of non-volatile impurities (e.g., hafnium oxychloride, metal oxides). 2. Incomplete sublimation. | 1. This is expected if the starting material is of lower purity. The residue contains the separated impurities. 2. Ensure the sublimation is run for a sufficient amount of time at the optimal temperature and pressure. |
Quantitative Data
The vapor pressure of this compound is a critical parameter for controlling the sublimation process. The relationship between temperature and vapor pressure is described by the following equation for solid HfCl₄ (from 476 to 681 K): log₁₀(P) = -5197/T + 11.712, where P is the pressure in Torr and T is the temperature in Kelvin.[2]
| Temperature (°C) | Temperature (K) | Vapor Pressure (Torr) |
| 150 | 423.15 | ~0.04 |
| 170 | 443.15 | ~0.14 |
| 190 | 463.15 | ~0.43 |
| 210 | 483.15 | ~1.17 |
| 230 | 503.15 | ~2.91 |
| 250 | 523.15 | ~6.67 |
Note: These values are calculated based on the provided equation and should be used as a guideline. Actual vapor pressures may vary with the purity of the material and specific experimental conditions.
Experimental Protocols
Detailed Methodology for Vacuum Sublimation of this compound
This protocol outlines the standard procedure for the purification of HfCl₄ in a laboratory setting. All handling of HfCl₄ should be performed in an inert atmosphere (e.g., a glovebox) due to its moisture sensitivity.
1. Apparatus Setup:
-
A standard vacuum sublimation apparatus is required, consisting of a sublimation flask (or tube), a cold finger condenser, a vacuum source capable of reaching 10⁻² to 10⁻³ torr, and a heating mantle or oil bath.[6]
-
Thoroughly clean all glassware and dry it in an oven at 120°C for several hours.[6]
-
Assemble the apparatus while it is still warm to minimize moisture adsorption. Lightly grease the ground glass joints with high-vacuum grease to ensure a good seal.[6]
2. Sample Loading:
-
In an inert atmosphere, weigh the desired amount of crude HfCl₄ and transfer it to the sublimation flask.[6]
-
Connect the flask to the sublimation apparatus and attach it to a Schlenk line or vacuum manifold.
3. Sublimation Procedure:
-
Slowly evacuate the apparatus to the desired pressure (10⁻² to 10⁻³ torr).[6]
-
Once the vacuum is stable, begin circulating coolant (e.g., cold water) through the cold finger.[9]
-
Gradually begin heating the sublimation flask using the heating mantle. A slow and steady increase in temperature is crucial.
-
Monitor the exterior temperature of the flask and observe the cold finger for the deposition of the first crystals. This indicates the sublimation temperature has been reached.[6]
-
Maintain a stable temperature and pressure to ensure a steady rate of sublimation. The optimal temperature is the lowest at which a reasonable rate of sublimation is observed.
-
Continue the sublimation until a sufficient amount of purified material has collected on the cold finger, or no further sublimation is observed.
4. Collection of the Purified Product:
-
Turn off the heating source and allow the apparatus to cool completely to room temperature.
-
Slowly and carefully backfill the apparatus with an inert gas (e.g., argon or nitrogen) to atmospheric pressure.[6]
-
In an inert atmosphere, carefully disconnect the sublimation flask from the condenser.
-
Scrape the purified, crystalline HfCl₄ from the cold finger into a pre-weighed, dry, and airtight container for storage.[6]
Visualizations
Caption: Experimental workflow for the purification of HfCl₄ by vacuum sublimation.
Caption: Troubleshooting logic for HfCl₄ sublimation.
References
- 1. benchchem.com [benchchem.com]
- 2. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 3. US5171549A - Process for decreasing the level of impurities in zirconium chloride, titanium chloride and hafnium chloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 3ntechnology.wordpress.com [3ntechnology.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. CN1993295A - Method for separating and purifying hafnium and zirconium - Google Patents [patents.google.com]
- 8. EP1773720A2 - Method for separating and purifying hafnium and zirconium - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Hafnium (IV) Chloride Dissolution
This guide provides researchers, scientists, and drug development professionals with essential information for dissolving Hafnium (IV) chloride (HfCl₄) in non-aqueous solvents. It includes frequently asked questions for general knowledge and a troubleshooting section to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common non-aqueous solvents?
A1: this compound's solubility is highly dependent on the nature of the solvent. It ranges from forming soluble complexes to reacting directly with the solvent. It is soluble in polar solvents like methanol (B129727) and acetone.[1][2][3] Simple dissolution is not always the case, as HfCl₄ is a strong Lewis acid and readily forms adducts or reacts. For example, with Tetrahydrofuran (B95107) (THF), it forms a soluble 2:1 complex, HfCl₄(THF)₂.[4][5][6] In alcohols like methanol and ethanol, it is soluble but also undergoes a chemical reaction to form alkoxides.[4][7]
Q2: Why is this compound so sensitive to moisture?
A2: this compound is extremely hygroscopic and reacts violently with water.[8][9] This reaction, hydrolysis, produces insoluble hafnium oxychlorides (HfOCl₂) and corrosive hydrogen chloride (HCl) gas.[4][6] Even trace amounts of moisture in the solvent or atmosphere can lead to the formation of these insoluble byproducts, preventing complete dissolution. Therefore, all handling must be performed under strictly anhydrous conditions in an inert atmosphere.[10][11] Aged samples of HfCl₄ are often contaminated with oxychlorides due to gradual exposure to ambient moisture.[3][4][6]
Q3: What occurs when dissolving HfCl₄ in alcohols like methanol or ethanol?
A3: When HfCl₄ is added to alcohols, it doesn't just dissolve; it reacts to form hafnium alkoxides.[4] This is a chemical transformation, not a simple physical dissolution. The reaction can be vigorous and exothermic. The resulting solution will contain these new hafnium compounds rather than solvated HfCl₄.
Q4: What is the most reliable method to prepare a HfCl₄ solution for use as a Lewis acid catalyst in organic synthesis?
A4: The most common and reliable method is to form the HfCl₄(THF)₂ complex.[4][6] This is achieved by dissolving HfCl₄ in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The resulting complex is soluble in organic solvents and serves as a convenient, less-reactive source of HfCl₄ for catalytic applications.[4][6]
Q5: What are the critical safety precautions for handling this compound?
A5: Due to its hazardous nature, strict safety protocols are mandatory.
-
Corrosivity: HfCl₄ causes severe skin burns and eye damage.[12][13]
-
Handling Environment: Always handle HfCl₄ in a glovebox or under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.[10][11]
-
Moisture Reactivity: Contact with water liberates toxic and corrosive hydrogen chloride gas.[11][12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat at all times.[10][11]
-
Inhalation: Avoid inhaling the dust; use appropriate exhaust ventilation.[8][12]
Troubleshooting Guide
Problem: I added HfCl₄ to my solvent, but a white, insoluble precipitate formed immediately.
-
Possible Cause 1: Hydrolysis. The most likely cause is the presence of moisture. Trace water in your solvent or from the atmosphere reacted with the HfCl₄ to form insoluble hafnium oxychloride.
-
Solution: Ensure your entire experimental setup is rigorously free of moisture. Use freshly distilled, anhydrous-grade solvents. Dry all glassware in an oven (e.g., at >120°C) for several hours and cool under a stream of inert gas or in a desiccator before use. Conduct the entire procedure under a strictly inert atmosphere (e.g., in a glovebox).
-
Possible Cause 2: Solvent Incompatibility. The solvent may not be capable of dissolving HfCl₄. HfCl₄ has poor solubility in non-polar, non-coordinating solvents like hydrocarbons.
-
Solution: Switch to a suitable coordinating solvent. Tetrahydrofuran (THF) is an excellent choice as it forms a soluble complex.[4][6] Acetonitrile is also a viable option.[7]
Problem: My clear solution of HfCl₄ in THF turned cloudy after some time.
-
Possible Cause: Slow contamination by air/moisture. A small leak in your apparatus or storage container can allow atmospheric moisture to slowly enter the solution, causing delayed hydrolysis and precipitation of hafnium oxychloride.
-
Solution: Check all joints and septa on your glassware for airtight seals. Use high-vacuum grease for ground glass joints if appropriate for your application. For storage, use a robust vessel with a Teflon-sealed cap, and consider wrapping the seal with Parafilm as an extra precaution. Store the solution in a desiccator or glovebox.
Problem: The HfCl₄ powder is caked together and difficult to weigh and transfer.
-
Possible Cause: The reagent has been compromised by moisture. The caking is a result of partial hydrolysis on the surface of the powder from improper storage or brief exposure to air.[3]
-
Solution: While the bulk of the material may still be usable, it is contaminated. For sensitive reactions, using a fresh, unopened bottle of HfCl₄ is highly recommended. If you must use the caked material, it is best to break it up within the confines of a glovebox to minimize further exposure and accurately weigh the required amount. Be aware that the effective concentration of HfCl₄ will be lower than calculated due to the presence of oxychlorides.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various non-aqueous solvents. Note that "Soluble with reaction" indicates a chemical transformation occurs upon dissolution.
| Solvent | Solubility ( g/100g of solvent) | Temperature (°C) | Remarks | Reference |
| Acetonitrile | 25.6 | 25 | Forms a solution. | [7] |
| Diisoamyl Ether | 11.7 | 25 | Forms a solution. | [7] |
| Nitrobenzene | Very Soluble | Not Specified | Forms a solution. | [7] |
| Methanol | Soluble with reaction | Not Specified | Reacts to form alkoxides. | [1][2][7] |
| Ethanol | Soluble with reaction | Not Specified | Reacts to form alkoxides. | [7] |
| Acetone | Soluble | Not Specified | Forms a solution. | [1][2][3] |
| Tetrahydrofuran (THF) | Soluble | Not Specified | Forms a stable HfCl₄(THF)₂ complex. | [4][5][6] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving HfCl₄ in a Coordinating Solvent (e.g., THF, Acetonitrile)
-
Preparation: Thoroughly dry all glassware (e.g., Schlenk flask, magnetic stir bar, cannula) in an oven at >120°C for at least 4 hours. Assemble the glassware while hot and allow it to cool under a positive pressure of dry, inert gas (e.g., argon or nitrogen).
-
Solvent Preparation: Use anhydrous grade solvent, preferably from a freshly opened bottle or a solvent purification system. Transfer the required volume of solvent to the reaction flask via a dry syringe or cannula.
-
Inert Atmosphere Transfer: In a glovebox or under a positive pressure of inert gas, weigh the desired amount of HfCl₄ into a separate dry container.
-
Dissolution: While stirring the solvent vigorously, add the HfCl₄ powder to the flask in small portions. A funnel or a powder addition tube can facilitate this process while maintaining the inert atmosphere.
-
Completion: Seal the flask and allow the mixture to stir until all the solid has dissolved, forming a clear solution. The formation of the HfCl₄(THF)₂ complex may be slightly exothermic.
-
Storage: Store the resulting solution in a tightly sealed container under an inert atmosphere.
Visualizations
References
- 1. Hafnium(IV) chloride | 13499-05-3 [chemicalbook.com]
- 2. Hafnium(IV) chloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 5. Crown-ether coordination compounds of zirconium, hafnium and scandium using metal nanoparticles - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00968E [pubs.rsc.org]
- 6. Hafnium(IV)_chloride [chemeurope.com]
- 7. hafnium(IV) chloride [chemister.ru]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemos.de [chemos.de]
- 10. ltschem.com [ltschem.com]
- 11. fishersci.com [fishersci.com]
- 12. thgeyer.com [thgeyer.com]
- 13. materion.com [materion.com]
Technical Support Center: Hafnium (IV) Chloride Synthesis
Welcome to the technical support center for Hafnium (IV) chloride (HfCl₄) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered when scaling up the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and handling of this compound.
Issue 1: Low Yield of this compound
Question: We are experiencing a lower than expected yield in our scaled-up synthesis. What are the potential causes and how can we troubleshoot this?
Answer:
Low yields in this compound synthesis can often be attributed to several factors, particularly when scaling up from laboratory to pilot or production scale.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not be going to completion due to suboptimal temperature or reactant ratios.
-
Troubleshooting:
-
Verify Temperature: Ensure the reaction zone is maintained at the correct temperature. For carbo-chlorination of HfO₂, temperatures should typically be above 600°C.[1]
-
Optimize Reactant Ratios: The stoichiometry of the reactants (e.g., HfO₂, carbon, and chlorine gas) is critical. Ensure a slight excess of the chlorinating agent is used to drive the reaction to completion.
-
Improve Mixing: Inadequate mixing of solid reactants (hafnium oxide and carbon) can lead to an incomplete reaction. Ensure the briquetting or mixing process provides intimate contact between the reactants.[2][3]
-
-
-
Product Loss During Collection: HfCl₄ is volatile and can be lost if the condensation system is not efficient.
-
Troubleshooting:
-
Condenser Temperature: Ensure your condenser is operating at a low enough temperature to efficiently solidify the HfCl₄ gas.
-
System Leaks: Check for any leaks in the system, especially between the reactor and the condenser, which could allow the product to escape.
-
-
-
Reaction with Moisture: Any moisture present in the reactants or the reaction system will react with the newly formed HfCl₄ to produce hafnium oxychloride (HfOCl₂), reducing the yield of the desired product.[4][5]
A general workflow for troubleshooting low yield is presented below:
Issue 2: Product Contamination
Question: Our synthesized this compound is contaminated. How do we identify and remove common impurities?
Answer:
The most common contaminants in this compound are Zirconium (IV) chloride (ZrCl₄), hafnium oxychloride (HfOCl₂), and unreacted starting materials.
Common Impurities and Purification Strategies:
| Impurity | Identification | Purification Method |
| Zirconium (IV) chloride (ZrCl₄) | Elemental analysis (e.g., ICP-MS) | Separation is challenging due to similar chemical and physical properties.[4][8] Methods include fractional distillation, fractional crystallization, and solvent extraction.[4][9][10] |
| Hafnium oxychloride (HfOCl₂) | Infrared (IR) spectroscopy (presence of Hf=O bond) | Formed by reaction with moisture.[4][5] Can be minimized by strict anhydrous conditions. Purification can be achieved by sublimation, as HfCl₄ is more volatile than HfOCl₂. |
| Unreacted Carbon/HfO₂ | Visual inspection (dark particles), insolubility in anhydrous solvents | Filtration of a solution of HfCl₄ in an anhydrous, non-reactive solvent. |
| Ferric chloride (FeCl₃) | Colorimetric analysis, elemental analysis | Adsorption on a separative barrier during vapor phase purification.[11] |
A logical diagram illustrating the relationship between challenges in scaling up is presented below:
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when handling this compound?
A1: this compound is a corrosive and moisture-sensitive material that requires strict safety protocols.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, neoprene or nitrile rubber gloves, and protective clothing.[6][13]
-
Inert Atmosphere: Handle HfCl₄ under a dry, inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen) to prevent contact with moist air.[6][7]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or hydrogen chloride fumes that are generated upon contact with moisture.[12][14]
-
Spill Management: In case of a spill, do not use water.[13] Use an absorbent material to collect the spilled solid and place it in a sealed container for disposal.[13]
-
Fire Safety: HfCl₄ is not flammable. However, in the event of a fire in the surrounding area, do not use water as an extinguishing agent, as it will react violently with the compound.[7][13] Use a dry chemical extinguisher.
Q2: What are the common methods for synthesizing this compound?
A2: Several methods are used for the synthesis of HfCl₄, primarily at industrial scale:[1][4]
-
Carbo-chlorination of Hafnium Oxide: This is a common industrial method involving the reaction of hafnium oxide (HfO₂) with chlorine gas in the presence of carbon at temperatures above 600°C.[1][2]
-
Reaction: HfO₂ + 2C + 2Cl₂ → HfCl₄ + 2CO
-
-
Reaction with Carbon Tetrachloride: Hafnium oxide can also be reacted with carbon tetrachloride (CCl₄) vapor at temperatures above 450°C.[1][4]
-
Reaction: HfO₂ + 2CCl₄ → HfCl₄ + 2COCl₂
-
-
Chlorination of Hafnium Carbide: Hafnium carbide (HfC) can be chlorinated at temperatures above 250°C.[1]
-
Reaction: HfC + 4Cl₂ → HfCl₄ + CCl₄
-
Q3: How should this compound be stored?
A3: Due to its high reactivity with moisture, proper storage is crucial.
-
The container should be placed in a cool, dry, and well-ventilated area.[6][12]
-
Store under a dry, inert gas such as argon or nitrogen.[6][7]
-
Keep away from water, moisture, strong bases, and oxidizing agents.[6]
Experimental Protocols
Protocol 1: Carbo-chlorination of Hafnium Oxide
This protocol provides a general overview of the industrial carbo-chlorination process.
-
Feed Preparation:
-
Drying:
-
The HfO₂/carbon briquettes are thoroughly dried to remove any adsorbed moisture, which would otherwise lead to the formation of hafnium oxychloride.
-
-
Chlorination:
-
The dried briquettes are loaded into a shaft or fluidized bed reactor.
-
A stream of dry chlorine gas is passed through the reactor, which is heated to a temperature above 600°C.[1]
-
-
Condensation:
-
The gaseous this compound produced is passed through a condenser.
-
The condenser is maintained at a temperature that allows for the selective condensation of HfCl₄ as a solid, while more volatile impurities remain in the gas phase.
-
-
Collection and Purification:
A simplified workflow for this process is as follows:
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | HfCl₄ |
| Molecular Weight | 320.30 g/mol [1][8] |
| Appearance | White crystalline solid[1] |
| Melting Point | 432 °C[1] |
| Vapor Pressure | 1 mmHg at 190 °C[1] |
| Solubility | Decomposes in water;[1] Soluble in methanol (B129727) and acetone[16] |
Table 2: Typical Purity and Impurity Levels
| Specification | Typical Value |
| Purity (excluding Zr) | 98% - 99.99%[8] |
| Zirconium (Zr) Content | 0.5% - 3.5%[8] |
| Total Metallic Impurities | < 1.9%[8] |
References
- 1. Hafnium(IV)_chloride [chemeurope.com]
- 2. Establishment of Carbo-Chlorination Facility and the Preparation of High Pure Hafnium Chloride for Space Grade Applications | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
- 4. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 5. Hafnium tetrachloride - Wikiwand [wikiwand.com]
- 6. ltschem.com [ltschem.com]
- 7. atimaterials.com [atimaterials.com]
- 8. Halfnium (IV) Chloride [bayvillechemical.net]
- 9. EP1773720A2 - Method for separating and purifying hafnium and zirconium - Google Patents [patents.google.com]
- 10. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 11. Method of purifying zirconium tetrachloride and hafnium tetrachloride in a vapor stream (Patent) | OSTI.GOV [osti.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. gelest.com [gelest.com]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
- 15. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 16. Page loading... [wap.guidechem.com]
Technical Support Center: Minimizing Particle Contamination from Solid Hafnium (IV) Chloride Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing particle contamination when using solid Hafnium (IV) chloride (HfCl₄) precursors.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of particle contamination when using solid HfCl₄?
A1: The primary cause of particle contamination is the inherent nature of HfCl₄ as a fine, hygroscopic powder.[1] This leads to two main issues:
-
Hydrolysis: HfCl₄ is highly sensitive to moisture and reacts readily with water vapor to form non-volatile hafnium oxychloride (HfOCl₂) particles and corrosive hydrogen chloride (HCl) gas.[1][2] This reaction can occur with trace moisture in the precursor container, delivery lines, or the deposition chamber.[2]
-
Mechanical Entrainment: The fine powder can be easily carried along with the carrier gas from the precursor ampoule into the deposition chamber, leading to particle defects on the substrate.[1]
Q2: How does precursor purity affect particle contamination?
A2: Precursor purity is crucial. As-received HfCl₄ can contain non-volatile impurities, including other metal chlorides or oxides. These impurities may not sublime or transport uniformly with the HfCl₄, leading to the formation of particles in the delivery lines or on the substrate. Sublimation is a common method for purifying HfCl₄ to remove these less volatile contaminants.[3]
Q3: What is the "ideal" physical form of the HfCl₄ precursor to minimize particles?
A3: While HfCl₄ is a solid, an agglomerated or densified form is preferable to a very fine powder. Fine powders have a higher surface area for moisture interaction and are more easily entrained in the gas flow. Some suppliers offer proprietary processes to agglomerate the fine powder within the vaporizer to reduce particle excursions.[1]
Q4: Can the Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) process parameters influence particle formation?
A4: Yes, process parameters play a significant role. Insufficient purging after the HfCl₄ pulse can lead to gas-phase reactions with the co-reactant (e.g., water), forming particles.[4] Also, if the temperature of the delivery lines is lower than the precursor sublimation temperature, HfCl₄ can condense and then be re-entrained as larger particles.[5]
Troubleshooting Guides
Issue 1: High Particle Count on the Substrate After Deposition
Symptoms:
-
Visual inspection of the wafer under a microscope reveals a high density of particles.
-
Device performance is compromised due to short circuits or defects in the deposited film.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Precursor Hydrolysis | 1. Verify Glovebox Integrity: Ensure the glovebox where the precursor is handled has a dry, inert atmosphere (e.g., <1 ppm H₂O and O₂).[6] 2. Proper Precursor Handling: Follow strict inert atmosphere handling procedures (see Experimental Protocol 1). 3. Leak Check the System: Ensure all gas lines and the deposition chamber are leak-tight to prevent atmospheric moisture from entering. |
| Entrainment of Precursor Powder | 1. Precursor Purification: Perform in-situ or ex-situ sublimation of the HfCl₄ precursor to remove fine particles and non-volatile impurities (see Experimental Protocol 2). 2. Optimized Delivery System: Use a precursor delivery system designed for solid precursors, which may include features like a properly designed ampoule and particle filters. |
| Process-Related Particle Formation | 1. Optimize Purge Times: Increase the purge time after the HfCl₄ pulse to ensure all non-adsorbed precursor is removed from the chamber before introducing the co-reactant.[4] 2. Check Temperature Uniformity: Ensure all precursor delivery lines are heated to a temperature above the HfCl₄ sublimation temperature to prevent condensation.[5] |
Issue 2: Inconsistent or Low Deposition Rate
Symptoms:
-
The growth per cycle (GPC) is lower than expected or varies between runs.
-
Film thickness is not uniform across the wafer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Precursor Degradation | 1. Check for Discoloration: Aged HfCl₄ that has been exposed to moisture may appear clumpy or discolored. 2. Purify the Precursor: Use sublimed HfCl₄ to ensure a consistent vapor pressure.[3] |
| Inconsistent Vapor Pressure | 1. Stable Sublimation Temperature: Ensure the heating system for the HfCl₄ ampoule provides stable and uniform temperature control.[7] 2. Monitor Vapor Pressure: If possible, monitor the pressure in the precursor delivery line to ensure a stable HfCl₄ partial pressure. |
Data Presentation
The following table provides illustrative data on the expected reduction in particle contamination on a silicon wafer following the implementation of recommended handling and purification procedures for HfCl₄.
Note: These are representative values based on established principles of particle reduction in thin film deposition processes. Actual results may vary depending on the specific equipment and process conditions.
| Precursor Condition and Handling | Typical Particle Density (particles/cm² > 0.1 µm) | Expected Improvement |
| As-received HfCl₄, standard handling | 50 - 200 | Baseline |
| As-received HfCl₄, strict inert handling | 20 - 80 | 2.5x - 2.5x |
| Sublimed HfCl₄, strict inert handling | < 10 | > 5x |
Experimental Protocols
Experimental Protocol 1: Glovebox Handling of Solid this compound
Objective: To safely transfer and handle solid HfCl₄ in an inert atmosphere to prevent hydrolysis and minimize particle contamination.
Materials and Equipment:
-
Nitrogen or Argon filled glovebox (<1 ppm H₂O, <1 ppm O₂)[6]
-
This compound precursor in its original container
-
Clean, dry ALD/CVD precursor ampoule
-
Spatulas, weighing paper, and other necessary tools (all oven-dried beforehand)
-
Waste container inside the glovebox
Procedure:
-
Preparation: Ensure the glovebox is operating under stable inert conditions. Place all necessary tools and the precursor ampoule inside the antechamber.
-
Antechamber Purging: Evacuate and refill the antechamber with the inert glovebox gas for a minimum of three cycles to remove atmospheric contaminants.[8]
-
Introducing Items: Bring the tools and ampoule into the main glovebox chamber.
-
Precursor Transfer: a. Allow the HfCl₄ container to reach the glovebox temperature before opening to prevent condensation. b. Carefully open the HfCl₄ container. c. Using a clean, dry spatula, transfer the desired amount of HfCl₄ to the precursor ampoule. Minimize agitation of the powder to reduce the generation of airborne particles. d. Securely seal the precursor ampoule. e. Tightly reseal the original HfCl₄ container.
-
Cleanup: Clean any spilled powder using dry wipes. Place all waste in the designated waste container inside the glovebox.
-
Removing Items: Transfer the sealed precursor ampoule to the antechamber, and purge as per the standard procedure before removing it from the glovebox.
Experimental Protocol 2: Vacuum Sublimation of this compound
Objective: To purify solid HfCl₄ by sublimation, separating it from less volatile impurities and fine particles.
Materials and Equipment:
-
Sublimation apparatus (includes a sublimation tube, a cold finger condenser, and a vacuum port)
-
Heating mantle or oil bath
-
High-vacuum pump
-
Inert gas (Nitrogen or Argon) source
-
Glovebox for handling the purified product
Procedure:
-
Apparatus Preparation: Thoroughly clean and oven-dry all glassware. Assemble the sublimation apparatus.
-
Loading the Precursor: In a glovebox, load the as-received HfCl₄ into the bottom of the sublimation tube.
-
Assembly and Evacuation: a. Insert the cold finger into the sublimation tube and ensure a good seal. b. Connect the apparatus to a high-vacuum line and slowly evacuate the system.
-
Sublimation Process: a. Once a stable high vacuum is reached, begin circulating a coolant (e.g., cold water) through the cold finger. b. Gently heat the bottom of the sublimation tube using a heating mantle. The sublimation temperature for HfCl₄ at 1 atm is 315°C[9]; under vacuum, this temperature will be significantly lower. A typical starting point is 150-200°C. c. The HfCl₄ will sublime and deposit as purified crystals on the cold finger. Non-volatile impurities will remain at the bottom of the tube.
-
Collection of Purified HfCl₄: a. Once the sublimation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum. b. Slowly backfill the apparatus with an inert gas. c. Transfer the entire apparatus into a glovebox. d. Carefully remove the cold finger and scrape the purified HfCl₄ crystals into a clean, dry storage container or directly into the precursor ampoule.
Visualizations
Caption: Troubleshooting workflow for high particle contamination.
Caption: Experimental workflow for vacuum sublimation of HfCl₄.
Caption: Chemical pathway for HfCl₄ hydrolysis and particle formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 3. Hafnium(IV) chloride sublimation, 99.9 trace metals 13499-05-3 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ucd.ie [ucd.ie]
- 7. balazs.com [balazs.com]
- 8. ossila.com [ossila.com]
- 9. crystal-growth.net [crystal-growth.net]
Validation & Comparative
Comparing Lewis acidity of Hafnium (IV) chloride vs. Zirconium (IV) chloride
A Comparative Guide to the Lewis Acidity of Hafnium(IV) Chloride and Zirconium(IV) Chloride
For researchers, scientists, and professionals in drug development, the selection of an appropriate Lewis acid catalyst is paramount for reaction efficiency and selectivity. Hafnium(IV) chloride (HfCl₄) and Zirconium(IV) chloride (ZrCl₄) are two prominent Group 4 metal halides frequently employed as Lewis acids in a variety of organic transformations. Due to the phenomenon of lanthanide contraction, hafnium and zirconium share remarkably similar atomic and ionic radii, leading to closely related chemical properties.[1] This guide provides an objective comparison of the Lewis acidity of HfCl₄ and ZrCl₄, supported by experimental data, to aid in catalyst selection.
Executive Summary
While often considered to have comparable Lewis acid strengths, subtle but significant differences between HfCl₄ and ZrCl₄ emerge depending on the experimental context. Spectroscopic measurements using phosphine (B1218219) oxide probes suggest near-identical effective Lewis acidity. However, kinetic studies of catalytic reactions and theoretical calculations of ion affinities indicate that Zirconium(IV) chloride generally exhibits stronger Lewis acidity than Hafnium(IV) chloride . The choice between these two catalysts may therefore depend on the specific Lewis base, solvent, and reaction conditions employed.
Quantitative Comparison of Lewis Acidity
The Lewis acidity of HfCl₄ and ZrCl₄ has been interrogated using various experimental and theoretical methods. The data summarized below highlights the nuanced differences between these two compounds.
| Parameter | Hafnium(IV) Chloride (HfCl₄) | Zirconium(IV) Chloride (ZrCl₄) | Remarks |
| ³¹P NMR Chemical Shift (δ) of TOPO Adduct | 73.0 ppm[2] | 72.9 ppm[2] | Measured using tri-n-octylphosphine oxide (TOPO) as the Lewis base probe. The nearly identical chemical shifts suggest a very similar effective Lewis acidity towards this specific probe. |
| Catalytic Activity in DMNP Hydrolysis | Lower Activity[3] | Higher Activity[3] | The higher reaction rate with ZrCl₄ is attributed to its greater Lewis acidity, which plays a crucial role in the catalytic mechanism.[3] |
| Theoretical Affinity for Oxygen and Fluorine | Higher Affinity[4] | Lower Affinity[4] | Density Functional Theory (DFT) calculations indicate that hafnium has a stronger intrinsic affinity for hard Lewis bases like oxygen and fluorine compared to zirconium.[4] |
Discussion of Lewis Acidity
The Lewis acidity of Group 4 metal halides is influenced by a combination of factors including the effective nuclear charge of the metal center, its ionic radius, and the nature of the halide ligands. The very similar ionic radii of Hf⁴⁺ and Zr⁴⁺ are the primary reason for their comparable chemical behavior, including their Lewis acidity.[1]
The Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical shift of a phosphine oxide probe upon coordination to a Lewis acid, provides a measure of the effective Lewis acidity in a specific solvent system. The nearly identical chemical shifts for the TOPO adducts of HfCl₄ and ZrCl₄ suggest that their ability to accept electron density from this particular Lewis base is almost the same.[2]
However, Lewis acidity is not an absolute property and can be influenced by the nature of the Lewis base and the reaction conditions. In the hydrolysis of dimethyl 4-nitrophenyl phosphate (B84403) (DMNP), ZrCl₄ exhibits higher catalytic activity than HfCl₄, a difference that has been directly attributed to the higher Lewis acidity of the zirconium center.[3] This suggests that for reactions involving oxygen-containing substrates, the subtle electronic differences between zirconium and hafnium become more pronounced.
Theoretical studies offer further insight into the intrinsic Lewis acidity. DFT calculations have shown that hafnium has a slightly stronger affinity for hard anions like fluoride (B91410) and oxide ions compared to zirconium.[4] This intrinsic property, however, may not always directly translate to catalytic activity, which is also influenced by factors such as bond lability and the stability of reaction intermediates.
Experimental Protocols
Gutmann-Beckett Method for Determining Effective Lewis Acidity
The Gutmann-Beckett method is a widely used experimental technique to quantify the Lewis acidity of a substance.[1] It utilizes a Lewis base probe, typically a phosphine oxide, and measures the change in its ³¹P NMR chemical shift upon interaction with the Lewis acid.
Materials:
-
Hafnium(IV) chloride or Zirconium(IV) chloride
-
Tri-n-octylphosphine oxide (TOPO) or Triethylphosphine oxide (TEPO) as the Lewis base probe
-
Anhydrous, non-coordinating deuterated solvent (e.g., benzene-d₆ or toluene-d₈)
-
NMR tubes and spectrometer
Procedure:
-
All manipulations should be performed under an inert atmosphere (e.g., in a glovebox) due to the moisture sensitivity of HfCl₄ and ZrCl₄.
-
A solution of the phosphine oxide probe in the chosen deuterated solvent is prepared at a known concentration.
-
The ³¹P NMR spectrum of the free phosphine oxide probe is recorded.
-
A known molar equivalent of the Lewis acid (HfCl₄ or ZrCl₄) is added to the phosphine oxide solution.
-
The mixture is thoroughly mixed to ensure the formation of the Lewis acid-base adduct.
-
The ³¹P NMR spectrum of the resulting solution is recorded.
-
The chemical shift (δ) of the phosphorus signal in the adduct is compared to that of the free phosphine oxide. A larger downfield shift indicates a stronger effective Lewis acidity.
Visualizing the Factors Influencing Lewis Acidity
The Lewis acidity of HfCl₄ and ZrCl₄ is a multifactorial property. The following diagram illustrates the key intrinsic and extrinsic factors that determine their Lewis acidic character.
Caption: Key intrinsic and extrinsic factors determining the Lewis acidity of HfCl₄ and ZrCl₄.
Conclusion
The comparison of Lewis acidity between Hafnium(IV) chloride and Zirconium(IV) chloride is not straightforward and is highly dependent on the context of the measurement or application. While spectroscopic methods with specific probes indicate a near-identical effective Lewis acidity, kinetic and theoretical data suggest that Zirconium(IV) chloride is a marginally stronger Lewis acid, particularly in catalytic reactions involving oxygen-containing substrates. Researchers should consider the specific requirements of their reaction system when choosing between these two otherwise very similar catalysts. For many applications, their catalytic activities will be comparable, but for reactions sensitive to subtle differences in Lewis acidity, ZrCl₄ may offer a performance advantage.
References
A Comparative Guide: Hafnium (IV) Chloride vs. Aluminum Trichloride as Friedel-Crafts Catalysts
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings, traditionally relies on potent Lewis acid catalysts. Among these, Aluminum trichloride (B1173362) (AlCl₃) has long been the industry standard. However, the search for alternative catalysts with improved performance characteristics, such as milder reaction conditions and greater selectivity, has led to the investigation of other Lewis acids, including Hafnium (IV) chloride (HfCl₄). This guide provides an objective comparison of HfCl₄ and AlCl₃ as catalysts in Friedel-Crafts reactions, supported by available experimental data and detailed methodologies.
Performance Comparison: A Tale of Two Lewis Acids
While both HfCl₄ and AlCl₃ are strong Lewis acids capable of activating substrates for electrophilic aromatic substitution, their catalytic efficiencies in Friedel-Crafts reactions can differ significantly. Aluminum trichloride is a highly effective and widely used catalyst for both Friedel-Crafts alkylations and acylations.[1][2] In contrast, the application of this compound in this context is less common, with studies suggesting it may be less effective under certain conditions, particularly for alkylations.
One comparative study on the Friedel-Crafts alkylation of toluene (B28343) with benzyl (B1604629) alcohol found that HfCl₄ exhibited almost no reactivity, whereas traditional Lewis acids are effective for this transformation.[3] This suggests that for certain substrate combinations in Friedel-Crafts alkylation, HfCl₄ is a significantly less potent catalyst than AlCl₃.
It is important to note that direct comparative studies of HfCl₄ and AlCl₃ in Friedel-Crafts acylation reactions under identical conditions are scarce in the published literature. However, derivatives of hafnium, such as hafnium triflate (Hf(OTf)₄), have been shown to be highly effective catalysts for Friedel-Crafts acylations, indicating that the hafnium metal center possesses the requisite Lewis acidity.[4] The lower activity of HfCl₄ in some cases may be attributed to factors such as its tendency to form less active complexes or its lower solubility in common organic solvents compared to AlCl₃.
Quantitative Data Summary
The following table summarizes available quantitative data for Friedel-Crafts reactions catalyzed by HfCl₄ and AlCl₃. The lack of directly comparable data for acylation highlights a gap in the current literature.
| Catalyst | Aromatic Substrate | Acylating/Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| HfCl₄ | Toluene | Benzyl alcohol (Alkylation) | Toluene | 120 | 6 | ~0 | [3] |
| AlCl₃ | Anisole (B1667542) | Acetyl chloride (Acylation) | Dichloromethane (B109758) | RT | 0.5 | High (para-isomer favored) | [3] |
| AlCl₃ | m-Xylene | Phthalic anhydride (B1165640) (Acylation) | m-Xylene | 0 then reflux | 0.5 | - | [5] |
Experimental Protocols
Detailed methodologies for representative Friedel-Crafts reactions using both catalysts are provided below. Note that the protocol for HfCl₄ is for an alkylation reaction due to the limited availability of specific acylation protocols.
This compound Catalyzed Friedel-Crafts Alkylation (General Protocol)
This protocol describes a general procedure for the HfCl₄-catalyzed alkylation of an aromatic compound.
Materials:
-
Aromatic substrate
-
Alkylating agent (e.g., alkyl halide or alcohol)
-
This compound (HfCl₄)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aromatic substrate in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add HfCl₄ (typically 10-30 mol%) to the stirred solution. HfCl₄ is moisture-sensitive and should be handled in a glovebox or under an inert atmosphere.
-
Slowly add the alkylating agent (typically 1.1 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the desired time (typically 2-24 hours), monitoring the progress by an appropriate method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Aluminum Trichloride Catalyzed Friedel-Crafts Acylation of Anisole
This protocol details the acylation of anisole with acetyl chloride using AlCl₃ as the catalyst.[3][6][7]
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous Aluminum trichloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
After the addition of anisole, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with stirring.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization or column chromatography.
Mechanistic Overview & Workflow Diagrams
The fundamental mechanism of a Friedel-Crafts reaction involves the generation of a strong electrophile by the Lewis acid catalyst, which then undergoes electrophilic aromatic substitution.
Caption: Generalized mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation.
The experimental workflow for a typical Friedel-Crafts acylation reaction involves several key steps from reaction setup to product purification.
Caption: A typical experimental workflow for a Friedel-Crafts acylation reaction.
Logical Relationship: Catalyst Choice and Reaction Outcome
The choice of Lewis acid catalyst can significantly impact the outcome of a Friedel-Crafts reaction. The interplay between the catalyst's Lewis acidity, its interaction with reactants and products, and the reaction conditions determines the overall efficiency and selectivity.
References
- 1. Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. odp.library.tamu.edu [odp.library.tamu.edu]
- 7. websites.umich.edu [websites.umich.edu]
A Comparative Guide to Analytical Methods for Determining the Purity of Hafnium (IV) Chloride
For researchers, scientists, and professionals in drug development utilizing Hafnium (IV) chloride (HfCl₄), ensuring its purity is paramount for the integrity of experimental results and the quality of final products. This guide provides a comparative overview of three prominent analytical techniques for determining the purity of HfCl₄: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Glow Discharge Mass Spectrometry (GDMS), and X-ray Fluorescence (XRF) spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the desired sensitivity, the nature of the impurities of interest, sample throughput requirements, and whether a destructive or non-destructive analysis is preferable. The following table summarizes the key performance characteristics of ICP-MS, GDMS, and XRF for the analysis of trace metal impurities in a hafnium matrix.
| Parameter | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Glow Discharge Mass Spectrometry (GDMS) | X-ray Fluorescence (XRF) |
| Principle | A plasma source ionizes a liquid sample, and a mass spectrometer separates and detects the ions based on their mass-to-charge ratio. | A low-pressure gas discharge sputters atoms from a solid sample, which are then ionized in the plasma and analyzed by a mass spectrometer. | X-ray radiation excites atoms in the sample, causing them to emit characteristic secondary X-rays that are detected to identify and quantify elements. |
| Sample Form | Liquid (solid HfCl₄ must be dissolved) | Solid | Solid, Powder, or Liquid |
| Sample Preparation | Destructive; requires acid digestion of the HfCl₄ sample. | Minimal; the solid sample is placed directly in the instrument. | Non-destructive; minimal to no sample preparation required for solids. |
| Typical Detection Limits | 0.001 - 10 ppb | 0.01 - 100 ppb | 1 - 100 ppm |
| Precision (RSD) | < 5% | 5 - 15%[1] | 1 - 5% for major elements, up to 10% for trace elements[2][3] |
| Accuracy | High, but susceptible to matrix effects from the hafnium matrix which can be mitigated with appropriate standards and dilution.[4] | High for conductive solids; semi-quantitative without matrix-matched standards. | Good, but can be affected by matrix effects and particle size. Accuracy for HfO₂ has been reported as 96.6% for WDXRF.[5] |
| Throughput | Lower, due to sample preparation time. | High; rapid analysis once the sample is in the instrument.[6] | Very high; rapid, real-time analysis is possible. |
| Key Advantages | Excellent sensitivity for a wide range of elements. Well-established and widely available. | Direct analysis of solid samples, minimizing contamination risk. Excellent for depth profiling. | Non-destructive, rapid screening technique. Portable instruments are available for field use. |
| Key Limitations | Destructive analysis. Potential for polyatomic interferences from the hafnium matrix.[7][8] Sample preparation can be complex. | Primarily for conductive solids (HfCl₄ may need to be pressed into a pellet with a conductive binder). | Lower sensitivity compared to ICP-MS and GDMS. Not ideal for ultra-trace analysis. |
Experimental Protocols
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Objective: To determine the concentration of trace metal impurities in this compound.
Methodology:
-
Sample Preparation (Acid Digestion):
-
Accurately weigh approximately 0.1 g of the this compound sample into a clean, acid-leached PTFE vessel.
-
Working in a fume hood, carefully add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 5 mL HNO₃ and 2 mL HCl). Caution: this compound reacts exothermically with moisture and acids.
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to approximately 180°C and hold for 30 minutes, or until the sample is completely dissolved.
-
After cooling, carefully open the vessel and dilute the digestate to a final volume of 50 mL with deionized water in a volumetric flask. The final acid concentration should be around 2%.[9]
-
-
Instrument Setup and Calibration:
-
Use an ICP-MS instrument equipped with a standard sample introduction system (nebulizer, spray chamber, and torch).
-
Perform daily performance checks and tuning of the instrument using a multi-element tuning solution to optimize sensitivity and resolution.
-
Prepare a series of multi-element calibration standards covering the expected concentration range of the impurities. These standards should be matrix-matched to the diluted hafnium chloride solution to the extent possible to correct for matrix effects.[4]
-
Include a calibration blank (2% nitric acid) and a quality control standard.
-
-
Analysis:
-
Aspirate the prepared sample solutions, calibration standards, and quality control samples into the ICP-MS.
-
Acquire data for the target impurity elements. Monitor for potential polyatomic interferences from the hafnium matrix (e.g., HfO⁺) and use appropriate correction equations or collision/reaction cell technology if necessary.[7][8]
-
-
Data Analysis:
-
Construct calibration curves for each analyte by plotting the instrument response against the concentration of the standards.
-
Determine the concentration of impurities in the sample solutions from the calibration curves.
-
Calculate the final impurity concentration in the original this compound sample, accounting for the initial sample weight and dilution factor.
-
Glow Discharge Mass Spectrometry (GDMS)
Objective: To perform a direct, high-sensitivity survey analysis of elemental impurities in solid this compound.
Methodology:
-
Sample Preparation:
-
As this compound is an insulator, it must be mixed with a high-purity conductive powder (e.g., silver or graphite) and pressed into a solid pellet.
-
Alternatively, a small amount of the HfCl₄ powder can be pressed onto a high-purity conductive pin (e.g., indium).
-
The surface of the sample should be clean and representative of the bulk material.
-
-
Instrument Setup and Calibration:
-
Use a high-resolution GDMS instrument.
-
Insert the prepared sample into the glow discharge cell, which is then evacuated to a high vacuum.
-
Introduce high-purity argon gas into the cell to generate the glow discharge plasma.
-
Optimize the discharge parameters (e.g., voltage, current, and gas flow) for stable sputtering of the hafnium matrix.[10]
-
Calibration is typically performed using Relative Sensitivity Factors (RSFs), which are predetermined for the instrument and are used to convert ion beam ratios to elemental concentrations. For higher accuracy, matrix-matched certified reference materials can be used.[6]
-
-
Analysis:
-
Initiate the glow discharge. The argon plasma sputters atoms from the sample surface.
-
The sputtered atoms are ionized in the plasma, extracted into the mass spectrometer, and separated based on their mass-to-charge ratio.
-
A full mass spectrum is acquired to identify and quantify a wide range of elements simultaneously.
-
-
Data Analysis:
-
The ion signal for each impurity element is ratioed to the ion signal of the hafnium matrix.
-
The concentration of each impurity is calculated using the appropriate RSF.
-
The results are typically reported in parts per million by weight (ppmw) or parts per billion by weight (ppbw).
-
X-ray Fluorescence (XRF) Spectroscopy
Objective: To rapidly screen this compound for elemental impurities.
Methodology:
-
Sample Preparation:
-
For powdered HfCl₄, the sample can be pressed into a pellet.
-
Alternatively, the powder can be placed in a sample cup with a thin, X-ray transparent film.
-
No chemical digestion is required.
-
-
Instrument Setup and Calibration:
-
Use a wavelength-dispersive (WDXRF) or energy-dispersive (EDXRF) spectrometer.
-
Select the appropriate X-ray tube target and filter to optimize the excitation of the elements of interest.
-
Calibrate the instrument using a set of standards with known concentrations of the target elements in a similar matrix. For quantitative analysis of hafnium and zirconium, a calibration curve can be created using certified reference materials.[5]
-
-
Analysis:
-
Place the prepared sample in the XRF spectrometer.
-
Irradiate the sample with X-rays.
-
The detector measures the energy and intensity of the characteristic fluorescent X-rays emitted from the sample.
-
-
Data Analysis:
-
The software identifies the elements present based on the energies of the detected X-rays.
-
The concentration of each element is determined from the intensity of its characteristic X-ray peaks by comparison to the calibration standards. The accuracy of the determination of hafnium and zirconium in their mixtures can be in the range of 5 to 10%.[11]
-
Visualization of Analytical Workflow
Caption: Workflow for HfCl₄ purity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. balazs.com [balazs.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 2024 Goldschmidt Conference [conf.goldschmidt.info]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of zirconium and hafnium in solutions by x-ray fluorescence spectrometry (Journal Article) | OSTI.GOV [osti.gov]
Performance comparison of Hafnium (IV) chloride and other hafnium precursors in ALD
A Comparative Guide to Hafnium Precursors in Atomic Layer Deposition
In the pursuit of advanced semiconductor devices and high-performance optical coatings, the selection of an appropriate precursor for Atomic Layer Deposition (ALD) is a critical decision that significantly influences the quality and properties of the resulting thin films.[1][2] Hafnium (IV) oxide (HfO₂), with its high dielectric constant and excellent thermal stability, has emerged as a key material in these applications.[1] This guide provides a comprehensive comparison of Hafnium (IV) chloride (HfCl₄) and other commonly used hafnium precursors, offering experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their material selection process.
Overview of Hafnium Precursors
Hafnium precursors for ALD can be broadly categorized into two main families: halides and metal-organics. This compound (HfCl₄), a halide precursor, was one of the earliest and is still a widely used precursor due to its high volatility and the ability to produce high-purity films.[1] However, its corrosive byproducts and the potential for halogen contamination are notable drawbacks.[3][4]
Metal-organic precursors, such as amides (e.g., TDMAH, TEMAH, TDEAH) and cyclopentadienyl-based compounds, offer an alternative with distinct advantages.[3][5] These precursors are generally more reactive, allowing for lower deposition temperatures, and do not introduce halogen impurities.[3][6] However, they can be less thermally stable and may lead to carbon incorporation in the deposited films.[5][7]
Performance Comparison
The choice of hafnium precursor directly impacts several key performance metrics of the ALD process and the resulting HfO₂ thin films. The following tables summarize the quantitative data for various precursors based on experimental findings.
Table 1: Deposition Parameters and Growth Characteristics
| Precursor Family | Precursor Name | Abbreviation | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Oxidant | Key Advantages | Key Disadvantages |
| Halide | This compound | HfCl₄ | 300 - 600[2] | ~0.5 - 1.0 | H₂O, O₃ | High thermal stability, carbon-free films[4] | Corrosive byproducts (HCl), potential for Cl contamination[3][4] |
| Halide | Hafnium (IV) iodide | HfI₄ | 300 - 600[2] | ~0.5[2] | H₂O | More electrically stable films than HfCl₄[2] | Potential for I contamination |
| Amide | Tetrakis(dimethylamido)hafnium | TDMAH | 100 - 350[8] | ~0.7 - 1.6[7][8] | H₂O, O₃ | High reactivity, low deposition temperature[3][7] | Lower thermal stability, potential for carbon and nitrogen impurities[7] |
| Amide | Tetrakis(ethylmethylamido)hafnium | TEMAH | 150 - 320[7][9] | ~1.0 - 1.2[6] | H₂O, O₂ plasma | Good thermal stability for an amide, smooth films[1][10] | Potential for carbon impurities[6] |
| Amide | Tetrakis(diethylamino)hafnium | TDEAH | 200 - 275[11] | ~1.1[11] | O₃ | Similar thermal characteristics to TEMAH[11] | Higher decomposition before evaporation compared to other amides[4] |
| Cyclopentadienyl | (Cyclopentadienyl)hafnium(IV) tris(dimethylamide) | CpHf(NMe₂)₃ | 250 | 86% step coverage[9] | O₃ | Good thermal stability[5] | Lower growth rate compared to other precursors[5] |
Table 2: Film Properties
| Precursor | Film Purity (Impurities) | Dielectric Constant (k) | Leakage Current Density (A/cm²) | Refractive Index |
| HfCl₄ | Low carbon, potential for Cl (<1 at.%)[2] | ~12 - 15[2][12] | Generally low, but can be increased by Cl residues[13] | ~1.9 - 2.1 |
| HfI₄ | Low carbon, potential for I (~0.4 at.%)[2][14] | ~12 - 14[2][14] | More resistant to breakdown than HfCl₄ films[14] | ~1.9 - 2.1 |
| TDMAH | Potential for C and N impurities[15][8] | ~24.4 (with O₃)[12] | Can be higher due to impurities, but significantly improved with O₃ oxidant[12] | ~1.9 |
| TEMAH | Potential for bonded carbon (~3 at.%) | ~18 - 25 | Lower than TDMAH films | ~2.0 - 2.1 |
| TDEAH | Low carbon contamination with O₃[11] | Not widely reported | Low leakage current density with O₃[11] | Not widely reported |
| CpHf(NMe₂)₃ | Low impurity contamination[5] | Not widely reported | Not widely reported | Not widely reported |
Experimental Protocols and Methodologies
The following sections provide an overview of the typical experimental setups and procedures for ALD of HfO₂ using different precursors.
General ALD Process
A typical thermal ALD cycle for HfO₂ deposition consists of four steps:
-
Precursor Pulse: The hafnium precursor is pulsed into the reactor chamber and chemisorbs onto the substrate surface.
-
Purge 1: The chamber is purged with an inert gas (e.g., N₂, Ar) to remove any unreacted precursor and gaseous byproducts.
-
Oxidant Pulse: An oxidant (e.g., H₂O, O₃) is pulsed into the chamber to react with the chemisorbed precursor layer, forming a layer of HfO₂.
-
Purge 2: The chamber is purged again with an inert gas to remove the oxidant and any gaseous byproducts from the reaction.
This cycle is repeated to achieve the desired film thickness. In Plasma-Enhanced ALD (PEALD), the oxidant pulse is replaced or supplemented by a plasma step to provide more reactive species.
Experimental Workflow for Precursor Comparison
Caption: Workflow for comparing different hafnium precursors in ALD.
Detailed Methodology: HfCl₄ with H₂O
-
Substrate: Si (100) wafers are commonly used.[16] A standard cleaning procedure like RCA clean followed by a dilute HF dip is often performed to prepare the surface.[17]
-
Deposition Temperature: The ALD window for HfCl₄ is typically between 300°C and 500°C.[15]
-
Precursor and Oxidant Delivery: HfCl₄ is a solid precursor and is heated in a bubbler to generate sufficient vapor pressure. H₂O is used as the oxygen source.
-
Pulse Sequence (Example):
-
HfCl₄ pulse: 0.5 - 2 seconds
-
N₂ purge: 5 - 10 seconds
-
H₂O pulse: 0.5 - 2 seconds
-
N₂ purge: 5 - 10 seconds
-
-
Characterization: Film thickness and refractive index are measured by spectroscopic ellipsometry. Elemental composition and impurity levels (Cl) are determined by X-ray Photoelectron Spectroscopy (XPS) or Rutherford Backscattering Spectrometry (RBS).[2] Electrical properties are characterized by fabricating Metal-Insulator-Semiconductor (MIS) capacitors and performing Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements.[16]
Detailed Methodology: TDMAH with O₃
-
Substrate: Similar to the HfCl₄ process, cleaned Si (100) wafers are used.
-
Deposition Temperature: The ALD window for TDMAH is lower, typically between 150°C and 300°C.[7]
-
Precursor and Oxidant Delivery: TDMAH is a liquid or low-melting-point solid precursor and is delivered using a bubbler. Ozone (O₃) is generated in-situ and used as the oxidant. The use of O₃ has been shown to reduce carbon contamination compared to H₂O.[8][12]
-
Pulse Sequence (Example):
-
TDMAH pulse: 1 - 3 seconds
-
N₂ purge: 5 - 15 seconds
-
O₃ pulse: 1 - 5 seconds
-
N₂ purge: 5 - 15 seconds
-
-
Characterization: The same characterization techniques as for the HfCl₄ process are employed to compare film properties. Special attention is given to quantifying carbon and nitrogen impurities via XPS.
Signaling Pathways and Reaction Mechanisms
The surface chemistry during ALD is crucial for achieving self-limiting growth and high-quality films. The diagrams below illustrate the simplified reaction mechanisms for halide and amide precursors.
Caption: Simplified ALD reaction for HfCl₄ and water.
Caption: Simplified ALD reaction for TDMAH and water.
Conclusion
The selection of a hafnium precursor for ALD involves a trade-off between various factors, including the desired film properties, process temperature constraints, and cost. This compound is a robust precursor that yields high-purity, carbon-free films at higher temperatures, but its corrosive nature and potential for chlorine contamination must be managed. Amide precursors like TDMAH and TEMAH offer the advantage of lower deposition temperatures and halogen-free films, though carbon incorporation can be a concern. The choice of oxidant, such as ozone or plasma, can significantly mitigate impurity levels and improve the electrical properties of films grown from metal-organic precursors. This guide provides the foundational data and methodologies to enable an informed decision for your specific application.
References
- 1. Precursors for High-k Dielectric ALD: Hafnium and Beyond [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. balazs.com [balazs.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tosoh.co.jp [tosoh.co.jp]
- 10. HAFNIUM ALKYLAMIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 11. Atomic layer deposition of HfO2, Al2O3, and HfAlOx using O3 and metal(diethylamino) precursors | Journal of Materials Research | Cambridge Core [cambridge.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. resource.aminer.org [resource.aminer.org]
- 15. Atomic Layer Deposition of HfO2 Films Using TDMAH and Water or Ammonia Water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
A Comparative Guide to the Characterization of Materials Synthesized from Hafnium (IV) Chloride
Hafnium (IV) chloride (HfCl₄) is a versatile and crucial precursor in materials science, serving as a foundational building block for a wide array of advanced materials.[1][2][3] Its applications range from the synthesis of high-κ dielectrics for the semiconductor industry to the creation of robust catalysts and novel metal-organic frameworks (MOFs).[4][5][6] This guide provides a comparative analysis of materials synthesized using HfCl₄, offering detailed experimental protocols, quantitative data, and a clear visualization of synthetic and analytical workflows for researchers, scientists, and professionals in drug development.
Overview of Materials and Synthesis Methods
HfCl₄ is a white, crystalline solid that serves as the hafnium source in numerous synthesis techniques, including Atomic Layer Deposition (ALD), Chemical Vapor Deposition (CVD), sol-gel processes, hydrothermal synthesis, and precipitation.[4][7][8][9] The choice of method and reaction parameters critically influences the final material's properties, such as crystallinity, morphology, and particle size.
Alternative Precursors: While HfCl₄ is widely used, particularly for its ability to enable carbon-free deposition, other precursors are employed depending on the application.[10] Organometallic precursors like tetrakis(dimethylamido)hafnium (TDMAH) and tetrakis(ethylmethylamido)hafnium (TEMAH) are often favored in ALD and CVD for their higher volatility and lower deposition temperatures, though they can introduce carbon impurities and exhibit lower thermal stability.[10][11][12]
Data Presentation: Comparative Analysis
The following tables summarize quantitative data for materials synthesized using HfCl₄ and compare it with alternative precursors.
Table 1: Synthesis and Properties of Hafnium Oxide (HfO₂) Nanoparticles Using HfCl₄
| Synthesis Method | Additional Reagents | Processing Temperature (°C) | Resulting Crystal Phase | Particle Size (nm) |
| Polymerized Complex (Sol-Gel)[8][13] | Citric Acid, Ethylene Glycol | 500 - 800 | Monoclinic, Cubic | 4 - 11 |
| Polymer Precursor (Sol-Gel)[8][13] | Poly(acrylic acid) | 500 - 800 | Monoclinic | 4 - 11 |
| Hydrothermal[14][15] | Sodium Hydroxide (B78521) (NaOH) | 120 - 160 | Monoclinic or Tetragonal | Near-spherical or spindle-like |
| Precipitation[16] | Sodium Hydroxide (NaOH) | 500 (Calcination) | Monoclinic | < 10 |
Table 2: Comparison of Common Hafnium Precursors for Thin Film Deposition
| Precursor | Formula | Physical State | Vapor Pressure | Key Advantages | Key Disadvantages |
| This compound [1][10] | HfCl₄ | White crystalline solid | 1 Torr @ 190°C | Carbon-free deposition | Corrosive HCl byproducts; high sublimation point |
| TEMAH [10][11] | Hf[N(CH₃)(C₂H₅)]₄ | Liquid | 1.0 Torr @ 113°C | Higher volatility; lower deposition temp. | Potential carbon impurities; lower thermal stability |
| TDMAH [10][11] | Hf[N(CH₃)₂]₄ | Solid | N/A | Lower deposition temp. than HfCl₄ | Potential carbon impurities; lower thermal stability |
| Hf(dmap)₄ Cocktail [11] | Hf(C₆H₁₄NO)₄ | Liquid | N/A | High thermal stability (>320°C) | Complex organic ligands |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for common synthesis and characterization techniques.
Protocol 1: Hydrothermal Synthesis of HfO₂ Nanoparticles
This protocol is based on the work of Wan and Zhou.[14][15]
-
Precursor Solution Preparation: Dissolve 0.160 g of HfCl₄ in 10.0 mL of deionized water to prepare a hafnium hydroxide chloride solution.
-
pH Adjustment: Add 10.0 mL of a 3.0 M NaOH aqueous solution dropwise to the hafnium solution while stirring. This reaction forms a hafnium hydroxide (Hf(OH)₄) precipitate.
-
Hydrothermal Reaction: Transfer the resulting solution into a 100 mL Teflon-lined autoclave. Seal the autoclave and heat it to the desired temperature (e.g., 120-160°C) for a specified duration (e.g., 24 hours). The temperature and reaction time can be varied to control the crystal phase (monoclinic vs. tetragonal).
-
Product Recovery: After the reaction, allow the autoclave to cool to room temperature.
-
Washing and Drying: Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts.
-
Final Product: Dry the washed product in an oven at a moderate temperature (e.g., 80°C) to obtain the final HfO₂ nanoparticle powder.
Protocol 2: Synthesis of UiO-66-NH₂(Hf) MOF
This protocol is adapted from the synthesis of Hafnium-based MOF nanoparticles.[17]
-
Reagent Preparation: Add 3.36 g of HfCl₄ and 1.81 g of 2-aminoterephthalic acid to a mixture of 80 mL of acetic acid and 120 mL of water.
-
Reaction: Place the mixture in a sealed reaction vessel and heat it in an oven at 100°C for 24 hours.
-
Product Collection: After cooling to room temperature, collect the resulting white powder by filtration or centrifugation.
-
Washing: Wash the product thoroughly with a suitable solvent, such as N,N-Dimethylformamide (DMF) followed by ethanol, to remove unreacted starting materials.
-
Activation: Dry the washed MOF powder under vacuum at an elevated temperature (e.g., 120°C) to remove residual solvent from the pores.
Protocol 3: General Characterization Methods
-
X-Ray Diffraction (XRD):
-
Purpose: To identify the crystal structure and phase purity of the synthesized material.
-
Procedure: A small amount of the powdered sample is placed on a sample holder. The sample is then irradiated with monochromatic X-rays at a continuously varying angle (2θ). The diffracted X-rays are detected, and the resulting pattern of diffraction peaks is compared to standard diffraction patterns (e.g., from the ICDD database) to identify the crystalline phases present.[13][14]
-
-
Transmission Electron Microscopy (TEM):
-
Purpose: To analyze the morphology, particle size, and crystallographic details of the material at the nanoscale.[13][14]
-
Procedure: A very dilute suspension of the sample is prepared in a solvent like ethanol and sonicated to ensure dispersion. A drop of the suspension is placed onto a carbon-coated copper grid and allowed to dry. The grid is then placed in the TEM, where a high-energy electron beam is transmitted through the sample to generate images and diffraction patterns, revealing details about the material's size, shape, and lattice structure.
-
Visualizations: Workflows and Logic Diagrams
The following diagrams, created using the DOT language, illustrate key processes related to the synthesis and characterization of materials from HfCl₄.
Caption: General workflow from HfCl₄ precursor to final characterized material.
Caption: Comparison of hydrothermal and precipitation synthesis routes for HfO₂.
Caption: Decision logic for selecting a hafnium precursor for ALD applications.
References
- 1. Hafnium(IV)_chloride [chemeurope.com]
- 2. Hafnium Tetrachloride: An Essential Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 3. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 4. entegris.com [entegris.com]
- 5. nbinno.com [nbinno.com]
- 6. alfachemic.com [alfachemic.com]
- 7. Hafnium(IV) chloride | 13499-05-3 [chemicalbook.com]
- 8. Study of Hafnium (IV) Oxide Nanoparticles Synthesized by Polymerized Complex and Polymer Precursor Derived Sol-Gel Methods | Scientific.Net [scientific.net]
- 9. research.physics.unc.edu [research.physics.unc.edu]
- 10. balazs.com [balazs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Formation mechanism of hafnium oxide nanoparticles by a hydrothermal route - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26663K [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Hafnium (IV) Chloride in Cycloadditions: A Comparative Guide to a Powerful Lewis Acid Catalyst
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is paramount for achieving optimal results in cycloaddition reactions. While traditional catalysts have their place, Hafnium (IV) chloride (HfCl₄) is emerging as a potent and versatile option. This guide provides an objective comparison of HfCl₄'s efficacy against other common Lewis acids in key cycloaddition reactions, supported by available experimental data and detailed methodologies.
This compound's effectiveness as a Lewis acid stems from the high charge density of the Hf⁴⁺ ion, which allows for strong coordination to and activation of substrates.[1] This property makes it a valuable tool in a variety of organic transformations, including the synthetically crucial Diels-Alder and 1,3-dipolar cycloaddition reactions.[1][2]
The Diels-Alder Reaction: A Case Study in Catalysis
A pertinent example is the Diels-Alder reaction of 3-ethoxycarbonylcoumarins with 2,3-dimethyl-1,3-butadiene. The use of this compound tetrahydrofuran (B95107) complex (HfCl₄·2THF) as a catalyst under solvent-free conditions has been shown to significantly improve both selectivity and yields.[1]
Table 1: Performance of HfCl₄·2THF in the Diels-Alder Reaction of 3-Ethoxycarbonylcoumarin with 2,3-Dimethyl-1,3-butadiene
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HfCl₄·2THF | Solvent-Free | 160 | - | 85 | [1] |
| None | Toluene (B28343) | - | - | 76 | [1] |
| None | Water | 150 | - | 58 | [1] |
| None | CH₂Cl₂ (9 kbar) | - | - | >80 | [1] |
As indicated in Table 1, the HfCl₄-catalyzed reaction under solvent-free conditions provides a higher yield compared to the uncatalyzed reaction in toluene or water. While high pressure in dichloromethane (B109758) also affords a high yield, the HfCl₄-catalyzed method offers a more operationally simple alternative.
To provide a broader context for Lewis acid efficacy in Diels-Alder reactions, theoretical studies have established a general trend in catalytic activity. For the reaction between isoprene (B109036) and methyl acrylate, the computed activation energies decrease as the strength of the Lewis acid increases along the series: I₂ < SnCl₄ < TiCl₄ < ZnCl₂ < BF₃ < AlCl₃.[3][4] Although this study did not include hafnium, it provides a useful framework for understanding the relative power of common Lewis acids.
1,3-Dipolar Cycloadditions: Enhanced Rate and Control
This compound has also demonstrated significant utility in 1,3-dipolar cycloaddition reactions. It has been reported to increase the rate and control the regiochemistry of these reactions, which are vital for the synthesis of five-membered heterocycles.[2][5] For instance, in reactions of aldoximes with divinyl ketone, HfCl₄ provides remarkable rate enhancement and control of regiochemistry.[6] It has been found to yield better results than other Lewis acids when used with aryl and aliphatic aldoximes, leading to the specific formation of the exo-isomer.[5]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for Lewis acid-catalyzed cycloaddition reactions.
Protocol 1: HfCl₄·2THF-Catalyzed Diels-Alder Reaction of 3-Ethoxycarbonylcoumarins with 1,3-Dienes
A mixture of the 3-ethoxycarbonylcoumarin (1 equivalent) and an excess of the 1,3-diene (6 equivalents) is combined with a catalytic amount of HfCl₄·2THF in a sealed glass ampoule. The mixture is then heated to 160 °C for a specified time. After cooling, the excess diene is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cycloadduct.[1]
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction (e.g., AlCl₃)
To a solution of the dienophile in an anhydrous solvent (e.g., dichloromethane) at a reduced temperature (e.g., -78 °C) under an inert atmosphere, the Lewis acid (e.g., AlCl₃) is added portion-wise. The mixture is stirred for a short period, after which the diene is added dropwise. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution), and the mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental process and the catalytic cycle, the following diagrams are provided.
Caption: A typical experimental workflow for a Lewis acid-catalyzed cycloaddition reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 3. How Lewis Acids Catalyze Diels-Alder Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hafnium(IV)_chloride [chemeurope.com]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Hafnium Halide Catalysis: HfCl₄, HfBr₄, and HfI₄ in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of hafnium tetrachloride (HfCl₄), hafnium tetrabromide (HfBr₄), and hafnium tetraiodide (HfI₄). The focus is on their application as Lewis acid catalysts in organic synthesis, with supporting experimental data and detailed protocols to inform catalyst selection and experimental design. While hafnium(IV) chloride has been extensively studied, this guide also sheds light on the catalytic potential and current research gaps for its heavier halide counterparts.
Performance Comparison of Hafnium Halides in Catalysis
The catalytic activity of hafnium halides is fundamentally linked to their Lewis acidity. The strong electron-withdrawing nature of the halogen atoms enhances the electrophilicity of the hafnium center, enabling it to activate a wide range of substrates.
To provide a quantitative perspective, this guide focuses on a reaction where HfCl₄ has demonstrated superior performance: the synthesis of 1,2-disubstituted benzimidazoles. This reaction is a cornerstone in the development of pharmacologically active compounds.
Data Presentation: Synthesis of 1,2-Disubstituted Benzimidazoles
The following table summarizes the catalytic activity of HfCl₄ in the synthesis of 1,2-disubstituted benzimidazoles via the condensation of N-substituted phenylenediamines and aldehydes. Data for HfBr₄ and HfI₄ in this specific reaction is not available in the cited literature and is therefore marked as "Not Available." This underscores the need for further investigation into the catalytic properties of these heavier hafnium halides.
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
| HfCl₄ | 12 | 96 | [3] |
| HfBr₄ | Not Available | Not Available | |
| HfI₄ | Not Available | Not Available | |
| TiCl₄ | 20 | Low | [3] |
| Zr(IV) catalysts | 16-20 | 89-92 | [3] |
| No Catalyst | 96 | 81 | [3] |
Table 1: Comparative catalytic activity in the synthesis of 1,2-disubstituted benzimidazoles.
Experimental Protocols
This section provides a detailed methodology for the HfCl₄-catalyzed synthesis of 1,2-disubstituted benzimidazoles, a reaction that showcases the high efficiency of this catalyst.
HfCl₄-Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles
Materials:
-
Hafnium(IV) chloride (HfCl₄)
-
N-substituted o-phenylenediamine (B120857)
-
Aldehyde
-
Ethanol (B145695) (absolute)
-
Activated Carbon (optional, for supported catalyst)
Procedure:
-
To a solution of N-substituted o-phenylenediamine (1.0 mmol) and aldehyde (1.0 mmol) in absolute ethanol (10 mL), add HfCl₄ (0.1 mmol, 10 mol%).
-
If using a supported catalyst, HfCl₄ on activated carbon can be utilized.[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within 12 hours), the solvent is removed under reduced pressure.[3]
-
The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 1,2-disubstituted benzimidazole.
Note: Hafnium halides are moisture-sensitive. All reactions should be carried out under anhydrous conditions using dried solvents and glassware for optimal results.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the HfCl₄-catalyzed synthesis of 1,2-disubstituted benzimidazoles.
Caption: Relationship between Lewis acidity and the catalytic activity of hafnium halides.
References
Validating Organohafnium Architectures: A Comparative Guide to Structural Elucidation from HfCl₄
For researchers, scientists, and drug development professionals, the precise structural validation of organohafnium compounds synthesized from hafnium tetrachloride (HfCl₄) is paramount for understanding their reactivity, catalytic activity, and potential applications. This guide provides an objective comparison of analytical techniques, supported by experimental data, to aid in the unambiguous determination of molecular structures.
The synthesis of organohafnium compounds, often employed as catalysts in polymerization and other organic transformations, begins with the versatile precursor HfCl₄. The final structure of the resulting complex is critically dependent on the nature of the organic ligands introduced. Validating the precise coordination environment and bonding within these molecules is essential and is typically achieved through a combination of spectroscopic and crystallographic methods. This guide focuses on the two primary techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy and Single-Crystal X-ray Diffraction.
Comparative Analysis of Structural Data
The choice of ligand plays a significant role in the final structure of the organohafnium complex. Below is a comparison of key structural parameters for two distinct classes of organohafnium compounds derived from HfCl₄: a hafnocene and a hafnium imido complex.
| Compound | Ligand Type | Hf-N Bond Length (Å) | Hf-Cl Bond Length (Å) | M-N-C Angle (°) | Reference |
| (TTP)Hf=NAriPr | Porphyrin Imido | 1.859(2) | N/A | 173.4(2) | [1] |
| [P₂Cp]HfCl₃ | Phosphine-Cp | N/A | 2.38 (avg) | N/A | [2] |
TTP = meso-tetra-p-tolylporphyrinato dianion; Arⁱᵖʳ = 2,6-diisopropylphenyl; [P₂Cp] = (η⁵-C₅H₃-1,3-(SiMe₂CH₂PPrⁱ₂)₂)
This data clearly illustrates how different ligand systems dictate the coordination sphere of the hafnium center. The hafnium-imido complex exhibits a very short Hf-N bond, indicative of multiple bond character, and a near-linear M-N-C angle.[1] In contrast, the phosphine-functionalized cyclopentadienyl (B1206354) complex shows typical hafnium-chlorine single bond lengths.[2]
Key Analytical Techniques for Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of NMR-active nuclei within a molecule in solution. For organohafnium compounds, ¹H, ¹³C, and ³¹P NMR are particularly informative.
Experimental Protocol: ¹H NMR Spectroscopy of an Air-Sensitive Organohafnium Compound
-
Sample Preparation (Inert Atmosphere): Inside a glovebox or using Schlenk line techniques, accurately weigh 5-10 mg of the organohafnium compound into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., C₆D₆, CDCl₃, or toluene-d₈) that has been thoroughly dried and degassed. The choice of solvent is critical to ensure the compound dissolves and does not react.
-
Homogenization: Cap the NMR tube and gently agitate the sample to ensure complete dissolution.
-
Data Acquisition:
-
Transfer the sealed NMR tube to the NMR spectrometer.
-
Tune and shim the spectrometer to the specific solvent and probe.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.
Experimental Protocol: Single-Crystal X-ray Diffraction of an Air-Sensitive Organohafnium Compound
-
Crystal Selection (Inert Atmosphere):
-
Crystal Mounting:
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data using a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å).[3] Data collection can take several hours.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.[3]
-
Visualizing the Validation Workflow
The following diagrams illustrate the general workflow for validating the structure of an organohafnium compound and the logical relationship between NMR and X-ray crystallography.
Figure 1. General workflow for the synthesis and structural validation of an organohafnium compound.
Figure 2. Logical relationship between NMR spectroscopy and X-ray crystallography in structural validation.
Conclusion
The robust structural validation of organohafnium compounds derived from HfCl₄ relies on the synergistic use of multiple analytical techniques. While NMR spectroscopy provides invaluable information about the compound's structure and dynamics in solution, single-crystal X-ray diffraction offers an unambiguous determination of the solid-state architecture. By employing detailed experimental protocols and comparing the resulting data with established literature values, researchers can confidently ascertain the precise molecular structure of their synthesized organohafnium complexes, paving the way for a deeper understanding of their chemical properties and potential applications.
References
Benchmarking Hafnium (IV) Chloride Catalysts Against Industry Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and yield. Hafnium (IV) chloride (HfCl₄) has emerged as a powerful and versatile Lewis acid catalyst in a variety of organic transformations, prompting a need for direct comparison against established industry standards.[1][2] This guide provides an objective comparison of HfCl₄'s performance with other common catalysts, supported by experimental data, to inform catalyst selection and experimental design.
This compound's efficacy as a Lewis acid stems from the high charge density of the Hf⁴⁺ ion, enabling it to effectively activate a wide range of organic substrates.[1] Its applications are extensive, ranging from classic organic reactions like Friedel-Crafts alkylations and acylations to the production of advanced polymers through olefin polymerization.[1][2][3]
Performance Comparison in Lewis Acid Catalysis
In many applications, HfCl₄ demonstrates competitive or even superior performance when compared to traditional Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂).
| Reaction Type | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Friedel-Crafts Alkylation | HfCl₄ | 10-30 | Dichloromethane or Nitrobenzene | 0 | Not Specified | > AlCl₃ | [1][2][3] |
| AlCl₃ | 100 | Dichloromethane | Room Temp. | 4 days | Good (unspecified) | [4] | |
| Diels-Alder Reaction | HfCl₄ | Not Specified | Not Specified | Not Specified | Not Specified | Effective Catalyst | [5] |
| BF₃·OEt₂ | Catalytic Amount | Not Specified | Room Temp. | Not Specified | 66 (major isomer) | [4] | |
| Sc(OTf)₃ | Not Specified | Not Specified | Mild Conditions | Not Specified | High Selectivity & Yield | [4] | |
| Acetalization of Carbonyls | HfCl₄ | 5 | Not Specified | 100 (Microwave) | Not Specified | up to 99 | [6] |
| Benzimidazole Synthesis | HfCl₄/C | 10 | Ethanol (B145695) | Reflux | 1-2 h | > 95 (recyclable up to 8x) | [7] |
Performance Comparison in Olefin Polymerization
Hafnium-based catalysts, often derived from HfCl₄, are highly active in the polymerization of alkenes and are frequently benchmarked against Ziegler-Natta and other metallocene catalysts, particularly those based on zirconium.[2][3][8] The choice between hafnium and zirconium can be nuanced, with performance being highly dependent on the ligand framework and reaction temperature.[9][10]
| Catalyst System | Polymerization Type | Temperature (°C) | Activity | Molecular Weight (Mn) | Key Observations | Reference(s) |
| rac-Et(Ind)₂HfCl₂/MAO | Ethylene/1-Butene Copolymerization | 30 | Higher than Zr analogue | Up to 10x higher than Zr | Better comonomer incorporation | [11] |
| rac-Et(Ind)₂ZrCl₂/MAO | Ethylene/1-Butene Copolymerization | 30 | Lower than Hf analogue | Lower than Hf | Lower comonomer incorporation | [11] |
| Hf-based metallocenes | Propylene (B89431) Polymerization | 60 | Varies with ligand | Can be 4x higher than Zr | Generally higher regioselectivity | [9] |
| Zr-based metallocenes | Propylene Polymerization | 100 | Can outperform Hf analogues | Decreases with temp. | Better performance at high temps | [9] |
Experimental Protocols
To ensure reproducible and comparable results when benchmarking catalysts, a standardized experimental protocol is crucial. Below are representative methodologies for a generic Lewis acid-catalyzed reaction and an olefin polymerization.
General Protocol for a Lewis Acid-Catalyzed Reaction (e.g., Friedel-Crafts Alkylation)
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aromatic substrate (1.0 eq) and a dry, non-coordinating solvent (e.g., dichloromethane).[1]
-
Catalyst Addition: Cool the stirred solution to 0 °C and add the Lewis acid catalyst (e.g., HfCl₄, 0.1 - 0.3 eq) portion-wise.[1]
-
Reagent Addition: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the designated time. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
General Protocol for Propylene Polymerization
-
Reactor Preparation: A suitable pressure reactor is thoroughly dried and purged with nitrogen.
-
Solvent and Cocatalyst Addition: A solution of the cocatalyst, typically methylaluminoxane (B55162) (MAO), in a dry solvent like toluene (B28343) is added to the reactor.
-
Precatalyst Injection: The hafnium or zirconium metallocene precatalyst, dissolved in toluene, is injected into the reactor.
-
Monomer Introduction: The reactor is pressurized with propylene to the desired pressure, and the temperature is maintained at the target value (e.g., 60 °C or 100 °C).[9]
-
Polymerization: The polymerization is allowed to proceed for a set duration.
-
Termination: The reaction is terminated by venting the monomer and adding an acidic quenching agent (e.g., acidified ethanol).
-
Polymer Isolation: The precipitated polymer is collected by filtration, washed with ethanol and acetone, and dried under vacuum to a constant weight.
-
Characterization: The polymer's molecular weight, polydispersity, and microstructure are determined using techniques like Gel Permeation Chromatography (GPC) and ¹³C NMR.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in catalyst evaluation, the following diagrams illustrate a typical experimental workflow and the underlying logic of Lewis acid catalysis.
Caption: A typical experimental workflow for a this compound-catalyzed reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 3. Hafnium(IV)_chloride [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Hafnium vs. Zirconium, the Perpetual Battle for Supremacy in Catalytic Olefin Polymerization: A Simple Matter of Electrophilicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Hafnium (IV) Chloride
For Immediate Reference: Key Disposal Principles
The proper disposal of Hafnium (IV) chloride (HfCl₄), a corrosive and water-reactive solid, is critical for ensuring laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals. The fundamental principle of HfCl₄ disposal is to manage its high reactivity, particularly with moisture, and to ensure that the final waste is handled in compliance with all applicable regulations.
I. Hazard Profile and Safety Precautions
This compound is a corrosive solid that reacts violently with water to produce toxic and corrosive hydrogen chloride (HCl) gas and hafnium oxychloride.[1][2][3] Inhalation of dust or fumes can cause severe respiratory tract irritation.[1] Contact with skin and eyes can cause burns, especially if the tissue is moist.[1][3] Therefore, stringent safety measures are mandatory during handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. All personnel involved in the handling and disposal of this compound must be equipped with:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and full-length pants. |
| Respiratory | A NIOSH-approved respirator is necessary if dust is generated or if working outside of a fume hood. |
This data is a summary of recommendations from multiple safety data sheets. Always consult the specific SDS for the product in use.
II. Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and form of the waste (solid, solution, or contaminated materials).
A. Disposal of Solid this compound Waste
-
Segregation and Collection :
-
Collect all unreacted this compound and contaminated disposable materials (e.g., weighing boats, contaminated wipes) in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container must be made of a material compatible with acidic and corrosive substances.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, especially water and moisture.[1][4]
-
-
Professional Waste Disposal :
-
This compound waste is classified as hazardous.[2] Its final disposal must be conducted by a licensed and certified hazardous waste disposal contractor.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Provide the waste contractor with a complete and accurate Safety Data Sheet (SDS) for this compound.
-
B. Management of Small Spills
In the event of a small spill of solid this compound:
-
Evacuate and Ventilate : Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Containment : If safe to do so, prevent the spread of the powder.
-
Cleanup :
-
Decontamination : Decontaminate the spill area with a suitable dry, inert absorbent material.
-
Disposal : The collected spill material is hazardous waste and must be disposed of following the procedures outlined in section II.A.
C. Neutralization of Small Quantities of this compound Solutions (for experienced personnel only)
For very small quantities, some sources suggest a neutralization process. However, this should only be performed by personnel with extensive experience in handling reactive chemicals and with appropriate engineering controls in place (i.e., a functioning chemical fume hood).
-
Controlled Hydrolysis :
-
Neutralization :
-
The resulting acidic solution can then be neutralized. Slowly add an alkaline solution, such as sodium bicarbonate or sodium hydroxide, while monitoring the pH.
-
Maintain the temperature of the solution to prevent excessive heat generation.
-
-
Final Disposal :
-
Once neutralized, the solution should be disposed of in accordance with local and institutional regulations for aqueous waste.
-
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
IV. Regulatory Compliance
It is imperative to note that waste disposal regulations can vary significantly.[5] Always consult your institution's EHS department and local regulatory agencies to ensure full compliance.[1][2] Chemical waste generators are responsible for correctly classifying their waste.[1]
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound and ensure the safety of their personnel and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hafnium (IV) Chloride
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of Hafnium (IV) chloride (HfCl₄). Adherence to these procedures is critical for ensuring the safety of all personnel and the integrity of research activities. This compound is a corrosive solid that reacts violently with water, presenting significant health and safety risks if not handled properly.
I. Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also irritating to the respiratory system.[4] A primary hazard is its high reactivity with water, including moisture in the air, which produces corrosive hydrogen chloride gas.[2][5][6][7] Due to these hazards, a stringent PPE protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles must meet OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles for maximum protection.[2][4][8] |
| Skin | Chemical-resistant gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[1] Always inspect gloves for integrity before use and replace them if contaminated.[9] |
| Body | Protective clothing | A lab coat, apron, or coveralls made of a non-reactive material is required to prevent skin contact.[4][7] Long sleeves and pants are mandatory.[1] |
| Feet | Closed-toe shoes | Footwear must fully cover the feet. |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | A respirator is necessary when workplace conditions warrant its use, such as when dust is generated or ventilation is inadequate.[2][4] A dust respirator is a minimum requirement.[1] |
II. Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted in a controlled environment to mitigate the risks of exposure and reaction with moisture.
1. Preparation and Environment Setup:
-
Work Area: All manipulations must be performed within a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[1]
-
Inert Atmosphere: Handle the compound under a dry, inert gas such as nitrogen or argon to prevent contact with moisture.[1][7]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[2][3]
-
Spill Kit: Have a spill kit containing a neutralizing agent and a HEPA-filtered vacuum ready for immediate use.[1]
2. Handling the Compound:
-
Avoid Dust: Minimize the generation and accumulation of dust.[4]
-
Controlled Dispensing: Use appropriate tools to handle the solid to avoid direct contact.
-
Container Management: Keep the container tightly closed when not in use.[4] Store in a cool, dry place.[4]
3. Post-Handling:
-
Decontamination: Thoroughly wash hands and any exposed skin after handling.[1][4]
-
Clothing: Remove and wash any contaminated clothing before reuse.[2][4]
III. Disposal Plan
This compound and its containers must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[1][9]
1. Waste Collection:
-
Segregation: Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.
-
Container Type: Use a corrosive-resistant container with a resistant inner liner for waste storage.[1][10]
2. Waste Treatment (for small quantities):
-
Neutralization: For small spills or residues, a 5% solution in water or dilute acid can be carefully prepared to neutralize the compound. This process is exothermic and may release fumes, so it must be done slowly, with cooling, and in a fume hood.[9]
3. Final Disposal:
-
Professional Service: Contact a licensed professional waste disposal service for the final disposal of this compound waste.[11]
-
Documentation: Maintain records of all waste disposal activities as required by your institution and regulatory agencies.
IV. Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
- 1. ltschem.com [ltschem.com]
- 2. fishersci.com [fishersci.com]
- 3. msdsdigital.com [msdsdigital.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Hafnium(IV)_chloride [chemeurope.com]
- 6. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 7. atimaterials.com [atimaterials.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemos.de [chemos.de]
- 11. pfaltzandbauer.com [pfaltzandbauer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
